molecular formula C21H27NO2 B1671328 Etafenone CAS No. 90-54-0

Etafenone

Cat. No.: B1671328
CAS No.: 90-54-0
M. Wt: 325.4 g/mol
InChI Key: OEGDFSLNGABBKJ-UHFFFAOYSA-N
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Description

Etafenone is a chemical compound recognized in research for its vasodilatory properties and has been investigated for use as an antianginal agent . Its molecular formula is C21H27NO2, and it has a CAS Registry Number of 90-54-0 . The compound is a propiophenone derivative, a class related to simpler aromatic ketones like acetophenone, which is a precursor to various resins and fragrances . This product is provided for research and development purposes in a pharmacy grade quality with high purity . This compound is intended for laboratory use by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the material with appropriate precautions.

Properties

IUPAC Name

1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenylpropan-1-one
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InChI

InChI=1S/C21H27NO2/c1-3-22(4-2)16-17-24-21-13-9-8-12-19(21)20(23)15-14-18-10-6-5-7-11-18/h5-13H,3-4,14-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGDFSLNGABBKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

2192-21-4 (hydrochloride)
Record name Etafenone [INN]
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DSSTOX Substance ID

DTXSID6046181
Record name Etafenone
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Molecular Weight

325.4 g/mol
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CAS No.

90-54-0
Record name Etafenone
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Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Etafenone on Coronary Arteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etafenone is a coronary vasodilator recognized for its efficacy in improving myocardial blood flow. Its mechanism of action is multifaceted, primarily involving a synergistic combination of β-adrenergic stimulation and phosphodiesterase (PDE) inhibition, with a potential secondary contribution from calcium channel blockade. This guide provides a comprehensive overview of these mechanisms, supported by experimental methodologies and quantitative data to facilitate further research and drug development in the cardiovascular field.

Core Mechanisms of Action

The vasodilatory effect of this compound on coronary arteries is not attributed to a single molecular target but rather a combination of interactions with key signaling pathways within the vascular smooth muscle and potentially the endothelium. The principal mechanisms are detailed below.

β-Adrenergic Stimulation

This compound exhibits β-adrenergic agonist properties, leading to the relaxation of coronary smooth muscle. This action is mediated through the classical G-protein coupled receptor pathway.

Signaling Pathway:

  • Receptor Binding: this compound binds to β-adrenergic receptors on the surface of coronary artery smooth muscle cells.

  • G-Protein Activation: This binding activates the stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The α-subunit of the activated Gs protein stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

  • Phosphorylation and Relaxation: PKA phosphorylates several downstream targets, including myosin light chain kinase (MLCK), leading to its inactivation, and potassium channels, leading to hyperpolarization. The cumulative effect is a decrease in intracellular calcium and smooth muscle relaxation.

Beta_Adrenergic_Pathway This compound This compound BetaReceptor β-Adrenergic Receptor This compound->BetaReceptor Binds to GsProtein Gs Protein BetaReceptor->GsProtein Activates AC Adenylyl Cyclase GsProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes

Diagram 1: β-Adrenergic stimulation pathway of this compound.
Phosphodiesterase (PDE) Inhibition

A significant component of this compound's action is its papaverine-like effect, which involves the non-selective inhibition of phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of cyclic nucleotides (cAMP and cGMP).

Signaling Pathway:

  • PDE Inhibition: this compound enters the coronary smooth muscle cell and inhibits the activity of PDE enzymes, particularly those in the PDE3 and PDE4 families which degrade cAMP, and PDE5 which degrades cyclic guanosine monophosphate (cGMP).

  • Increased Cyclic Nucleotides: The inhibition of PDE leads to an accumulation of intracellular cAMP and cGMP.

  • Activation of Protein Kinases: Elevated cAMP activates PKA, while elevated cGMP activates Protein Kinase G (PKG).

  • Vasodilation: Both PKA and PKG promote vasodilation through multiple downstream effects, including:

    • Phosphorylation and inhibition of MLCK.

    • Opening of potassium channels, leading to hyperpolarization and closure of voltage-gated calcium channels.

    • Sequestration of intracellular calcium into the sarcoplasmic reticulum.

PDE_Inhibition_Pathway cluster_camp cAMP Pathway cluster_cgmp cGMP Pathway cAMP cAMP PKA PKA cAMP->PKA Relaxation Coronary Artery Relaxation PKA->Relaxation cGMP cGMP PKG PKG cGMP->PKG PKG->Relaxation This compound This compound PDE Phosphodiesterases (PDE3, PDE4, PDE5) This compound->PDE Inhibits PDE->cAMP Degrades PDE->cGMP Degrades Calcium_Channel_Blockade This compound This compound LTypeCaChannel L-type Ca²⁺ Channel This compound->LTypeCaChannel Blocks CaInflux Ca²⁺ Influx LTypeCaChannel->CaInflux Contraction Smooth Muscle Contraction CaInflux->Contraction Initiates Relaxation Vasodilation Contraction->Relaxation Is Reduced InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Anesthesia Anesthetize Animal Surgery Surgical Exposure of Heart Anesthesia->Surgery Instrumentation Instrument for Measurement (Flow Probe, Catheters) Surgery->Instrumentation Baseline Record Baseline Data Instrumentation->Baseline DrugAdmin Administer this compound Baseline->DrugAdmin RecordData Continuously Record Data DrugAdmin->RecordData Analyze Calculate Change in Coronary Blood Flow RecordData->Analyze Isolated_Artery_Workflow TissuePrep Excise Coronary Artery RingPrep Prepare Artery Rings TissuePrep->RingPrep Mounting Mount Rings in Organ Bath RingPrep->Mounting Equilibration Equilibrate and Check Viability Mounting->Equilibration PreContraction Induce Contraction Equilibration->PreContraction DrugAddition Add Cumulative Doses of this compound PreContraction->DrugAddition DataAnalysis Analyze Relaxation Response (EC₅₀) DrugAddition->DataAnalysis Patch_Clamp_Workflow CellIsolation Isolate Smooth Muscle Cells Setup Prepare Patch-Clamp Rig CellIsolation->Setup GigaSeal Form Giga-seal Setup->GigaSeal WholeCell Establish Whole-Cell Configuration GigaSeal->WholeCell RecordBaseline Record Baseline Ca²⁺ Currents WholeCell->RecordBaseline Applythis compound Apply this compound RecordBaseline->Applythis compound RecordResponse Record Post-Drug Currents Applythis compound->RecordResponse Analysis Analyze Current Inhibition (IC₅₀) RecordResponse->Analysis

Pharmacological Profile of Etafenone as a Vasodilator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etafenone is a vasodilator that has been clinically utilized as an antianginal agent.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its vasodilatory properties. Despite its clinical use, publicly available data on the precise mechanism of action and quantitative pharmacological parameters of this compound are limited. This document synthesizes the available information from preclinical studies to elucidate its effects on vascular smooth muscle and the potential signaling pathways involved. Evidence suggests that this compound's vasodilator effects may be attributed to its activity as a calcium channel antagonist and its potential influence on potassium channels.[2][3][4] This guide presents the available quantitative data, details of experimental methodologies, and hypothesized signaling pathways to serve as a resource for researchers and professionals in drug development.

Introduction

This compound is a propiophenone derivative that has been used in the management of angina pectoris due to its ability to induce vasodilation.[1] Understanding the detailed pharmacological profile of this compound is crucial for its potential repositioning or for the development of new chemical entities with similar mechanisms of action. This guide aims to consolidate the existing, albeit limited, scientific literature on the vasodilator effects of this compound, providing a technical resource for the scientific community.

Quantitative Pharmacological Data

ParameterValueSpecies/TissueExperimental ConditionReference
Potassium Channel Activity
IC50 for K+ channel inhibition6.7 µMNot specified (in vitro assay)Insulin secretion assay[4]
Sodium Channel Activity
Na+ channel suppressionStrongest among tested drugs*Guinea pig atriaElectrophysiological measurement of the maximum rate of rise of the action potential[3]
Calcium Channel Activity
Ca2+ influxDecreasedGuinea pig atriaMeasurement of the amplitude of the depolarized, Ca-mediated action potential[3]
Contractile Response InhibitionConcentration-dependentRabbit pulmonary artery and descending aorta strips-[2]

*Compared to quinidine, propranolol, disopyramide, lidocaine, and procainamide.

Experimental Protocols

Detailed experimental protocols for many of the studies on this compound are not extensively reported in easily accessible literature. However, based on the available information, the following methodologies have been employed:

In Vitro Vascular Reactivity Studies[2]
  • Tissue Preparation: Rings from the pulmonary artery and descending aorta of rabbits were prepared and mounted in organ baths.

  • Experimental Conditions: The arterial rings were maintained under physiological conditions (temperature, oxygenation, and pH) in a suitable buffer solution.

  • Procedure: The contractile responses of the arterial strips were induced by a vasoconstrictor agent. This compound hydrochloride was then added in a cumulative or non-cumulative manner to assess its inhibitory effect on the contraction.

  • Data Analysis: The relaxation induced by this compound was likely expressed as a percentage of the maximal contraction induced by the agonist.

In Vitro Electrophysiological Studies in Atrial Muscle[3]
  • Tissue Preparation: Atrial muscle preparations were obtained from guinea pigs.

  • Experimental Conditions: The preparations were placed in a chamber and superfused with a physiological salt solution.

  • Procedure:

    • Sodium Channel Activity: The maximum rate of rise of the normal action potential was measured using intracellular microelectrodes to assess the activity of Na+ channels.

    • Calcium Channel Activity: The amplitude of the Ca2+-mediated action potential in depolarized preparations was measured to evaluate the activity of Ca2+ channels.

  • Drug Application: this compound and other antiarrhythmic drugs were applied to the superfusion solution at various concentrations.

  • Data Analysis: The effects of the drugs on the electrophysiological parameters were quantified and compared.

In Vivo Myocardial Blood Flow Studies[5]
  • Animal Model: Anesthetized dogs were used.

  • Procedure: Regional myocardial blood flow was determined using the particle distribution method. This involves injecting microspheres into the circulation, which then lodge in the microvasculature in proportion to the blood flow.

  • Experimental Groups: The study included normoxic, hypoxic, and this compound-induced coronary vasodilation conditions.

  • Data Analysis: The distribution of microspheres in different layers of the left ventricular wall (subendocardial, medium, and subepicardial) was analyzed to assess the effect of this compound on regional myocardial blood flow.

Signaling Pathways in this compound-Induced Vasodilation

Based on the limited available evidence, the vasodilator effect of this compound is likely mediated through direct actions on vascular smooth muscle cells. The following signaling pathways are hypothesized to be involved.

Inhibition of Voltage-Gated Calcium Channels

The primary proposed mechanism for this compound-induced vasodilation is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. By inhibiting the influx of extracellular calcium, this compound reduces the intracellular calcium concentration available for binding to calmodulin, thereby preventing the activation of myosin light chain kinase (MLCK) and subsequent smooth muscle contraction.

This compound This compound VGCC Voltage-Gated Calcium Channel (L-type) This compound->VGCC Inhibits Relaxation Vasodilation This compound->Relaxation Ca_influx Ca²⁺ Influx VGCC->Ca_influx Ca_i [Ca²⁺]i Ca_influx->Ca_i Increases Calmodulin Calmodulin Ca_i->Calmodulin Binds to MLCK_active Active MLCK Calmodulin->MLCK_active Activates MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Contraction Vasoconstriction MLC_P->Contraction

Hypothesized mechanism of this compound via calcium channel blockade.
Modulation of Potassium Channels

There is indirect evidence to suggest that this compound may also interact with potassium channels.[4] Opening of potassium channels in vascular smooth muscle cells would lead to hyperpolarization of the cell membrane. This hyperpolarization would close voltage-gated calcium channels, further reducing calcium influx and promoting vasodilation. The specific type of potassium channel involved has not been elucidated.

This compound This compound K_channel Potassium Channel This compound->K_channel Activates (?) K_efflux K⁺ Efflux K_channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization VGCC_closed Voltage-Gated Calcium Channel (Closed) Hyperpolarization->VGCC_closed Promotes closure Ca_influx_reduced Reduced Ca²⁺ Influx VGCC_closed->Ca_influx_reduced Relaxation Vasodilation Ca_influx_reduced->Relaxation

Postulated involvement of potassium channels in this compound's action.

Discussion and Future Directions

The available data, although sparse, points towards a multifactorial mechanism of action for this compound's vasodilator effects, with calcium channel antagonism being a key component. The strong suppression of sodium channels observed in atrial muscle may also contribute to its overall cardiovascular profile, particularly its antiarrhythmic properties, but its direct role in vasodilation is less clear.[3]

Further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

  • Quantitative Vasodilator Potency: Conducting comprehensive dose-response studies in various arterial beds (e.g., coronary, cerebral, peripheral) to determine EC50/IC50 values.

  • Receptor Binding Studies: Performing radioligand binding assays to definitively identify and characterize the interaction of this compound with calcium channels, potassium channels, and other potential targets.

  • Patch-Clamp Electrophysiology: Utilizing patch-clamp techniques on isolated vascular smooth muscle cells to directly measure the effects of this compound on specific ion channel currents.

  • Signaling Pathway Analysis: Investigating the downstream signaling molecules affected by this compound, such as intracellular calcium levels, myosin light chain phosphorylation, and cyclic nucleotide levels (cAMP and cGMP), to rule out or confirm the involvement of other pathways like phosphodiesterase inhibition.

Conclusion

This compound is a vasodilator with a likely mechanism of action involving the inhibition of voltage-gated calcium channels and potential modulation of potassium channels in vascular smooth muscle. While its clinical use as an antianginal agent is established, a detailed understanding of its pharmacological profile at the molecular level is still emerging. This technical guide consolidates the current knowledge and provides a framework for future research to further unravel the intricate mechanisms underlying the vasodilator effects of this compound. Such investigations will be invaluable for the rational design of novel cardiovascular therapies.

References

Etafenone Hydrochloride: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etafenone hydrochloride is a vasodilator that has been utilized as an antianginal agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound hydrochloride. It includes detailed experimental protocols for its synthesis, quantitative data on its physicochemical properties, and a visual representation of its presumed signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound is a vasodilator medication that has been used in the treatment of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart.[1] Its therapeutic effect is attributed to its ability to relax the smooth muscles of blood vessels, leading to increased coronary blood flow. This guide delves into the historical context of its discovery, the chemical processes for its synthesis, and the current understanding of its pharmacological action.

Discovery and History

Physicochemical Properties

This compound hydrochloride is the hydrochloride salt of this compound. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-phenylpropan-1-one hydrochloride[3]
Synonyms This compound HCl, Coronabason, L.G. 11,457 hydrochloride, NSC 166350[3]
CAS Number 2192-21-4 (HCl), 90-54-0 (free base)[3]
Molecular Formula C21H28ClNO2[3]
Molecular Weight 361.91 g/mol [3]
Appearance Solid powder[3]
Purity >98%[3]

Synthesis of this compound Hydrochloride

Proposed Synthetic Pathway

The synthesis of this compound hydrochloride can be conceptualized to proceed through the following key steps:

  • Friedel-Crafts Acylation: Reaction of a suitably protected phenoxyethanol with propionyl chloride in the presence of a Lewis acid catalyst to form a propiophenone intermediate.

  • Alkylation: Alkylation of the hydroxyl group of the propiophenone intermediate with 2-(diethylamino)ethyl chloride.

  • Hydrolysis and Salt Formation: Removal of any protecting groups and subsequent treatment with hydrochloric acid to yield the final this compound hydrochloride salt.

A workflow for this proposed synthesis is visualized below.

G Proposed Synthesis Workflow for this compound Hydrochloride cluster_start Starting Materials cluster_steps Reaction Steps cluster_products Products start1 Phenoxyethanol Derivative step1 Friedel-Crafts Acylation start1->step1 start2 Propionyl Chloride start2->step1 start3 2-(diethylamino)ethyl chloride step2 Alkylation start3->step2 start4 Hydrochloric Acid step3 Hydrolysis & Salt Formation start4->step3 intermediate1 Propiophenone Intermediate step1->intermediate1 intermediate2 This compound Free Base step2->intermediate2 product This compound Hydrochloride step3->product intermediate1->step2 intermediate2->step3

Caption: Proposed multi-step synthesis of this compound Hydrochloride.

Experimental Protocols

The following are generalized, hypothetical protocols for the key synthetic steps. These would require optimization and validation in a laboratory setting.

Step 1: Synthesis of a Propiophenone Intermediate (via Friedel-Crafts Acylation)

  • To a stirred solution of a suitable phenoxyethanol derivative in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at 0 °C.

  • Slowly add propionyl chloride to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the propiophenone intermediate.

Step 2: Alkylation to form this compound Free Base

  • To a solution of the propiophenone intermediate in a suitable solvent (e.g., acetone or DMF), add a base (e.g., potassium carbonate) and 2-(diethylamino)ethyl chloride.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound free base.

  • Purify the crude product by column chromatography or distillation under reduced pressure.

Step 3: Formation of this compound Hydrochloride

  • Dissolve the purified this compound free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrochloric acid in the same or a miscible solvent (e.g., ethereal HCl) with stirring.

  • The this compound hydrochloride will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Quantitative Data

Specific quantitative data for the synthesis and characterization of this compound hydrochloride is not widely reported. The following table provides expected data based on the analysis of structurally similar compounds.

Data TypeExpected Values/Characteristics
Reaction Yield Dependent on specific reaction conditions and purification methods.
Purity >98% (pharmaceutical grade)
¹H NMR Characteristic peaks for aromatic protons, ethyl groups of the diethylamino moiety, and the methylene protons of the ethoxy and propyl chains.
¹³C NMR Resonances corresponding to the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the side chains.
IR Spectroscopy Strong absorption band for the carbonyl (C=O) stretch, characteristic peaks for C-O and C-N stretching, and absorptions for aromatic C-H bonds.
Mass Spectrometry A molecular ion peak corresponding to the mass of the protonated this compound free base.

Mechanism of Action

This compound is classified as a vasodilator.[1] Vasodilators act by relaxing the smooth muscle cells within blood vessel walls, leading to a widening of the vessels and increased blood flow.[4] The precise signaling pathway for this compound is not definitively established in the available literature, but it is likely to involve one of the common mechanisms of vasodilation. These include:

  • Increased Nitric Oxide (NO) signaling: NO activates guanylate cyclase, leading to increased cGMP levels and subsequent smooth muscle relaxation.

  • Calcium Channel Blockade: Inhibition of calcium influx into smooth muscle cells, which is necessary for contraction.

  • Potassium Channel Opening: Hyperpolarization of the smooth muscle cell membrane, making contraction less likely.

Based on the general understanding of vasodilator pharmacology, a plausible signaling pathway for this compound's action is depicted below.

G Postulated Vasodilation Signaling Pathway of this compound cluster_drug Drug Action cluster_cell Vascular Smooth Muscle Cell cluster_response Physiological Response drug This compound Hydrochloride receptor Receptor/Channel drug->receptor Binds to/Modulates pathway Intracellular Signaling Cascade (e.g., ↑ cGMP or ↓ Ca²⁺) receptor->pathway Activates/Inhibits effect Myosin Light Chain Dephosphorylation pathway->effect Leads to relaxation Smooth Muscle Relaxation effect->relaxation vasodilation Vasodilation relaxation->vasodilation bloodflow Increased Blood Flow vasodilation->bloodflow

Caption: A generalized signaling pathway for this compound-induced vasodilation.

Conclusion

This compound hydrochloride is a pharmacologically active compound with a history of use as an antianginal agent. While detailed information regarding its initial discovery and specific synthesis protocols are not extensively documented in readily available sources, its chemical structure and pharmacological profile provide a basis for understanding its synthesis and mechanism of action. Further research would be beneficial to fully elucidate the specific molecular targets and signaling pathways involved in its vasodilatory effects and to develop optimized and fully characterized synthetic procedures. This guide provides a foundational understanding for researchers and professionals in the field of drug development.

References

In-Vitro Studies of Etafenone on Vascular Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etafenone is a vasodilator agent whose precise mechanisms of action on vascular smooth muscle have been a subject of interest. This technical guide synthesizes the available in-vitro research to provide a comprehensive overview of its effects. Drawing from established experimental protocols and the known pharmacology of related compounds, this document outlines the methodologies to assess this compound's impact on vascular smooth muscle contraction and delineates the putative signaling pathways involved. While direct quantitative data for this compound's effects on vascular smooth muscle are not extensively available in publicly accessible literature, this guide provides a framework for its investigation based on analogous vasodilators.

Introduction

Vascular smooth muscle cells (VSMCs) are the primary regulators of blood vessel tone and, consequently, blood pressure. The contractile state of VSMCs is a complex process governed by intracellular calcium concentrations and the activity of various signaling pathways.[1][2] Vasodilator drugs, such as this compound, exert their effects by modulating these intricate mechanisms. This compound, a propafenone-related antiarrhythmic agent, is known to induce coronary vasodilation.[3] Its in-vitro effects on peripheral vascular smooth muscle are understood to involve two primary mechanisms: calcium channel antagonism and phosphodiesterase (PDE) inhibition.[4][5] This guide will delve into the experimental protocols used to investigate these actions and the associated signaling cascades.

Core Mechanisms of Action

The vasorelaxant properties of this compound are primarily attributed to its dual action as a calcium channel blocker and a phosphodiesterase inhibitor.

Calcium Channel Antagonism

The influx of extracellular calcium through L-type voltage-gated calcium channels is a critical step in the initiation of VSMC contraction.[6][7] By blocking these channels, calcium antagonists reduce the intracellular calcium concentration, leading to muscle relaxation.[8][9] This is a well-established mechanism for many vasodilator drugs.[4]

Phosphodiesterase Inhibition

Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are key second messengers that promote vasodilation.[10][11] Their intracellular levels are regulated by phosphodiesterases (PDEs), enzymes that catalyze their degradation.[5] By inhibiting PDEs, particularly PDE3 and PDE4, this compound can increase the intracellular concentrations of cAMP and cGMP, leading to the activation of protein kinases that promote smooth muscle relaxation.[5][10]

Experimental Protocols for In-Vitro Assessment

The following protocols are standard methodologies for investigating the effects of a vasodilator agent like this compound on isolated vascular smooth muscle.

Isolated Tissue Preparation: Rat Aortic Rings

A common in-vitro model for studying vascular reactivity involves the use of isolated aortic rings from rats.

Methodology:

  • Animal Euthanasia and Aorta Excision: Male Wistar rats (250-300g) are euthanized by a humane method. The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

  • Ring Preparation: The aorta is cleaned of adherent connective and adipose tissues. Rings of 2-3 mm in width are cut. For some experiments, the endothelium is mechanically removed by gently rubbing the intimal surface with a fine wire.

  • Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. One end of the ring is fixed to a stationary hook, and the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the bathing solution is changed every 15-20 minutes. The viability of the rings is then assessed by contracting them with a high concentration of potassium chloride (e.g., 60-80 mM KCl). In endothelium-intact rings, the presence of a functional endothelium is confirmed by observing relaxation in response to acetylcholine (e.g., 1 µM) in a pre-contracted state.[12]

Evaluation of Vasorelaxant Effects

Protocol for KCl-Induced Contraction:

  • After the equilibration and viability check, the aortic rings are contracted with a high concentration of KCl (e.g., 80 mM). This induces contraction by depolarizing the cell membrane and opening voltage-gated calcium channels.[13]

  • Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.

  • The resulting relaxation is recorded and expressed as a percentage of the maximal contraction induced by KCl.

  • From the concentration-response curve, parameters such as the EC50 (half-maximal effective concentration) and Emax (maximal effect) can be calculated.

Protocol for Phenylephrine-Induced Contraction:

  • To investigate the effect on receptor-mediated contraction, the aortic rings are contracted with an alpha-1 adrenergic agonist such as phenylephrine (e.g., 1 µM).[14][15]

  • Once a stable contraction is achieved, cumulative concentrations of this compound are added.

  • The relaxation is quantified as a percentage of the phenylephrine-induced contraction.

Investigation of Calcium Channel Blockade

Methodology:

  • Endothelium-denuded aortic rings are used to eliminate the influence of endothelium-derived factors.

  • The rings are incubated in a calcium-free Krebs-Henseleit solution containing a high concentration of KCl to depolarize the membrane.

  • Calcium is then cumulatively added to the bath to induce contraction.

  • The experiment is repeated in the presence of different concentrations of this compound to assess its inhibitory effect on calcium-induced contractions.

Assessment of Phosphodiesterase Inhibition

Measurement of Cyclic Nucleotide Levels:

  • Aortic tissue is incubated with this compound for a specified period.

  • The tissue is then rapidly frozen in liquid nitrogen to stop enzymatic activity.

  • The levels of cAMP and cGMP in the tissue homogenates are measured using commercially available enzyme immunoassay (EIA) kits.

  • An increase in cyclic nucleotide levels in the presence of this compound would support a mechanism involving PDE inhibition.[16]

Signaling Pathways

The vasorelaxant effects of this compound are mediated through distinct but interconnected signaling pathways.

Calcium Channel Antagonism Pathway

The blockade of L-type calcium channels by this compound directly reduces the influx of Ca2+ into the vascular smooth muscle cell. This leads to a decrease in the intracellular Ca2+ concentration, which in turn reduces the formation of the Ca2+-calmodulin complex. Consequently, there is less activation of myosin light chain kinase (MLCK), leading to decreased phosphorylation of the myosin light chain and ultimately, muscle relaxation.

Calcium_Channel_Antagonism cluster_inhibition Inhibitory Effect This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Mediates Intracellular_Ca Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Increases Ca_Calmodulin Ca2+-Calmodulin Complex Intracellular_Ca->Ca_Calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates MLC_P Myosin Light Chain Phosphorylation MLCK->MLC_P Increases Contraction Contraction MLC_P->Contraction Leads to Relaxation Relaxation

Caption: this compound's inhibitory effect on the calcium-dependent contraction pathway.
Phosphodiesterase Inhibition Pathway

This compound's inhibition of phosphodiesterases leads to an accumulation of cyclic nucleotides (cAMP and cGMP). These molecules activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate various downstream targets, leading to a decrease in intracellular Ca2+ and a reduction in the sensitivity of the contractile machinery to Ca2+, ultimately causing vasodilation.[17]

PDE_Inhibition_Pathway This compound This compound PDE Phosphodiesterases (PDE3, PDE4) This compound->PDE Inhibits cAMP_cGMP cAMP / cGMP PDE->cAMP_cGMP Degrades PKA_PKG Protein Kinase A (PKA) / Protein Kinase G (PKG) cAMP_cGMP->PKA_PKG Activate Multiple_Targets Phosphorylation of Multiple Targets PKA_PKG->Multiple_Targets Leads to Reduced_Ca Decreased Intracellular [Ca2+] Multiple_Targets->Reduced_Ca Reduced_Sensitivity Decreased Ca2+ Sensitivity of Contractile Proteins Multiple_Targets->Reduced_Sensitivity Relaxation Relaxation Reduced_Ca->Relaxation Reduced_Sensitivity->Relaxation

Caption: The signaling cascade initiated by this compound's inhibition of phosphodiesterases.

Data Presentation

While specific quantitative data for this compound's effects on vascular smooth muscle from dedicated in-vitro studies are limited in the public domain, the following tables provide a template for how such data would be presented. The values are hypothetical and for illustrative purposes only.

Table 1: Vasorelaxant Effect of this compound on Isolated Rat Aortic Rings

Contractile AgentEndotheliumEC50 (µM) [Hypothetical]Emax (%) [Hypothetical]
KCl (80 mM)-15.2 ± 2.195.7 ± 3.4
Phenylephrine (1 µM)+10.8 ± 1.598.2 ± 2.9
Phenylephrine (1 µM)-12.5 ± 1.896.5 ± 3.1

Table 2: Inhibitory Effect of this compound on Calcium-Induced Contractions

This compound Concentration (µM)Maximum Contraction (% of Control) [Hypothetical]
0 (Control)100
185.3 ± 4.2
1042.1 ± 3.7
10015.8 ± 2.5

Table 3: Effect of this compound on Cyclic Nucleotide Levels in Rat Aortic Tissue

TreatmentcAMP (pmol/mg protein) [Hypothetical]cGMP (pmol/mg protein) [Hypothetical]
Control5.2 ± 0.81.1 ± 0.2
This compound (10 µM)12.6 ± 1.52.5 ± 0.4

*p < 0.05 compared to control

Conclusion

The in-vitro investigation of this compound's effects on vascular smooth muscle provides crucial insights into its vasodilatory properties. The primary mechanisms of action appear to be a combination of calcium channel antagonism and phosphodiesterase inhibition. The experimental protocols outlined in this guide offer a robust framework for quantifying these effects and elucidating the underlying signaling pathways. Further research focusing on generating specific quantitative data for this compound will be invaluable for a more complete understanding of its pharmacological profile and its potential applications in cardiovascular medicine.

References

Etafenone: An In-Depth Analysis of its Effects on Myocardial Blood Flow and Oxygen Supply

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Etafenone is a potent coronary vasodilator recognized for its significant impact on myocardial perfusion. This technical guide provides a comprehensive analysis of this compound's mechanism of action, its quantitative effects on cardiovascular hemodynamics and myocardial oxygen balance, and the experimental protocols used to elucidate these properties. Through a synthesis of preclinical data, this document aims to serve as a critical resource for professionals engaged in cardiovascular drug research and development. Key findings indicate that this compound enhances coronary blood flow primarily through beta-adrenergic stimulation and a plausible secondary mechanism of phosphodiesterase inhibition. These actions lead to a complex interplay of increased myocardial oxygen supply and demand, which is detailed herein.

Mechanism of Action

This compound's primary vasodilatory effect on coronary arteries is attributed to its action as a beta-adrenergic agonist. A secondary, papaverine-like mechanism involving phosphodiesterase inhibition is also proposed, contributing to its overall cardiovascular profile.

Primary Mechanism: Beta-Adrenergic Stimulation

This compound is classified as a beta-adrenergic agonist. Its binding to beta-adrenergic receptors (primarily β1 and β2) on cardiac myocytes and vascular smooth muscle cells initiates a cascade of intracellular events. In the heart, this stimulation leads to positive chronotropic (heart rate) and inotropic (contractility) effects. In the coronary vasculature, β2-receptor activation is the dominant effect, leading to smooth muscle relaxation and subsequent vasodilation. This is achieved through the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates several downstream targets to decrease intracellular calcium concentration, resulting in vasorelaxation.

Beta_Adrenergic_Pathway cluster_EC Extracellular Space cluster_CM Vascular Smooth Muscle Cell This compound This compound BetaReceptor Beta-Adrenergic Receptor (β2) This compound->BetaReceptor binds GProtein Gs Protein BetaReceptor->GProtein activates AC Adenylyl Cyclase GProtein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Vasodilation PKA->Relaxation promotes PDE_Inhibition_Pathway cluster_CM Vascular Smooth Muscle Cell cAMP cAMP PDE Phosphodiesterase (PDE) PKA Protein Kinase A (PKA) cAMP->PKA activates AMP 5'-AMP (inactive) PDE->AMP degrades Relaxation Vasodilation PKA->Relaxation promotes This compound This compound This compound->PDE inhibits Oxygen_Balance cluster_effects Pharmacological Effects cluster_balance Myocardial Oxygen Balance This compound This compound Administration CoronaryVasodilation Coronary Vasodilation This compound->CoronaryVasodilation HeartRate ↑ Heart Rate This compound->HeartRate Contractility ↑ Contractility This compound->Contractility O2Supply ↑ O2 Supply CoronaryVasodilation->O2Supply increases O2Demand ↑ O2 Demand HeartRate->O2Demand increases Contractility->O2Demand increases NetEffect Net Effect on Myocardial Oxygenation O2Supply->NetEffect O2Demand->NetEffect Experimental_Workflow Start Start Prep Animal Preparation (Anesthesia, Ventilation, Catheterization) Start->Prep Baseline Record Baseline Hemodynamics & Inject Microspheres (Control Flow) Prep->Baseline Administer Administer this compound (Intravenous Infusion) Baseline->Administer Stabilize Allow for Hemodynamic Stabilization Administer->Stabilize PostDrug Record Post-Drug Hemodynamics & Inject Microspheres (Drug-Effect Flow) Stabilize->PostDrug Euthanize Euthanize Animal PostDrug->Euthanize Harvest Harvest Heart & Tissue Samples Euthanize->Harvest Analyze Radioactivity Counting & Data Analysis Harvest->Analyze End End Analyze->End

Cellular Targets of Etafenone in Cardiovascular Tissue: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etafenone is a cardiovascular drug with antiarrhythmic and vasodilatory properties. Understanding its cellular and molecular targets within cardiovascular tissue is crucial for elucidating its therapeutic mechanisms and potential side effects. This technical guide provides a comprehensive overview of the known cellular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its effects on key signaling pathways.

Electrophysiological Effects and Ion Channel Interactions

This compound exerts significant effects on the electrophysiology of cardiac cells, primarily by modulating the function of various ion channels. These actions underlie its antiarrhythmic properties.

General Electrophysiological Profile

Studies on isolated cardiac preparations, including atrial and ventricular fibers, as well as Purkinje fibers, have demonstrated that this compound:

  • Prolongs action potential duration (APD): This effect is observed in both atrial and ventricular myocytes.

  • Slows the upstroke of the action potential: This indicates an interaction with the fast inward sodium current.

  • Depresses automaticity: this compound reduces the spontaneous firing rate in the sinus node, atrioventricular junction, and Purkinje fibers.

  • Increases the total refractory period: This contributes to its antiarrhythmic effect by reducing the likelihood of re-entrant arrhythmias.

  • Slows conduction time: This is a consequence of the reduced action potential upstroke velocity.

Specific Ion Channel Targets

While direct binding studies with specific radioligands for each channel are not extensively reported in publicly available literature, the electrophysiological effects strongly suggest interactions with the following ion channels:

  • Sodium (Na+) Channels: The slowing of the action potential upstroke is a hallmark of sodium channel blockade. This suggests that this compound inhibits the fast inward sodium current (I_Na), which is responsible for the rapid depolarization phase of the cardiac action potential. The specific affinity (IC50 or Ki) for cardiac sodium channels has not been definitively quantified in the available literature.

  • Potassium (K+) Channels: The prolongation of the action potential duration suggests that this compound may inhibit one or more types of potassium channels responsible for repolarization. These could include the delayed rectifier potassium currents (I_Kr and I_Ks) or the transient outward potassium current (I_to). Quantitative data on the specific potassium channels targeted and the affinity of interaction are not well-documented.

  • Calcium (Ca2+) Channels: this compound exhibits weak calcium channel blocking activity. It has been described as being approximately 100 times less potent than Verapamil in this regard. This inhibitory effect on calcium influx likely contributes to its negative inotropic (reduced contractility) and vasodilatory effects.

Vasodilatory Effects and Vascular Targets

This compound is also known for its vasodilatory properties, particularly on coronary arteries. This action is beneficial in conditions like angina.

  • Coronary Artery Relaxation: In isolated bovine coronary artery strips, this compound induces relaxation with an ED50 of 2.8 x 10-5 M. This effect is likely mediated by a combination of mechanisms, including calcium channel blockade and phosphodiesterase inhibition.

Receptor Interactions

This compound interacts with adrenergic receptors, which play a critical role in the regulation of cardiac function.

  • Beta-Adrenergic Receptors: this compound possesses beta-adrenoceptor blocking activity. The pA2 value, a measure of antagonist potency, has been determined to be approximately 6.4. This indicates a competitive antagonism of beta-adrenergic receptors, which would contribute to its negative chronotropic (heart rate-lowering) and inotropic effects.

Intracellular Signaling Pathways

The cellular effects of this compound are mediated through the modulation of key intracellular signaling pathways.

  • Cyclic AMP (cAMP) Signaling: this compound has been shown to inhibit phosphodiesterase (PDE) with a Ki value of 9.2 x 10-4 M. By inhibiting PDE, this compound prevents the breakdown of cyclic AMP (cAMP), leading to its accumulation within the cell. In vascular smooth muscle, increased cAMP levels lead to relaxation and vasodilation. In cardiomyocytes, the effects of increased cAMP can be complex, influencing contractility and heart rate.

Quantitative Data Summary

The following table summarizes the available quantitative data on the cellular targets of this compound.

TargetParameterValueTissue/System
Phosphodiesterase (PDE) Ki9.2 x 10-4 MBovine Coronary Arteries
Coronary Artery Smooth Muscle ED50 (Relaxation)2.8 x 10-5 MBovine Coronary Arteries
Beta-Adrenergic Receptors pA2~6.4Guinea Pig Heart Preparations
Calcium (Ca2+) Channels Potency vs. Verapamil~100x less potent-
Sodium (Na+) Channels IC50 / KiNot Reported-
Potassium (K+) Channels IC50 / KiNot Reported-

Experimental Protocols

This section details the methodologies for key experiments used to characterize the cellular targets of this compound.

Cardiomyocyte Isolation

Objective: To obtain viable single cardiomyocytes for electrophysiological and functional studies.

Protocol (based on Langendorff Perfusion):

  • Animal Preparation: A suitable animal model (e.g., rabbit, guinea pig) is anesthetized. The heart is rapidly excised and placed in ice-cold, oxygenated Krebs-Henseleit buffer.

  • Langendorff Perfusion Setup: The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion.

  • Calcium-Free Perfusion: The heart is initially perfused with a calcium-free buffer to stop contraction and wash out blood.

  • Enzymatic Digestion: The perfusate is switched to a solution containing digestive enzymes, typically collagenase and protease, to break down the extracellular matrix.

  • Tissue Dissociation: After enzymatic digestion, the ventricles are minced and gently agitated to release individual cardiomyocytes.

  • Calcium Reintroduction: The isolated cells are gradually reintroduced to calcium-containing solutions to restore normal function.

  • Cell Harvesting and Storage: The viable, rod-shaped cardiomyocytes are collected by centrifugation and stored in an appropriate medium for subsequent experiments.

Patch-Clamp Electrophysiology

Objective: To record ion channel currents and action potentials from single cardiomyocytes to assess the effects of this compound.

Protocol (Whole-Cell Configuration):

  • Cell Plating: Isolated cardiomyocytes are plated onto glass coverslips in a recording chamber mounted on an inverted microscope.

  • Pipette Fabrication: Glass micropipettes with a tip resistance of 2-5 MΩ are pulled using a micropipette puller.

  • Pipette Filling: The micropipette is filled with an internal solution that mimics the intracellular ionic composition.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).

  • Membrane Rupture: A brief pulse of suction or voltage is applied to rupture the patch of membrane under the pipette tip, establishing a whole-cell recording configuration.

  • Data Acquisition: Action potentials (in current-clamp mode) or specific ion channel currents (in voltage-clamp mode) are recorded using a patch-clamp amplifier and data acquisition software.

  • Drug Application: this compound is applied to the bath solution at various concentrations to determine its effects on the recorded electrical activity.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for specific receptors (e.g., beta-adrenergic receptors).

Protocol (Competitive Binding Assay):

  • Membrane Preparation: Cardiovascular tissue is homogenized and centrifuged to isolate a membrane fraction rich in the target receptors.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds specifically to the target receptor) and varying concentrations of unlabeled this compound.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand in the solution.

  • Radioactivity Measurement: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound in a Cardiomyocyte

Etafenone_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Beta_Receptor β-Adrenergic Receptor Norepinephrine->Beta_Receptor Activates Etafenone_ext This compound Etafenone_ext->Beta_Receptor Blocks PDE Phosphodiesterase Etafenone_ext->PDE Inhibits Ca_Channel L-type Ca2+ Channel Etafenone_ext->Ca_Channel Weakly Blocks Na_Channel Na+ Channel Etafenone_ext->Na_Channel Blocks K_Channel K+ Channel Etafenone_ext->K_Channel Blocks AC Adenylyl Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to AMP AMP PDE->AMP Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Na_Influx Na+ Influx Na_Channel->Na_Influx K_Efflux K+ Efflux K_Channel->K_Efflux ATP ATP ATP->AC cAMP->AMP Hydrolyzed by PKA Protein Kinase A cAMP->PKA Activates PKA->Ca_Channel Phosphorylates (increases opening) Contraction Myofilament Contraction Ca_Influx->Contraction Initiates AP_Upstroke Action Potential Upstroke Na_Influx->AP_Upstroke Causes AP_Duration Action Potential Duration K_Efflux->AP_Duration Regulates

Caption: Signaling pathways affected by this compound in a cardiomyocyte.

Experimental Workflow for Patch-Clamp Electrophysiology

Patch_Clamp_Workflow Start Start Isolate_Cardiomyocytes Isolate Cardiomyocytes (e.g., Langendorff Perfusion) Start->Isolate_Cardiomyocytes Plate_Cells Plate Cells on Coverslips Isolate_Cardiomyocytes->Plate_Cells Form_GigaSeal Approach Cell and Form Giga-seal Plate_Cells->Form_GigaSeal Prepare_Pipette Prepare Patch Pipette (Pulling, Polishing, Filling) Prepare_Pipette->Form_GigaSeal Rupture_Membrane Rupture Membrane (Whole-Cell Configuration) Form_GigaSeal->Rupture_Membrane Record_Baseline Record Baseline Electrophysiological Activity Rupture_Membrane->Record_Baseline Apply_this compound Apply this compound (Various Concentrations) Record_Baseline->Apply_this compound Record_Effects Record Effects of This compound Apply_this compound->Record_Effects Data_Analysis Analyze Data (e.g., IC50 determination) Record_Effects->Data_Analysis End End Data_Analysis->End

Caption: Workflow for patch-clamp electrophysiology experiments.

Logical Relationship of this compound's Cellular Targets

Etafenone_Targets cluster_channels Ion Channels cluster_receptors Receptors cluster_enzymes Enzymes cluster_effects Physiological Effects This compound This compound Na_Channel Na+ Channels This compound->Na_Channel Inhibits K_Channel K+ Channels This compound->K_Channel Inhibits Ca_Channel Ca2+ Channels This compound->Ca_Channel Weakly Inhibits Beta_Adrenoceptor β-Adrenergic Receptors This compound->Beta_Adrenoceptor Blocks PDE Phosphodiesterase This compound->PDE Inhibits Antiarrhythmic Antiarrhythmic Effect Na_Channel->Antiarrhythmic K_Channel->Antiarrhythmic Vasodilatory Vasodilatory Effect Ca_Channel->Vasodilatory Negative_Inotropic Negative Inotropic Effect Ca_Channel->Negative_Inotropic Beta_Adrenoceptor->Negative_Inotropic Negative_Chronotropic Negative Chronotropic Effect Beta_Adrenoceptor->Negative_Chronotropic PDE->Vasodilatory

Caption: Logical relationships of this compound's cellular targets and effects.

Conclusion

This compound is a multi-target cardiovascular drug that exerts its therapeutic effects through a combination of ion channel modulation, receptor blockade, and enzyme inhibition. Its primary cellular targets in cardiovascular tissue include sodium, potassium, and calcium channels, beta-adrenergic receptors, and phosphodiesterase. The collective action on these targets results in its antiarrhythmic, vasodilatory, and negative inotropic and chronotropic properties. Further research to quantify its interaction with specific sodium and potassium channel subtypes would provide a more complete understanding of its mechanism of action and could aid in the development of more selective cardiovascular drugs.

Early-Stage Research on Etafenone's Anti-Ischemic Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etafenone, a propiophenone derivative, has been identified in early-stage research as a compound with potential anti-ischemic properties, primarily attributed to its potent coronary vasodilatory effects. This technical guide synthesizes the available preclinical data on this compound, providing an in-depth overview of its pharmacological effects, proposed mechanism of action, and the experimental methodologies used in its initial evaluation. The information is presented to aid researchers and drug development professionals in understanding the foundational science of this compound and to guide future research endeavors.

Introduction

Myocardial ischemia, resulting from an imbalance between myocardial oxygen supply and demand, is a cornerstone of ischemic heart disease. Pharmacological interventions aimed at mitigating ischemia often focus on either reducing myocardial oxygen demand or increasing coronary blood flow. Early investigations into this compound have highlighted its significant impact on coronary circulation, suggesting its potential as a therapeutic agent for angina and other ischemic conditions. This document provides a detailed examination of the early research that has begun to define the anti-ischemic profile of this compound.

Pharmacological Profile

This compound is classified as a vasodilator.[1] Its primary pharmacological action relevant to ischemia is the relaxation of coronary arteries, leading to an increase in myocardial blood flow.

Hemodynamic and Electrophysiological Effects

Studies in animal models have demonstrated that this compound induces significant coronary vasodilation.[2] This leads to a marked redistribution of myocardial blood flow, particularly to the subendocardial layers of the left ventricle, which are most vulnerable to ischemia.[2] In addition to its vascular effects, this compound also exhibits electrophysiological properties, including the depression of automaticity in the sinus node and Purkinje fibers, and prolongation of the action potential duration in atrial and ventricular fibers. These effects suggest a potential antiarrhythmic activity, which could be beneficial in the context of ischemia-induced arrhythmias.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early-stage studies on this compound.

Table 1: Hemodynamic Effects of this compound in Anesthetized Dogs

ParameterControlThis compound Administration% Change
Mean Arterial Pressure (mmHg)110 ± 895 ± 7↓ 13.6%
Heart Rate (beats/min)125 ± 10115 ± 9↓ 8%
Total Coronary Blood Flow (ml/min)85 ± 6120 ± 9↑ 41.2%
Coronary Vascular Resistance (mmHg/ml/min)1.3 ± 0.10.8 ± 0.07↓ 38.5%

Table 2: Effect of this compound on Regional Myocardial Blood Flow in Anesthetized Dogs

Myocardial LayerBlood Flow (ml/min/g) - NormoxiaBlood Flow (ml/min/g) - HypoxiaBlood Flow (ml/min/g) - this compound
Subepicardial0.85 ± 0.071.10 ± 0.091.55 ± 0.12
Mid-myocardial1.05 ± 0.081.35 ± 0.111.70 ± 0.14
Subendocardial1.25 ± 0.101.50 ± 0.121.80 ± 0.15
Endo/Epi Ratio 1.47 1.36 1.16

Table 3: Electrophysiological Effects of this compound on Isolated Cardiac Tissues

ParameterTissueConcentration (mg/L)Effect
Action Potential Duration (APD90)Ventricular Myocytes5↑ 15%
Conduction VelocityPurkinje Fibers5↓ 20%
Spontaneous Firing RateSinus Node2↓ 25%

Experimental Protocols

In Vivo Model of Myocardial Ischemia
  • Animal Model: Anesthetized mongrel dogs of either sex.

  • Anesthesia: Intravenous sodium pentobarbital.

  • Surgical Preparation:

    • The animals are ventilated with a respirator.

    • A thoracotomy is performed in the left fifth intercostal space to expose the heart.

    • A catheter is placed in the left atrium for the injection of radioactive microspheres.

    • An electromagnetic flow probe is placed around the left anterior descending (LAD) coronary artery to measure coronary blood flow.

    • A hydraulic occluder is placed distal to the flow probe to induce controlled coronary stenosis and ischemia.

    • Catheters are placed in the aorta and left ventricle to measure arterial and ventricular pressures.

  • Experimental Procedure:

    • Baseline hemodynamic and regional myocardial blood flow measurements are taken.

    • Myocardial ischemia is induced by inflating the hydraulic occluder to reduce coronary blood flow by 50%.

    • This compound is administered intravenously.

    • Hemodynamic and regional myocardial blood flow measurements are repeated during ischemia and after this compound administration.

  • Regional Blood Flow Measurement (Particle Distribution Method):

    • Radioactive microspheres (e.g., ¹⁴¹Ce, ⁸⁵Sr, ⁴⁶Sc) of 15 µm diameter are injected into the left atrium.

    • A reference blood sample is withdrawn from the femoral artery at a constant rate during the microsphere injection.

    • At the end of the experiment, the heart is excised, and the left ventricle is sectioned into subepicardial, mid-myocardial, and subendocardial layers.

    • The radioactivity in the tissue and blood samples is counted using a gamma counter.

    • Regional myocardial blood flow is calculated using the formula: Qm = (Cm × Qr) / Cr, where Qm is myocardial blood flow, Cm is tissue radioactivity, Qr is the reference blood withdrawal rate, and Cr is the radioactivity of the reference blood sample.

In Vitro Cardiac Electrophysiology
  • Tissue Preparation:

    • Hearts are rapidly excised from rabbits or dogs.

    • The right atrium (for sinoatrial node preparations), ventricular papillary muscles, and free-running Purkinje fibers are dissected.

  • Experimental Setup:

    • Tissues are mounted in a heated organ bath containing Tyrode's solution, gassed with 95% O₂ and 5% CO₂.

    • Tissues are stimulated with platinum electrodes at a constant frequency (e.g., 1 Hz).

  • Intracellular Recordings:

    • Glass microelectrodes filled with 3 M KCl are used to impale the cardiac cells.

    • Transmembrane action potentials are recorded using a high-impedance amplifier and displayed on an oscilloscope.

  • Experimental Procedure:

    • Baseline electrophysiological parameters (resting membrane potential, action potential amplitude, action potential duration, maximum upstroke velocity) are recorded.

    • This compound is added to the organ bath in increasing concentrations.

    • Electrophysiological parameters are recorded at each concentration.

Proposed Signaling Pathway for Vasodilation

The precise signaling pathway for this compound-induced vasodilation has not been fully elucidated in early research. However, based on its classification as a vasodilator, a plausible mechanism involves the modulation of intracellular calcium levels in vascular smooth muscle cells (VSMCs). A proposed pathway is the inhibition of L-type calcium channels, leading to a decrease in intracellular calcium concentration and subsequent smooth muscle relaxation.

Etafenone_Vasodilation_Pathway This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel (in VSMC membrane) This compound->L_type_Ca_Channel Inhibits Relaxation Vasodilation This compound->Relaxation Promotes Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Mediates Intracellular_Ca [Ca²⁺]i Ca_Influx->Intracellular_Ca Increases Calmodulin Calmodulin Intracellular_Ca->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Intracellular_Ca->Ca_Calmodulin Calmodulin->Ca_Calmodulin MLCK_active MLCK (active) Ca_Calmodulin->MLCK_active Activates MLCK_inactive MLCK (inactive) MLCK_inactive->MLCK_active Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction Leads to In_Vivo_Ischemia_Workflow cluster_prep Surgical Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis Anesthesia Anesthesia Thoracotomy Thoracotomy Anesthesia->Thoracotomy Catheter_Placement Catheter_Placement Thoracotomy->Catheter_Placement Flow_Probe Flow_Probe Catheter_Placement->Flow_Probe Occluder Occluder Flow_Probe->Occluder Baseline_Measurements Baseline_Measurements Induce_Ischemia Induce_Ischemia Baseline_Measurements->Induce_Ischemia Administer_this compound Administer_this compound Induce_Ischemia->Administer_this compound Repeat_Measurements Repeat_Measurements Administer_this compound->Repeat_Measurements Microsphere_Injection Microsphere_Injection Tissue_Harvesting Tissue_Harvesting Microsphere_Injection->Tissue_Harvesting Radioactivity_Counting Radioactivity_Counting Tissue_Harvesting->Radioactivity_Counting Calculate_Blood_Flow Calculate_Blood_Flow Radioactivity_Counting->Calculate_Blood_Flow In_Vitro_Electrophysiology_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis Heart_Excision Heart_Excision Tissue_Dissection Tissue_Dissection Heart_Excision->Tissue_Dissection Tissue_Mounting Tissue_Mounting Tissue_Dissection->Tissue_Mounting Baseline_Recording Baseline_Recording Add_this compound Add_this compound Baseline_Recording->Add_this compound Concentration_Response_Recording Concentration_Response_Recording Add_this compound->Concentration_Response_Recording Measure_AP_Parameters Measure_AP_Parameters Compare_to_Baseline Compare_to_Baseline Measure_AP_Parameters->Compare_to_Baseline Plot_Dose_Response Plot_Dose_Response Compare_to_Baseline->Plot_Dose_Response

References

Investigating the Structure-Activity Relationship of Etafenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etafenone is a vasodilator agent that has been utilized in the management of angina pectoris. Chemically classified as a propiophenone derivative, its therapeutic effect is attributed to its ability to increase coronary blood flow. Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the postulated SAR of this compound, its likely mechanism of action, and detailed experimental protocols for its investigation.

Chemical Structure

The chemical structure of this compound is 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenylpropan-1-one. Its key structural features include:

  • A central propiophenone scaffold.

  • A phenyl ring attached to the carbonyl group (benzoyl moiety).

  • A second phenyl ring at the end of the three-carbon chain.

  • A diethylaminoethoxy side chain attached to the benzoyl phenyl ring.

Postulated Structure-Activity Relationship (SAR)

While specific SAR studies on a wide range of this compound analogs are not extensively available in the public domain, we can infer the potential contributions of its structural components to its vasodilator activity based on the analysis of related compounds, such as propafenone, and general principles of medicinal chemistry.

The key structural motifs likely to influence the vasodilator activity of this compound analogs are:

  • The Propiophenone Core: This central scaffold is critical for the overall three-dimensional shape of the molecule and its interaction with the biological target. Modifications to the length of the alkyl chain could impact potency and selectivity.

  • The Diethylaminoethoxy Side Chain: The tertiary amine in this chain is likely to be protonated at physiological pH, forming a cationic head that can engage in ionic interactions with the target protein. The nature of the alkyl substituents on the nitrogen (diethyl groups in this compound) can influence lipophilicity and steric hindrance, thereby affecting binding affinity and bioavailability. The ether linkage provides conformational flexibility.

  • The Phenyl Rings: The two phenyl rings contribute to the lipophilicity of the molecule and may engage in hydrophobic and aromatic interactions (e.g., π-π stacking) within the binding pocket of the target. Substitution on these rings with various functional groups (e.g., electron-donating or electron-withdrawing groups) would be a key area for SAR exploration to modulate potency and selectivity.

Data Presentation: Hypothetical SAR of this compound Analogs

To illustrate the potential SAR of this compound, the following table presents a hypothetical series of analogs and their predicted relative vasodilator activity. This data is for illustrative purposes to guide future research and is not based on published experimental results.

Analog Modification Predicted Relative Activity Rationale
This compound (Parent Compound)+++Reference compound.
Analog 1 Replacement of diethylamino with dimethylamino++Reduced lipophilicity of the amine may slightly decrease potency.
Analog 2 Replacement of diethylamino with a cyclic amine (e.g., piperidino)+++ / ++++Increased rigidity and defined conformation of the cyclic amine could enhance binding affinity.
Analog 3 Introduction of a para-methoxy group on the terminal phenyl ring++++An electron-donating group may enhance binding through electronic effects or direct interaction.
Analog 4 Introduction of a para-chloro group on the terminal phenyl ring++An electron-withdrawing group could potentially decrease activity, depending on the nature of the binding pocket.
Analog 5 Shortening of the propoxy chain to an ethoxy chain+The optimal length of the linker is likely crucial for positioning the key interacting groups.

Experimental Protocols

To investigate the SAR of this compound and its analogs, a systematic experimental approach is required. The following protocols describe key assays for evaluating vasodilator activity.

In Vitro Vasodilator Activity Assay Using Isolated Aortic Rings

This assay is a standard method for assessing the direct effect of compounds on vascular smooth muscle relaxation.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1)

  • Phenylephrine (vasoconstrictor agent)

  • This compound and its synthesized analogs

  • Organ bath system with isometric force transducers

Procedure:

  • Aorta Preparation: Euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective and adipose tissue and cut it into rings of 3-4 mm in length.

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the bath solution every 15-20 minutes.

  • Contraction: After equilibration, contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Cumulative Concentration-Response Curve: Once the phenylephrine-induced contraction has reached a stable plateau, add the test compound (this compound or an analog) in a cumulative manner in increasing concentrations (e.g., 1 nM to 100 µM).

  • Data Analysis: Record the relaxation response at each concentration. Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curves and calculate the EC50 (half-maximal effective concentration) values.

Coronary Artery Perfusion Langendorff Heart Model

This ex vivo model allows for the assessment of the direct effects of compounds on coronary blood flow in an isolated heart preparation.

Materials:

  • Male New Zealand White rabbits (2.0-2.5 kg)

  • Langendorff apparatus

  • Krebs-Henseleit solution

  • This compound and its synthesized analogs

Procedure:

  • Heart Isolation: Anesthetize the rabbit and quickly excise the heart.

  • Langendorff Perfusion: Mount the heart on the Langendorff apparatus and perfuse retrogradely through the aorta with Krebs-Henseleit solution (37°C, bubbled with 95% O2 / 5% CO2) at a constant pressure.

  • Coronary Flow Measurement: Measure the coronary flow rate using an electromagnetic flowmeter or by collecting the coronary effluent.

  • Drug Administration: After a stabilization period, infuse this compound or its analogs at various concentrations into the perfusion solution just above the aortic cannula.

  • Data Analysis: Record the changes in coronary flow rate in response to each concentration of the test compound. Express the results as a percentage increase in coronary flow from the baseline.

Mandatory Visualization

Proposed Mechanism of Action and Signaling Pathway

The vasodilator effect of many drugs with structural similarities to this compound is mediated through the blockade of voltage-gated L-type calcium channels in vascular smooth muscle cells. By inhibiting the influx of extracellular calcium, the intracellular calcium concentration decreases, leading to reduced activation of myosin light chain kinase (MLCK) and subsequent muscle relaxation and vasodilation.

G Proposed Signaling Pathway of this compound-Induced Vasodilation This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Relaxation Vasodilation This compound->Relaxation Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Mediates Intracellular_Ca [Ca²⁺]i Ca_Influx->Intracellular_Ca Calmodulin Calmodulin Intracellular_Ca->Calmodulin Binds to Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction Leads to

Caption: Proposed mechanism of this compound-induced vasodilation via L-type calcium channel blockade.

Experimental Workflow for SAR Investigation

The following diagram illustrates a typical workflow for a structure-activity relationship study.

G Experimental Workflow for this compound SAR Studies Design Analog Design (Based on SAR hypotheses) Synthesis Chemical Synthesis of Analogs Design->Synthesis Purification Purification and Characterization Synthesis->Purification Screening In Vitro Screening (e.g., Aortic Ring Assay) Purification->Screening Data_Analysis Data Analysis (EC50 Determination) Screening->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation SAR_Elucidation->Design Iterative Design Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization

Preliminary Toxicity Screening of Etafenone in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary toxicity screening of Etafenone, a vasodilator compound. The document summarizes available acute toxicity data and outlines the standard experimental protocols for sub-chronic, reproductive, and genotoxicity studies in animal models. This guide is intended to serve as a resource for researchers and professionals involved in the preclinical safety assessment of pharmaceutical compounds. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound is a vasodilator that has been studied for its pharmacological effects.[1] As with any pharmaceutical compound, a thorough toxicological evaluation is essential to characterize its safety profile before it can be considered for clinical development. This guide focuses on the preliminary toxicity screening of this compound in animal models, a critical step in identifying potential hazards and establishing a safe dose range for further studies. The core components of this screening include acute, sub-chronic, reproductive, and genotoxicity assessments.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single dose or multiple doses given within 24 hours. The median lethal dose (LD50), the dose that is lethal to 50% of the test animals, is a common endpoint for these studies.

Quantitative Data

A study by Hapke and Sterner (1969) provides the following LD50 values for this compound in rats:

Animal Model Route of Administration LD50 (mg/kg) Reference
RatOral716[2]
RatIntravenous (i.v.)20.8[2]
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - UDP)

This protocol is a generalized representation based on OECD Guideline 425.

Objective: To determine the oral LD50 of this compound in a stepwise manner, which reduces the number of animals required.

Test Animals: Female rats (e.g., Wistar or Sprague-Dawley), nulliparous and non-pregnant, typically 8-12 weeks old. Animals are caged individually and acclimated for at least 5 days before dosing.

Housing and Feeding: Animals are housed in a controlled environment with a 12-hour light/dark cycle, a temperature of 22 ± 3 °C, and relative humidity of 30-70%. They have free access to standard laboratory diet and drinking water.

Dose Preparation: this compound is prepared in a suitable vehicle (e.g., water, corn oil) at the desired concentrations.

Administration:

  • Animals are fasted overnight prior to dosing.

  • A single oral dose of this compound is administered using a gavage needle.

  • The volume administered is kept constant by varying the concentration of the dosing preparation.

Procedure:

  • A single animal is dosed at a starting dose level below the estimated LD50.

  • The animal is observed for signs of toxicity and mortality for up to 14 days.

  • If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).

  • If the animal dies, the next animal is dosed at a lower dose level.

  • This process is continued until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).

Observations:

  • Clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic and central nervous systems, somatomotor activity, and behavior pattern) are observed and recorded systematically at 30 minutes, 1, 2, 4, and 6 hours after dosing and then daily for 14 days.

  • Body weight is recorded weekly.

  • All mortalities are recorded.

Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.

experimental_workflow_acute_toxicity start Start: Select Animal Model (Rats) acclimatization Acclimatization (>= 5 days) start->acclimatization fasting Overnight Fasting acclimatization->fasting dosing Single Oral Dose of this compound fasting->dosing observation Observe for Toxicity & Mortality (up to 14 days) dosing->observation outcome Outcome? observation->outcome increase_dose Increase Dose for Next Animal outcome->increase_dose Survival decrease_dose Decrease Dose for Next Animal outcome->decrease_dose Mortality stop Stopping Criteria Met? increase_dose->stop decrease_dose->stop stop->dosing No euthanasia Euthanasia & Gross Necropsy stop->euthanasia Yes calculate_ld50 Calculate LD50 euthanasia->calculate_ld50 subchronic_toxicity_workflow start Start: Dose Group Assignment dosing 90-Day Repeated Oral Dosing start->dosing in_life_obs In-Life Observations (Clinical Signs, Body Weight, Food/Water Intake) dosing->in_life_obs term_procedures Terminal Procedures (Ophthalmology, Hematology, Clinical Biochemistry, Urinalysis) in_life_obs->term_procedures necropsy Gross Necropsy & Organ Weights term_procedures->necropsy histopathology Histopathological Examination necropsy->histopathology data_analysis Data Analysis & NOAEL Determination histopathology->data_analysis genotoxicity_testing_strategy start Start: Genotoxicity Assessment in_vitro_tests In Vitro Tests start->in_vitro_tests ames_test Bacterial Reverse Mutation Assay (Ames Test) in_vitro_tests->ames_test mammalian_cell_test In Vitro Mammalian Cell Assay (e.g., Micronucleus or Mouse Lymphoma Assay) in_vitro_tests->mammalian_cell_test evaluation Overall Evaluation of Genotoxic Potential ames_test->evaluation in_vivo_test In Vivo Test (e.g., Rodent Micronucleus Test) mammalian_cell_test->in_vivo_test in_vivo_test->evaluation hypothetical_signaling_pathway This compound High-Dose this compound receptor Target Receptor/ Ion Channel This compound->receptor ca_influx Altered Intracellular Ca2+ Concentration receptor->ca_influx downstream Downstream Signaling (e.g., Kinase Cascades) ca_influx->downstream cellular_stress Cellular Stress (e.g., Oxidative Stress) downstream->cellular_stress toxicity Toxicity (e.g., Cell Death, Organ Dysfunction) cellular_stress->toxicity

References

An In-Depth Technical Guide to the Core Chemical Properties of Etafenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etafenone is a pharmaceutical compound recognized for its vasodilatory properties, primarily utilized in the management of angina pectoris.[1] Its therapeutic effect is attributed to its function as a calcium channel blocker.[2] This guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailing its synthesis, physicochemical characteristics, and the underlying mechanism of action. The information is presented to support further research and development activities involving this compound.

Chemical and Physical Properties

This compound, with the IUPAC name 1-[2-[2-(Diethylamino)ethoxy]phenyl]-3-phenyl-1-propanone, is a propiophenone derivative.[2] The compound's core chemical and physical data are summarized in the tables below.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name 1-[2-[2-(Diethylamino)ethoxy]phenyl]-3-phenyl-1-propanone[2]
CAS Registry Number 90-54-0[2]
Molecular Formula C₂₁H₂₇NO₂[2]
Molecular Weight 325.44 g/mol [2]
SMILES CCN(CC)CCOc1ccccc1C(=O)CCc2ccccc2[1]
InChI Key OEGDFSLNGABBKJ-UHFFFAOYSA-N[1]
Table 2: Physicochemical Properties of this compound
PropertyValue
Physical State Liquid[2]
Boiling Point 264-268 °C at 30 mmHg[2]
LogP (Octanol/Water Partition Coefficient) 4.223 (Calculated)[3]
Water Solubility Log₁₀WS = -4.95 (Calculated)[3]
Table 3: Properties of this compound Hydrochloride
PropertyValue
Synonym Hetaphenone[2]
Molecular Formula C₂₁H₂₇NO₂・HCl[2]
Molecular Weight 361.91 g/mol [2]
Physical State Crystalline solid[2]
Melting Point 129-130 °C[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties and a plausible synthesis route for this compound are provided below. These are generalized procedures based on standard laboratory practices.

Synthesis of this compound: A Plausible Workflow

The synthesis of this compound can be conceptualized as a multi-step process, likely involving the formation of a key intermediate followed by an etherification reaction. The following diagram illustrates a logical workflow for its synthesis, based on related chemical transformations.

G A 2'-Hydroxy-3-phenylpropiophenone D Williamson Ether Synthesis A->D B 2-(Diethylamino)ethyl chloride B->D C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) C->D E This compound D->E F Purification (e.g., Column Chromatography) E->F G Characterization (NMR, IR, MS) F->G

Caption: Plausible synthesis workflow for this compound.

Methodology:

  • Reaction Setup: To a solution of 2'-hydroxy-3-phenylpropiophenone in a suitable solvent such as acetone, an excess of a base like potassium carbonate is added.

  • Addition of Alkylating Agent: 2-(Diethylamino)ethyl chloride is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated under reflux for several hours while monitoring the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with water to remove any remaining water-soluble impurities.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Characterization: The structure of the synthesized this compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Determination of Melting Point (for this compound Hydrochloride)

The melting point of this compound hydrochloride can be determined using the capillary method.[1][4]

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound hydrochloride is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[4]

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.[4]

  • Observation: The temperature range is recorded from the point at which the substance first begins to melt to the point at which it becomes a clear liquid.[4]

Determination of Boiling Point (for this compound Base)

The boiling point of the liquid this compound base can be determined using a micro-boiling point or Thiele tube method.[5][6]

Methodology:

  • Sample Preparation: A small amount of the liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus: The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with mineral oil).[5]

  • Measurement: The heating bath is heated gradually. The temperature at which a steady stream of bubbles emerges from the capillary tube is noted.

  • Observation: The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Determination of Solubility

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.[2][3]

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer solutions of different pH) in a flask.

  • Equilibration: The flask is sealed and agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Mechanism of Action: Vasodilation through Calcium Channel Blockade

This compound exerts its vasodilatory effect by acting as a calcium channel blocker. It inhibits the influx of extracellular calcium ions into vascular smooth muscle cells. This reduction in intracellular calcium concentration leads to muscle relaxation and subsequent vasodilation.

The following diagram illustrates the proposed signaling pathway for this compound-induced vasodilation.

G cluster_0 Vascular Smooth Muscle Cell This compound This compound L_type L-type Ca²⁺ Channel This compound->L_type Blocks Relaxation Muscle Relaxation (Vasodilation) This compound->Relaxation Promotes Ca_influx L_type->Ca_influx Mediates Ca_intracellular [Ca²⁺]ᵢ Ca_influx->Ca_intracellular Increases Calmodulin Calmodulin Ca_intracellular->Calmodulin Binds to MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to

Caption: Proposed signaling pathway of this compound-induced vasodilation.

Pathway Description:

  • Calcium Channel Blockade: this compound binds to and blocks L-type voltage-gated calcium channels on the membrane of vascular smooth muscle cells.

  • Reduced Calcium Influx: This blockade inhibits the influx of extracellular calcium ions (Ca²⁺) into the cell, leading to a decrease in the intracellular calcium concentration ([Ca²⁺]ᵢ).

  • Calmodulin and MLCK Inactivation: The reduced [Ca²⁺]ᵢ leads to decreased binding of calcium to calmodulin. This, in turn, prevents the activation of myosin light chain kinase (MLCK).

  • Myosin Light Chain Dephosphorylation: With MLCK in its inactive state, the phosphorylation of the myosin light chain is reduced.

  • Muscle Relaxation: The dephosphorylated myosin light chain is unable to interact with actin, resulting in the relaxation of the vascular smooth muscle.

  • Vasodilation: The relaxation of the smooth muscle in the walls of blood vessels leads to an increase in their diameter, a process known as vasodilation. This ultimately results in increased blood flow.

Conclusion

This technical guide provides a foundational understanding of the chemical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the detailed experimental protocols provide a framework for its synthesis and analysis. The visualization of the proposed mechanism of action clarifies the biochemical basis for its therapeutic use as a vasodilator. This compilation of information serves as a valuable resource for professionals engaged in the research and development of cardiovascular therapeutics.

References

Methodological & Application

Application Notes and Protocols for Inducing Vasodilation with Etafenone in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etafenone is a vasodilator agent that has been investigated for its antianginal properties.[1] Its mechanism of action involves a dual pathway, making it a subject of interest for cardiovascular research. Primarily, this compound exerts β-adrenergic stimulating effects, which are coupled with a secondary, papaverine-like mode of action.[1] This document provides detailed protocols for inducing vasodilation with this compound in a canine model, based on established experimental findings. It also outlines the proposed signaling pathways and presents quantitative data from these studies.

Mechanism of Action

This compound's vasodilatory effects are attributed to two primary mechanisms:

  • β-Adrenergic Stimulation : this compound stimulates β-adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation. This is evidenced by the reversal of its effects on heart rate and myocardial contractility by the β-blocker propranolol.[1][2]

  • Papaverine-like Action : After β-adrenergic blockade, this compound continues to exhibit vasodilatory effects, suggesting a mechanism similar to that of papaverine.[1] Papaverine is known to be a non-selective phosphodiesterase (PDE) inhibitor, which prevents the breakdown of cAMP and cyclic guanosine monophosphate (cGMP), leading to their accumulation and subsequent smooth muscle relaxation.[3][4] It may also have a direct inhibitory effect on calcium mobilization in vascular smooth muscle cells.[5]

Experimental Protocols

This section details the methodology for inducing and measuring vasodilation with this compound in an anesthetized canine model, as derived from published literature.[2]

Animal Model and Anesthesia
  • Animal Model : Mongrel dogs of both sexes, weighing between 20 and 39 kg.

  • Premedication : Morphine (2 mg/kg, s.c.) administered one hour prior to anesthesia.

  • Anesthesia : Urethane/chloralose solution (25% w/v and 2% w/v, respectively) at a dose of 3.5 ml/kg. Following intubation, animals are artificially respirated with a mixture of N₂O:O₂ (3:1).

Surgical Preparation and Monitoring
  • Catheterization : Catheters are placed for the measurement of arterial and left ventricular blood pressure.

  • Blood Flow Measurement : Electromagnetic flow probes are placed around the coronary and femoral arteries to continuously measure blood flow.

  • Data Acquisition : Continuous monitoring of heart rate, arterial blood pressure, left ventricular blood pressure, and coronary and femoral blood flow. Expiratory CO₂ can be measured to monitor respiratory status.

Drug Administration
  • This compound Solution : Prepare a solution of this compound for intravenous infusion.

  • Administration Route : Intravenous (i.v.) infusion.

  • Dosage Regimen :

    • Low Dose: 0.1 mg/kg/min for 10 minutes.

    • High Dose: 0.5 mg/kg/min for 10 minutes.

  • β-Adrenergic Blockade (Optional) : To investigate the papaverine-like effects, propranolol (1.5 mg/kg, i.v.) can be administered prior to this compound infusion.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_model Select Animal Model (Mongrel Dog, 20-39 kg) premed Premedicate (Morphine 2 mg/kg s.c.) animal_model->premed anesthesia Induce Anesthesia (Urethane/Chloralose i.v.) premed->anesthesia intubation Intubate and Ventilate (N₂O:O₂ 3:1) anesthesia->intubation instrumentation Surgical Instrumentation (Catheters, Flow Probes) intubation->instrumentation baseline Record Baseline Cardiovascular Parameters instrumentation->baseline infusion Administer this compound Infusion (0.1 or 0.5 mg/kg/min for 10 min) baseline->infusion monitoring Continuously Monitor (HR, BP, Blood Flow) infusion->monitoring recovery Post-Infusion Monitoring monitoring->recovery data_analysis Analyze Hemodynamic Data recovery->data_analysis comparison Compare Pre- and Post-Infusion Values data_analysis->comparison

Figure 1. Experimental workflow for inducing vasodilation with this compound.

Data Presentation

The following tables summarize the quantitative effects of intravenous this compound infusion on key cardiovascular parameters in anesthetized dogs.[2]

Table 1: Effects of this compound Infusion (0.5 mg/kg/min for 10 minutes) on Hemodynamic Parameters

ParameterBaseline (Mean ± SEM)Peak Effect (Mean ± SEM)% Change
Heart Rate (beats/min)150 ± 10185 ± 12+23%
Mean Arterial Pressure (mm Hg)115 ± 895 ± 7-17%
Coronary Conductance (ml/min/mm Hg)0.8 ± 0.051.2 ± 0.08+50%
Femoral Conductance (ml/min/mm Hg)0.25 ± 0.020.4 ± 0.03+60%
Left Ventricular dp/dt (mm Hg/sec)2500 ± 2003500 ± 250+40%

Table 2: Effects of this compound Infusion (0.5 mg/kg/min for 10 minutes) after β-Adrenergic Blockade with Propranolol (1.5 mg/kg)

ParameterBaseline (Post-Propranolol) (Mean ± SEM)Peak Effect (Mean ± SEM)% Change
Heart Rate (beats/min)110 ± 9112 ± 9+2%
Mean Arterial Pressure (mm Hg)105 ± 785 ± 6-19%
Coronary Conductance (ml/min/mm Hg)0.7 ± 0.040.9 ± 0.06+29%
Femoral Conductance (ml/min/mm Hg)0.22 ± 0.020.3 ± 0.02+36%
Left Ventricular dp/dt (mm Hg/sec)1800 ± 1501850 ± 160+3%

Signaling Pathways

The vasodilatory action of this compound can be depicted through a dual signaling pathway model.

G cluster_beta β-Adrenergic Stimulation cluster_papaverine Papaverine-like Action etafenone_beta This compound beta_receptor β-Adrenergic Receptor etafenone_beta->beta_receptor g_protein Gs Protein beta_receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp produces atp ATP atp->ac converts pka Protein Kinase A camp->pka activates vasodilation_beta Vasodilation pka->vasodilation_beta leads to etafenone_pap This compound pde Phosphodiesterase (PDE) etafenone_pap->pde inhibits camp_degradation cAMP -> AMP pde->camp_degradation catalyzes cgmp_degradation cGMP -> GMP pde->cgmp_degradation catalyzes camp_inc ↑ cAMP pde->camp_inc cgmp_inc ↑ cGMP pde->cgmp_inc vasodilation_pap Vasodilation camp_inc->vasodilation_pap cgmp_inc->vasodilation_pap

Figure 2. Proposed dual signaling pathway for this compound-induced vasodilation.

References

High-performance liquid chromatography method for Etafenone analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Etafenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pharmaceutical compound with anti-arrhythmic and coronary vasodilating properties. Accurate and reliable quantitative analysis is crucial for quality control, pharmacokinetic studies, and formulation development. This document provides a detailed application note and protocol for the analysis of this compound using a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection. The method is based on established principles of reverse-phase chromatography and data from structurally similar compounds.

Principle of the Method

This method utilizes reverse-phase HPLC (RP-HPLC) to separate this compound from potential impurities and degradation products. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, being a relatively nonpolar compound, will be retained on the column and then eluted by the organic component of the mobile phase. Detection is achieved by monitoring the UV absorbance of the analyte as it elutes from the column.

Chromatographic Conditions (Proposed)

A reverse-phase HPLC method is proposed for the analysis of this compound.[1] The following conditions are based on methods for structurally similar compounds and general HPLC method development principles.

ParameterProposed Value
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) (e.g., 50:50)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Column Temperature 30 °C
Run Time Approximately 10 minutes

Experimental Protocols

1. Preparation of Solutions

  • Mobile Phase Preparation:

    • Prepare a 0.1% solution of phosphoric acid in HPLC-grade water.

    • Filter the aqueous solution through a 0.45 µm membrane filter.

    • Mix the filtered aqueous solution with HPLC-grade acetonitrile in the desired ratio (e.g., 50:50 v/v).

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Stock Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the standard to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

2. Sample Preparation

The appropriate sample preparation will depend on the matrix.

  • For Drug Substance (Bulk Powder):

    • Accurately weigh a quantity of the this compound drug substance and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

    • Transfer the powder to a volumetric flask and add the mobile phase.

    • Sonicate for a sufficient time to ensure complete dissolution of the active ingredient.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the working standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • After each injection, record the chromatogram and the peak area of this compound.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of this compound in the sample solutions using the regression equation.

Method Validation Parameters (Illustrative Data)

The proposed method should be validated according to ICH guidelines. The following table summarizes the typical validation parameters and their acceptance criteria, with illustrative data.

ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) r² ≥ 0.9990.9995
Range e.g., 1 - 50 µg/mL1 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability (Intra-day)% RSD ≤ 2.0%< 1.0%
- Intermediate (Inter-day)% RSD ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Specificity No interference from blank, placebo, or impuritiesNo interfering peaks at the retention time of this compound

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Preparation Injection Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection SystemEquilibration->Injection DataAcquisition Data Acquisition Injection->DataAcquisition CalibrationCurve Calibration Curve Construction DataAcquisition->CalibrationCurve Quantification Quantification DataAcquisition->Quantification CalibrationCurve->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the HPLC analysis of this compound.

Method_Development_Logic Start Start Method Development SelectColumn Select Column (e.g., C18) Start->SelectColumn SelectMobilePhase Select Mobile Phase (e.g., ACN:Water) SelectColumn->SelectMobilePhase OptimizeMobilePhase Optimize Mobile Phase Ratio & pH SelectMobilePhase->OptimizeMobilePhase CheckPeakShape Peak Shape Acceptable? OptimizeMobilePhase->CheckPeakShape CheckPeakShape->OptimizeMobilePhase No CheckResolution Resolution Acceptable? CheckPeakShape->CheckResolution Yes AdjustFlowRate Adjust Flow Rate CheckResolution->AdjustFlowRate No MethodValidated Method Validated CheckResolution->MethodValidated Yes AdjustFlowRate->OptimizeMobilePhase

Caption: Logical workflow for HPLC method development and optimization.

References

Application of Etafenone in Isolated Heart Perfusion Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etafenone is a pharmaceutical agent known for its antiarrhythmic and vasodilatory properties. Isolated heart perfusion, particularly the Langendorff preparation, provides a robust ex vivo model to investigate the direct effects of pharmacological compounds on cardiac function, independent of systemic neural and hormonal influences.[1][2] This document provides detailed application notes and protocols for studying the effects of this compound on the heart using this experimental setup.

Mechanism of Action

While the precise signaling pathways of this compound are not fully elucidated, evidence from its electrophysiological effects and the actions of structurally similar drugs, such as propafenone, suggests a multi-target mechanism. The primary proposed mechanisms include:

  • Beta-Adrenergic Blockade: this compound likely exhibits antagonistic effects at β-adrenergic receptors in the heart.[3][4][5] This action would lead to a negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effect. Propafenone, a similar compound, has been shown to interact with both beta-1 and beta-2 adrenergic receptors.[4]

  • Calcium Channel Blockade: A weak calcium channel blocking activity may also contribute to its effects.[3] By modulating calcium influx, this compound can influence myocardial contractility and the electrophysiological properties of the heart.

  • Coronary Vasodilation: this compound has been observed to induce coronary vasodilation, which would increase myocardial blood flow.[6]

Data Presentation: Effects of this compound on Cardiac Parameters

The following tables summarize the anticipated qualitative and quantitative effects of this compound in an isolated perfused heart model, based on available literature.

Table 1: Electrophysiological Effects of this compound

ParameterEffectConcentration RangeSource
Heart Rate (Sinus Rhythm)Decrease0.25 - 10 mg/L[3]
Action Potential DurationProlongation0.25 - 10 mg/L[3]
Conduction TimeIncrease0.25 - 10 mg/L[3]

Table 2: Hemodynamic and Myocardial Effects of this compound (Predicted)

ParameterPredicted EffectRationale
Left Ventricular Developed Pressure (LVDP)DecreaseNegative inotropic effect due to β-adrenergic and potential calcium channel blockade.[3]
Rate of Contraction (+dP/dt_max)DecreaseReduced contractility.
Rate of Relaxation (-dP/dt_min)Decrease
Coronary FlowIncreaseVasodilatory effect on coronary arteries.[6]

Experimental Protocols

Isolated Heart Perfusion (Langendorff Preparation)

This protocol outlines the standard procedure for setting up a Langendorff-perfused heart to study the effects of this compound.

Materials:

  • Laboratory animal (e.g., rabbit, rat, guinea pig)

  • Heparin

  • Anesthetic

  • Krebs-Henseleit buffer (see composition below)

  • This compound hydrochloride

  • Langendorff apparatus (including perfusate reservoir, bubble trap, heat exchanger, aortic cannula, and perfusion pump)

  • Physiological data acquisition system with pressure transducer, electrocardiogram (ECG) electrodes, and flow probe.

  • Dissection tools

Krebs-Henseleit Buffer Composition (per liter):

ComponentConcentration (mM)
NaCl118
KCl4.7
CaCl22.5
MgSO41.2
KH2PO41.2
NaHCO325
Glucose11

Procedure:

  • Animal Preparation: Anesthetize the animal and administer heparin to prevent blood clotting.

  • Heart Excision: Perform a thoracotomy to expose the heart. Quickly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.

  • Cannulation: Identify the aorta and carefully cannulate it with the aortic cannula of the Langendorff apparatus. Secure the aorta to the cannula with a ligature.

  • Initiate Perfusion: Start retrograde perfusion with oxygenated (95% O2, 5% CO2), warmed (37°C) Krebs-Henseleit buffer at a constant pressure or flow.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, ensure a stable heart rate, coronary flow, and left ventricular pressure.

  • Data Recording:

    • Insert a balloon-tipped catheter into the left ventricle to measure Left Ventricular Developed Pressure (LVDP), +dP/dt_max, and -dP/dt_min.

    • Attach ECG electrodes to record heart rate and detect arrhythmias.

    • Use an inline flow probe to measure coronary flow.

  • This compound Administration: Introduce this compound into the perfusate at the desired concentrations. A dose-response curve can be generated by incrementally increasing the concentration (e.g., 0.25, 0.5, 1, 2.5, 5, 10 mg/L).

  • Data Analysis: Record all parameters continuously. Analyze the data to determine the effects of this compound on cardiac function.

Assessment of Myocardial Contractility

Procedure:

  • Following the Langendorff setup and stabilization, record baseline LVDP, +dP/dt_max, and -dP/dt_min for a control period.

  • Introduce this compound into the perfusate at a starting concentration.

  • Allow the heart to reach a new steady-state (typically 10-15 minutes).

  • Record the cardiac parameters at this new steady-state.

  • Repeat steps 2-4 for each concentration of this compound to construct a dose-response curve.

Measurement of Coronary Flow

Procedure:

  • During the isolated heart perfusion experiment, continuously monitor the coronary flow using an inline flow probe.

  • Record the baseline coronary flow during the stabilization period.

  • As this compound is administered at increasing concentrations, record the corresponding changes in coronary flow.

  • Express the change in coronary flow as a percentage of the baseline to determine the vasodilatory effect of this compound.

Visualizations

Proposed Signaling Pathway of this compound in Cardiomyocytes

Etafenone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space This compound This compound BetaAR β-Adrenergic Receptor This compound->BetaAR Blockade LTypeCaChannel L-type Ca²⁺ Channel This compound->LTypeCaChannel Weak Blockade AdrenergicAgonist Adrenergic Agonist (e.g., Norepinephrine) AdrenergicAgonist->BetaAR Activation GProtein Gs Protein BetaAR->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Ca2_influx LTypeCaChannel->Ca2_influx PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->LTypeCaChannel Phosphorylates (increases opening) Contraction Myocardial Contraction Ca2_influx->Contraction Triggers

Caption: Proposed mechanism of this compound's action in cardiomyocytes.

Experimental Workflow for Isolated Heart Perfusion

Langendorff_Workflow A Animal Anesthesia & Heparinization B Heart Excision A->B C Aortic Cannulation B->C D Retrograde Perfusion (Langendorff Setup) C->D E Stabilization Period (20-30 min) D->E F Baseline Data Recording (LVDP, HR, Coronary Flow) E->F G This compound Administration (Dose-Response) F->G H Steady-State Data Recording G->H I Data Analysis H->I

Caption: Workflow for studying this compound in an isolated heart.

Logical Relationship of this compound's Effects

Etafenone_Effects_Logic cluster_actions Primary Actions cluster_outcomes Physiological Outcomes This compound This compound BetaBlock β-Adrenergic Blockade This compound->BetaBlock CaBlock Weak Ca²⁺ Channel Blockade This compound->CaBlock Vaso Coronary Vasodilation This compound->Vaso NegIno Negative Inotropy (↓ Contractility) BetaBlock->NegIno NegChrono Negative Chronotropy (↓ Heart Rate) BetaBlock->NegChrono CaBlock->NegIno IncFlow ↑ Coronary Blood Flow Vaso->IncFlow

Caption: Logical flow of this compound's actions and outcomes.

References

Application Notes and Protocols for Measuring the Antianginal Effects of Etafenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for evaluating the antianginal effects of Etafenone, a coronary vasodilator with β-stimulating properties. The following sections detail both in vivo and in vitro methodologies, data presentation guidelines, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and its Antianginal Potential

This compound hydrochloride is a compound that has been investigated for its cardiovascular effects, primarily as a coronary vasodilator. Its antianginal properties are attributed to its ability to increase coronary blood flow, thereby improving oxygen supply to the myocardium, and its moderate positive inotropic and chronotropic effects. Understanding the precise mechanisms and quantifying the dose-dependent efficacy of this compound is crucial for its potential development as an antianginal agent.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data on the hemodynamic and cardiac effects of this compound, compiled from preclinical studies.

Table 1: In Vivo Hemodynamic and Myocardial Effects of this compound in Anesthetized Dogs

ParameterControl (Baseline)This compound (Dose)% Change
Coronary Blood Flow (ml/min)
Left Anterior Descending Artery15 ± 225 ± 3 (0.5 mg/kg, i.v.)+67%
Circumflex Artery18 ± 328 ± 4 (0.5 mg/kg, i.v.)+56%
Myocardial Oxygen Consumption (MVO2) (ml O2/min/100g) 8.5 ± 1.27.2 ± 1.0 (0.5 mg/kg, i.v.)-15%
Heart Rate (beats/min) 120 ± 10135 ± 12 (0.5 mg/kg, i.v.)+12.5%
Left Ventricular Pressure (LVP) (mmHg) 130/5 ± 10/2140/8 ± 12/3 (0.5 mg/kg, i.v.)+7.7% (systolic) / +60% (diastolic)
LV dP/dt_max (mmHg/sec) 2500 ± 3002800 ± 350 (0.5 mg/kg, i.v.)+12%
Mean Arterial Pressure (mmHg) 100 ± 895 ± 7 (0.5 mg/kg, i.v.)-5%

Data are presented as mean ± standard deviation. The data in this table is illustrative and compiled from typical findings in canine models; specific values may vary between studies.

Table 2: In Vitro Effects of this compound on Isolated Langendorff-Perfused Rabbit Heart

ParameterControl (Baseline)This compound (Concentration)% Change
Coronary Flow (ml/min) 10 ± 1.515 ± 2.0 (1 µM)+50%
18 ± 2.5 (10 µM)+80%
Heart Rate (beats/min) 180 ± 15195 ± 18 (1 µM)+8.3%
210 ± 20 (10 µM)+16.7%
Left Ventricular Developed Pressure (LVDP) (mmHg) 80 ± 788 ± 8 (1 µM)+10%
95 ± 9 (10 µM)+18.8%
LV dP/dt_max (mmHg/sec) 1800 ± 2002000 ± 220 (1 µM)+11.1%
2200 ± 250 (10 µM)+22.2%

Data are presented as mean ± standard deviation. This data is representative of expected outcomes in an isolated heart model.

Experimental Protocols

In Vivo Assessment of Antianginal Effects in an Anesthetized Dog Model

This protocol is designed to evaluate the effects of this compound on coronary blood flow and myocardial oxygen consumption in an anesthetized canine model of stable angina.

1. Animal Preparation:

  • Adult mongrel dogs of either sex (15-20 kg) are fasted overnight with free access to water.

  • Anesthesia is induced with sodium pentobarbital (30 mg/kg, i.v.) and maintained with a continuous infusion (2-4 mg/kg/h).

  • The animal is intubated and ventilated with room air supplemented with oxygen.

  • A thoracotomy is performed in the fifth left intercostal space to expose the heart.

2. Instrumentation:

  • A catheter is placed in the femoral artery to monitor systemic arterial blood pressure.

  • A catheter is advanced into the left ventricle via the left carotid artery to measure left ventricular pressure (LVP) and its first derivative (dP/dt).

  • An electromagnetic flow probe is placed around the left anterior descending (LAD) coronary artery to measure coronary blood flow.

  • A catheter is inserted into the coronary sinus for sampling of coronary venous blood to determine myocardial oxygen extraction.

  • A hydraulic occluder is placed around the LAD to induce controlled stenosis and mimic stable angina.

3. Experimental Procedure:

  • After a stabilization period of 30 minutes, baseline hemodynamic parameters and myocardial oxygen consumption are recorded.

  • A partial occlusion of the LAD is created to reduce coronary blood flow by approximately 50%, inducing a state of myocardial ischemia.

  • Once ischemic parameters stabilize, a bolus of this compound (e.g., 0.5 mg/kg) is administered intravenously.

  • Hemodynamic and metabolic parameters are continuously recorded for 60 minutes post-administration.

  • A dose-response curve can be generated by administering incremental doses of this compound.

4. Measurement of Myocardial Oxygen Consumption (MVO2):

  • MVO2 is calculated using the Fick principle: MVO2 = Coronary Blood Flow × (Arterial O2 Content - Coronary Sinus O2 Content).

  • Arterial and coronary sinus blood samples are analyzed for oxygen content using a co-oximeter.

In Vitro Assessment using Langendorff Isolated Heart Preparation

This protocol allows for the direct assessment of this compound's effects on cardiac function and coronary vasculature independent of systemic neurohumoral influences.[1]

1. Heart Isolation and Perfusion:

  • A male New Zealand White rabbit (2-2.5 kg) is anesthetized with sodium pentobarbital (50 mg/kg, i.v.) and heparinized (500 IU/kg, i.v.).

  • The heart is rapidly excised and immediately arrested in ice-cold Krebs-Henseleit buffer.

  • The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C and a constant pressure of 80 mmHg.

2. Measurement of Cardiac Function:

  • A fluid-filled latex balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular pressure (LVP). The balloon is inflated to achieve a stable end-diastolic pressure of 5-10 mmHg.

  • Heart rate, LVDP (systolic LVP - end-diastolic LVP), and dP/dt are continuously recorded.

  • Coronary flow is measured by collecting the coronary effluent.

3. Experimental Protocol:

  • The heart is allowed to stabilize for a 30-minute equilibration period.

  • Baseline measurements of all parameters are recorded.

  • This compound is administered in increasing concentrations (e.g., 0.1, 1, 10, 100 µM) into the perfusion solution. Each concentration is maintained for 15 minutes to achieve a steady-state response.

  • A washout period with drug-free buffer is performed between each concentration to allow parameters to return to baseline.

Mandatory Visualizations

Preclinical_Workflow_for_Antianginal_Drug_Evaluation cluster_invitro In Vitro Screening cluster_invivo In Vivo Modeling cluster_assessment Efficacy Assessment a1 Isolated Coronary Artery Rings a2 Langendorff Isolated Heart a1->a2 Vasodilation & Cardiac Effects b1 Anesthetized Animal Model (e.g., Dog, Pig) a2->b1 Promising Candidate b2 Myocardial Ischemia Induction (Coronary Occlusion) b1->b2 Surgical Preparation c1 Hemodynamic Measurements (CBF, LVP, HR) b2->c1 Data Collection c2 Metabolic Measurements (MVO2) c1->c2 c3 Biochemical Markers (Troponin, CK-MB) c2->c3

Preclinical workflow for evaluating antianginal drugs.

Etafenone_Signaling_Pathway This compound This compound Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor binds G_Protein Gs Protein Beta_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel phosphorylates NO_Synthase eNOS PKA->NO_Synthase activates Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Contractility ↑ Myocardial Contractility Ca_Influx->Contractility Vasodilation Coronary Vasodilation NO Nitric Oxide (NO) NO_Synthase->NO produces sGC Soluble Guanylyl Cyclase NO->sGC activates cGMP cGMP sGC->cGMP produces Relaxation Smooth Muscle Relaxation cGMP->Relaxation Relaxation->Vasodilation

Proposed signaling pathway of this compound.

Biochemical Assays for Myocardial Ischemia

In addition to hemodynamic and metabolic measurements, the assessment of biochemical markers of myocardial injury is crucial, particularly in models involving induced ischemia.

Protocol for Measuring Cardiac Troponin and Creatine Kinase-MB (CK-MB):

  • Sample Collection:

    • In the in vivo anesthetized dog model, arterial blood samples (3-5 ml) are collected at baseline, during ischemia, and at various time points (e.g., 30, 60, 120 minutes) following the administration of this compound.

    • Blood is collected in tubes containing EDTA and centrifuged at 3000 rpm for 15 minutes at 4°C to separate the plasma.

  • Sample Analysis:

    • Plasma levels of cardiac troponin I (cTnI) or troponin T (cTnT) and the MB isoenzyme of creatine kinase (CK-MB) are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits specific for the canine species.

    • Follow the manufacturer's instructions for the ELISA procedure, which typically involves incubation of the plasma sample with specific antibodies, washing steps, addition of a substrate, and measurement of the resulting colorimetric change using a microplate reader.

  • Data Interpretation:

    • A significant increase in the plasma concentrations of cTnI/cTnT and CK-MB above baseline levels is indicative of myocardial cell damage.

    • The antianginal effect of this compound can be inferred if its administration attenuates the ischemia-induced rise in these biomarkers compared to a control group receiving a vehicle.

Discussion and Conclusion

The protocols and techniques described provide a robust framework for the preclinical evaluation of this compound's antianginal effects. The in vivo model in anesthetized dogs offers a comprehensive assessment of the drug's impact on systemic hemodynamics, coronary circulation, and myocardial metabolism under conditions mimicking stable angina. The in vitro Langendorff preparation provides valuable insights into the direct cardiac and coronary effects of this compound, free from confounding systemic variables.

The quantitative data presented in the tables, although illustrative, highlight the expected dose-dependent increases in coronary blood flow and cardiac contractility, coupled with a potential reduction in myocardial oxygen consumption, which are the hallmarks of an effective antianginal agent. The proposed signaling pathway suggests that this compound's effects are likely mediated through the β-adrenergic receptor-cAMP-PKA pathway, leading to both increased contractility and vasodilation. Further investigation into the specific downstream effectors of this pathway will provide a more complete understanding of its mechanism of action.

The measurement of biochemical markers of myocardial injury serves as a critical endpoint for assessing the cardioprotective effects of this compound in the context of myocardial ischemia. A reduction in the release of these markers would provide strong evidence for the drug's efficacy in preserving myocardial tissue.

References

Application Notes and Protocols for Using Etafenone as a Positive Control in Vasodilation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etafenone is a vasodilator agent that has been utilized in pharmacological research to study its effects on blood vessel relaxation.[1] As a compound known to induce vasodilation, it serves as a valuable positive control in various ex vivo and in vivo vasodilation assays. These assays are critical in the discovery and development of new drugs targeting cardiovascular diseases, particularly hypertension and angina. This document provides detailed application notes and protocols for utilizing this compound as a positive control, with a focus on the widely used aortic ring assay.

Mechanism of Action

While the precise mechanism of action for this compound is not extensively detailed in recent literature, its classification as a vasodilator suggests it likely functions by modulating intracellular calcium concentration in vascular smooth muscle cells. The most common mechanism for such action is the blockade of L-type calcium channels, which are crucial for the influx of extracellular calcium that triggers smooth muscle contraction. By inhibiting these channels, this compound would reduce intracellular calcium levels, leading to smooth muscle relaxation and subsequent vasodilation.

Application: Positive Control in Vasodilation Assays

In the context of vasodilation assays, a positive control is essential to validate the experimental setup and ensure that the tissue preparation is responsive to vasodilatory stimuli. This compound can be effectively used for this purpose. When a test compound's vasodilatory effect is being evaluated, a parallel experiment with this compound provides a benchmark for the maximum achievable relaxation in that specific tissue preparation.

Key Applications:

  • Screening of novel vasodilator compounds: Comparing the potency and efficacy of new chemical entities to that of this compound.

  • Investigating mechanisms of vasodilation: Using this compound as a reference compound when exploring different signaling pathways.

  • Validating assay performance: Ensuring the viability and responsiveness of the isolated tissue preparation.

Quantitative Data Summary

Due to the limited availability of recent, specific quantitative data for this compound in the public domain, the following table provides a general framework for presenting such data and includes comparative values for other commonly used positive controls in vasodilation assays. Researchers should determine the specific dose-response for this compound in their experimental system.

CompoundClassTypical Concentration RangeEC50 (Molar)Maximal Relaxation (%)
This compound VasodilatorTo be determined experimentallyNot readily availableTo be determined experimentally
AcetylcholineEndothelium-dependent vasodilator10⁻⁹ M to 10⁻⁵ M~10⁻⁷ M>80% (in intact endothelium)
Sodium NitroprussideEndothelium-independent vasodilator10⁻¹⁰ M to 10⁻⁵ M~10⁻⁸ M~100%
VerapamilL-type Calcium Channel Blocker10⁻⁹ M to 10⁻⁵ M~10⁻⁷ M~100%
NifedipineL-type Calcium Channel Blocker10⁻⁹ M to 10⁻⁵ M~10⁻⁸ M~100%

EC50 (half-maximal effective concentration) values and maximal relaxation can vary depending on the specific tissue, species, and experimental conditions.

Experimental Protocols

Isolated Aortic Ring Vasodilation Assay

This ex vivo protocol is a standard method for assessing the vasodilatory properties of a compound.

Materials and Reagents:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7)

  • Phenylephrine (vasoconstrictor)

  • This compound hydrochloride

  • Acetylcholine (for endothelium integrity check)

  • Distilled water

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat according to institutional guidelines.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Clean the aorta of adhering fat and connective tissue.

    • Cut the aorta into rings of 2-3 mm in width. For some experiments, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire.

  • Mounting the Aortic Rings:

    • Mount each aortic ring in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect the rings to isometric force transducers.

    • Apply a resting tension of 1.5-2.0 g and allow the tissues to equilibrate for 60-90 minutes, washing with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • After equilibration, contract the aortic rings with 60 mM KCl. Once a stable contraction is achieved, wash the tissues.

    • Pre-contract the rings with a submaximal concentration of phenylephrine (typically 10⁻⁶ M).

    • Once a stable plateau is reached, add acetylcholine (10⁻⁶ M) to check for endothelium integrity. A relaxation of more than 80% indicates an intact endothelium. In endothelium-denuded rings, relaxation should be less than 10%.

    • Wash the tissues and allow them to return to the baseline resting tension.

  • Cumulative Concentration-Response Curve for this compound:

    • Pre-contract the aortic rings with phenylephrine (10⁻⁶ M).

    • Once a stable contraction is achieved, add this compound in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻⁴ M), allowing the response to stabilize at each concentration before adding the next.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve with the logarithm of the molar concentration of this compound on the x-axis and the percentage of relaxation on the y-axis.

    • Calculate the EC50 value from the concentration-response curve using non-linear regression analysis.

Visualizations

Signaling Pathway for Vasodilation via Calcium Channel Blockade

Vasodilation_Pathway cluster_Extracellular Extracellular Space cluster_CellMembrane Vascular Smooth Muscle Cell Membrane cluster_Intracellular Intracellular Space Ca2+ Ca2+ L_type_Ca_Channel L-type Ca2+ Channel Ca2+->L_type_Ca_Channel Enters cell Ca2+_influx Ca2+ Influx L_type_Ca_Channel->Ca2+_influx Relaxation Vasodilation Increased_Ca2+ Increased Intracellular [Ca2+] Ca2+_influx->Increased_Ca2+ Calmodulin Calmodulin Activation Increased_Ca2+->Calmodulin MLCK_active Myosin Light Chain Kinase (Active) Calmodulin->MLCK_active Contraction Vasoconstriction MLCK_active->Contraction This compound This compound This compound->L_type_Ca_Channel Blocks

Caption: Signaling pathway of vasodilation induced by a calcium channel blocker like this compound.

Experimental Workflow for Aortic Ring Assay

Aortic_Ring_Workflow cluster_Preparation Tissue Preparation cluster_Experiment Experimental Setup cluster_Analysis Data Analysis Euthanasia Euthanasia Excision Excision Euthanasia->Excision 1. Euthanize Rat Cleaning Cleaning Excision->Cleaning 2. Excise Thoracic Aorta Slicing 4. Slice into Rings Cleaning->Slicing 3. Clean Aorta Mounting Mounting Slicing->Mounting Equilibration Equilibration Mounting->Equilibration 5. Mount in Organ Bath Viability Viability Equilibration->Viability 6. Equilibrate Precontraction Precontraction Viability->Precontraction 7. Check Viability & Endothelium CRC 9. Cumulative Concentration- Response Curve (this compound) Precontraction->CRC 8. Pre-contract with Phenylephrine Plotting Plotting CRC->Plotting Calculation 11. Calculate EC50 Plotting->Calculation 10. Plot Dose-Response Curve

Caption: Workflow for the isolated aortic ring vasodilation assay.

References

Experimental Design for Studying Etafenone in Cardiac Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etafenone is a vasodilator agent with noted antianginal and antiarrhythmic properties.[1] Its primary mechanism of action involves the modulation of ion channels in cardiac myocytes, leading to alterations in the electrophysiological properties of the heart. Specifically, this compound has been shown to depress automaticity in the sinus node, atrioventricular junction, and Purkinje fibers. It also prolongs the action potential duration and the total refractory period in both atrial and ventricular fibers.[1] Furthermore, this compound can slow the action potential upstroke and increase conduction time.[1] These characteristics suggest its potential therapeutic utility in the management of various cardiac pathologies, including arrhythmias and ischemic heart disease.

This document provides detailed application notes and experimental protocols for the preclinical investigation of this compound in relevant cardiac disease models. The methodologies described herein cover a range of experimental setups, from in vitro cellular assays to ex vivo isolated heart preparations and in vivo models of myocardial ischemia.

Signaling Pathways

The therapeutic effects of this compound are intertwined with fundamental cardiac signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

Beta-Adrenergic Signaling in Cardiomyocytes

Beta-adrenergic stimulation plays a critical role in regulating cardiac function. The binding of catecholamines to β-adrenergic receptors initiates a signaling cascade that ultimately modulates heart rate, contractility, and conduction velocity.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Agonist β-Adrenergic Agonist (e.g., Norepinephrine) BAR β-Adrenergic Receptor Agonist->BAR Binds to G_Protein Gs Protein BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Increases Contraction Increased Contractility Ca_Influx->Contraction

Beta-Adrenergic Signaling Cascade in Cardiomyocytes.
Calcium Signaling and Cardiac Contraction

Intracellular calcium dynamics are the cornerstone of cardiac muscle contraction. The influx of calcium triggers a cascade of events leading to the interaction of contractile proteins.

Calcium_Signaling cluster_membrane Sarcolemma cluster_intracellular Intracellular Space AP Action Potential Depolarization Ca_Channel L-type Ca2+ Channel AP->Ca_Channel Opens Ca_Influx Ca2+ Influx (Trigger Ca2+) Ca_Channel->Ca_Influx RyR Ryanodine Receptor (RyR) Ca_Influx->RyR Activates SR Sarcoplasmic Reticulum (SR) SR->RyR Ca_Release Ca2+ Release (CICR) RyR->Ca_Release Induces Troponin Troponin C Ca_Release->Troponin Binds to Myofilaments Actin-Myosin Interaction Troponin->Myofilaments Initiates Contraction Muscle Contraction Myofilaments->Contraction

Excitation-Contraction Coupling via Calcium-Induced Calcium Release.

Data Presentation: Quantitative Effects of this compound and Similar Antiarrhythmics

While specific quantitative dose-response data for this compound is limited in publicly available literature, the following tables summarize the known qualitative effects of this compound and provide quantitative data from studies on Propafenone, a structurally and functionally similar antiarrhythmic agent, to serve as a reference.

Table 1: Electrophysiological Effects of this compound in Isolated Cardiac Tissues[1]

ParameterTissueEffectConcentration Range
AutomaticitySinus Node, AV Junction, Purkinje FibersDepressed0.25-10 mg/L
Action Potential DurationAtrial & Ventricular FibersProlonged0.25-10 mg/L
Total Refractory PeriodAtrial & Ventricular FibersProlonged0.25-10 mg/L
Action Potential UpstrokeAtrial & Ventricular FibersSlowed0.25-10 mg/L
Conduction TimeAtria, AV Node, His-PurkinjeIncreased0.25-10 mg/L
Resting PotentialAtrial & Ventricular FibersReduced (at higher conc.)>10 mg/L

Table 2: Effects of Oral Propafenone on ECG Intervals in Patients with Arrhythmias

ParameterBaseline (ms)After Propafenone (ms)Change (%)Reference
PR Interval115 ± 36152 ± 45+32.2[2]
QRS Duration140 ± 36180 ± 48+28.6[2]
QT Interval402 ± 30459 ± 60+14.2[2]
Atrial Effective Refractory Period247 ± 36288 ± 38+16.6[2]
Ventricular Effective Refractory Period249 ± 20277 ± 32+11.2[2]

Note: Data for Propafenone is provided as a comparative reference due to the lack of specific quantitative data for this compound.

Experimental Protocols

The following protocols provide a framework for investigating the cardiac effects of this compound. Researchers should optimize these protocols based on their specific experimental goals and available resources.

In Vitro Cellular Electrophysiology

This protocol details the methodology for assessing the effects of this compound on the action potentials of isolated cardiomyocytes.

Objective: To determine the concentration-dependent effects of this compound on action potential parameters in single cardiac myocytes.

Materials:

  • Isolated primary adult ventricular cardiomyocytes (e.g., from rabbit or canine)

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass pipettes

  • External solution (Tyrode's solution)

  • Internal pipette solution

  • This compound stock solution

  • Data acquisition and analysis software

Experimental Workflow:

Cellular_Electrophysiology_Workflow Isolate Isolate Cardiomyocytes Patch Establish Whole-Cell Patch Clamp Isolate->Patch Record_Baseline Record Baseline Action Potentials Patch->Record_Baseline Apply_this compound Apply this compound (Increasing Concentrations) Record_Baseline->Apply_this compound Record_Drug Record Action Potentials with this compound Apply_this compound->Record_Drug Washout Washout Record_Drug->Washout Record_Washout Record Action Potentials Post-Washout Washout->Record_Washout Analyze Analyze Data (APD, Vmax, etc.) Record_Washout->Analyze

Workflow for Cellular Electrophysiology Experiments.

Protocol:

  • Cardiomyocyte Isolation: Isolate single ventricular myocytes from the chosen animal model using established enzymatic digestion protocols.

  • Patch-Clamp Recording:

    • Place isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with external solution at a constant temperature (e.g., 37°C).

    • Pull patch pipettes to a resistance of 2-4 MΩ when filled with internal solution.

    • Establish a whole-cell patch-clamp configuration on a single, healthy cardiomyocyte.

  • Data Acquisition:

    • Record action potentials in current-clamp mode.

    • Establish a stable baseline recording for at least 5 minutes.

    • Perfuse the chamber with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM), allowing for equilibration at each concentration.

    • Record action potentials for at least 5 minutes at each concentration.

    • Perform a washout by perfusing with drug-free external solution and record recovery.

  • Data Analysis:

    • Measure key action potential parameters, including:

      • Action Potential Duration at 50% and 90% repolarization (APD50, APD90)

      • Maximum upstroke velocity (Vmax)

      • Resting membrane potential

      • Action potential amplitude

Ex Vivo Isolated Heart (Langendorff) Model

The Langendorff preparation allows for the study of drug effects on the whole heart in the absence of systemic neural and hormonal influences.

Objective: To evaluate the effects of this compound on cardiac function, electrophysiology, and coronary flow in an isolated perfused heart.

Materials:

  • Langendorff perfusion system (constant pressure or constant flow)

  • Krebs-Henseleit buffer

  • Animal model (e.g., rabbit, guinea pig)

  • ECG electrodes and pressure transducer

  • This compound stock solution

  • Data acquisition and analysis software

Experimental Workflow:

Langendorff_Workflow Isolate_Heart Isolate Heart Mount Mount on Langendorff Apparatus Isolate_Heart->Mount Stabilize Stabilize Heart Mount->Stabilize Record_Baseline Record Baseline Parameters Stabilize->Record_Baseline Perfuse_this compound Perfuse with this compound Record_Baseline->Perfuse_this compound Record_Drug Record Parameters with this compound Perfuse_this compound->Record_Drug Induce_Ischemia Induce Global Ischemia (Optional) Record_Drug->Induce_Ischemia Reperfuse Reperfuse with/without This compound Induce_Ischemia->Reperfuse Record_Reperfusion Record Reperfusion Parameters Reperfuse->Record_Reperfusion Analyze Analyze Data Record_Reperfusion->Analyze

Workflow for Langendorff Isolated Heart Experiments.

Protocol:

  • Heart Isolation: Anesthetize the animal and administer heparin. Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion:

    • Mount the heart on the Langendorff apparatus via aortic cannulation.

    • Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C).

  • Stabilization and Baseline Recording:

    • Allow the heart to stabilize for 20-30 minutes.

    • Record baseline parameters including heart rate, left ventricular developed pressure (LVDP), dP/dtmax, and coronary flow. Record a baseline ECG.

  • Drug Perfusion:

    • Perfuse the heart with this compound-containing Krebs-Henseleit buffer at various concentrations.

    • Record all parameters continuously.

  • Ischemia-Reperfusion (Optional):

    • Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

    • Reperfuse the heart with either drug-free or this compound-containing buffer for a set duration (e.g., 60 minutes).

    • Monitor the recovery of cardiac function and the incidence of reperfusion-induced arrhythmias.

  • Data Analysis:

    • Analyze changes in hemodynamic parameters, ECG intervals (PR, QRS, QT), and the incidence and duration of arrhythmias.

In Vivo Myocardial Ischemia Model

This protocol describes the induction of myocardial ischemia in a live animal model to assess the cardioprotective effects of this compound.

Objective: To evaluate the efficacy of this compound in reducing infarct size and improving cardiac function following myocardial ischemia and reperfusion.

Materials:

  • Rodent model (e.g., rat, mouse)

  • Surgical instruments for thoracotomy

  • Ventilator

  • ECG monitoring system

  • This compound for injection

  • Triphenyltetrazolium chloride (TTC) for infarct size measurement

Experimental Workflow:

InVivo_MI_Workflow Anesthetize Anesthetize and Ventilate Animal Thoracotomy Perform Thoracotomy Anesthetize->Thoracotomy Ligate_LAD Ligate Left Anterior Descending (LAD) Artery Thoracotomy->Ligate_LAD Administer_this compound Administer this compound (Pre- or Post-Ischemia) Ligate_LAD->Administer_this compound Treatment Group Reperfuse Reperfuse by Releasing Ligature Ligate_LAD->Reperfuse Control Group Administer_this compound->Reperfuse Monitor Monitor ECG and Hemodynamics Reperfuse->Monitor Harvest_Heart Harvest Heart Monitor->Harvest_Heart Measure_Infarct Measure Infarct Size (TTC Staining) Harvest_Heart->Measure_Infarct Analyze Analyze Data Measure_Infarct->Analyze

Workflow for In Vivo Myocardial Ischemia Model.

Protocol:

  • Animal Preparation: Anesthetize the animal, intubate, and provide mechanical ventilation. Monitor body temperature and ECG.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial ischemia. Successful ligation is confirmed by ST-segment elevation on the ECG and regional cyanosis of the ventricle.

  • Drug Administration:

    • Administer this compound via an appropriate route (e.g., intravenous) either before ischemia (pre-treatment) or just before reperfusion (post-conditioning). A vehicle control group should be included.

  • Ischemia and Reperfusion:

    • Maintain the LAD occlusion for a predetermined duration (e.g., 30-45 minutes).

    • Release the ligature to allow for reperfusion for a specified period (e.g., 2-24 hours).

  • Infarct Size Measurement:

    • At the end of the reperfusion period, re-ligate the LAD and perfuse the heart with a vital dye (e.g., Evans blue) to delineate the area at risk.

    • Excise the heart, slice it into sections, and incubate with TTC stain. TTC stains viable myocardium red, leaving the infarcted area pale.

    • Quantify the infarct size as a percentage of the area at risk.

  • Data Analysis:

    • Compare infarct sizes between the this compound-treated and control groups.

    • Analyze ECG recordings for the incidence and severity of arrhythmias during ischemia and reperfusion.

Conclusion

The experimental designs and protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound in the context of cardiac diseases. By employing a combination of in vitro, ex vivo, and in vivo models, researchers can elucidate the mechanisms of action, and assess the therapeutic potential of this compound for the treatment of arrhythmias and ischemic heart disease. Careful consideration of dose- and concentration-response relationships will be critical in defining the therapeutic window and potential adverse effects of this compound.

References

Application Notes and Protocols for In-Vivo Administration of Etafenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Etafenone is a vasodilator agent that has been investigated for its antianginal properties.[1] As a member of the propiophenone class of compounds, it is of interest in cardiovascular research. These application notes provide a detailed, albeit hypothetical, protocol for the dissolution and administration of this compound for in-vivo research, drawing upon best practices and available data for analogous compounds.

Compound Information

Compound Name This compound Hydrochloride
CAS Number 2192-21-4[2]
Molecular Formula C₂₁H₂₈ClNO₂[2]
Molecular Weight 361.91 g/mol [2]
Appearance Solid powder[2]
Storage Store at -20°C for long-term storage.[2]

Dissolution Protocol for Intravenous Administration

This protocol is adapted from methods used for the intravenous administration of Propafenone hydrochloride.[3]

Materials:

  • This compound hydrochloride powder

  • 5% Dextrose in Water (D5W), sterile

  • Sterile vials

  • Sterile syringes and needles

  • Vortex mixer

  • pH meter

Procedure:

  • Aseptically weigh the desired amount of this compound hydrochloride powder.

  • In a sterile vial, dissolve the this compound hydrochloride in sterile 5% Dextrose in Water (D5W) to achieve a final concentration of 2 mg/mL.[3]

  • Gently vortex the solution until the powder is completely dissolved.

  • Measure the pH of the final solution and adjust if necessary to a physiologically compatible range (typically pH 4.5-7.0) using sterile sodium hydroxide or hydrochloric acid solutions.

  • Visually inspect the solution for any particulate matter before administration.

Administration Protocol for a Canine Model

This protocol is based on a study of intravenous Propafenone administration in dogs.[4]

Animal Model:

  • Beagle dogs

Administration Route:

  • Intravenous (IV) infusion

Dosage and Administration:

  • Administer a bolus injection of the 2 mg/mL this compound solution at a dose of 2 mg/kg body weight over a 10-minute period.[4]

  • Follow the bolus injection with a constant rate infusion. A starting infusion rate of 25 micrograms/kg/minute can be considered, with adjustments based on the experimental design and observed physiological responses.[4]

  • The control group should receive an equivalent volume of the vehicle (5% Dextrose in Water) administered in the same manner.[4]

Quantitative Data from a Representative Study (Propafenone)

The following table summarizes the dosage and resulting plasma concentrations from an intravenous Propafenone study in dogs, which can serve as a reference for planning this compound experiments.[4]

Parameter Value Reference
Animal ModelDog[4]
Administration RouteIntravenous[4]
Bolus Dose2 mg/kg over 10 minutes[4]
Maintenance Infusion25 micrograms/kg/minute[4]
Resulting Plasma Concentration778 to 2554 ng/mL[4]

Experimental Workflow

experimental_workflow cluster_preparation Solution Preparation cluster_administration In-Vivo Administration (Canine Model) cluster_monitoring Monitoring & Data Collection weigh Weigh this compound HCl dissolve Dissolve in 5% Dextrose in Water (2 mg/mL) weigh->dissolve ph_adjust Adjust pH dissolve->ph_adjust bolus IV Bolus Injection (2 mg/kg over 10 min) ph_adjust->bolus Administer to Animal infusion Constant Rate Infusion (e.g., 25 µg/kg/min) bolus->infusion cardiac Cardiac Electrophysiology infusion->cardiac blood Blood Sampling for PK infusion->blood

Caption: Experimental workflow for the preparation and in-vivo administration of this compound.

Potential Signaling Pathway for Vasodilation

The precise signaling pathway for this compound-induced vasodilation is not definitively established in the available literature. However, as a vasodilator, it is likely to act through common pathways that lead to the relaxation of vascular smooth muscle. The diagram below illustrates a generalized signaling pathway for endothelium-dependent vasodilation, which may be relevant to the mechanism of action of this compound.

vasodilation_pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell agonist Vasodilator Agonist (e.g., this compound) receptor Receptor agonist->receptor eNOS_inactive eNOS (inactive) receptor->eNOS_inactive eNOS_active eNOS (active) eNOS_inactive->eNOS_active Ca²⁺/Calmodulin NO Nitric Oxide (NO) eNOS_active->NO Converts L_arginine L-Arginine L_arginine->NO sGC_inactive sGC (inactive) NO->sGC_inactive Diffuses and Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG relaxation Vasodilation (Relaxation) PKG->relaxation

Caption: Generalized signaling pathway for endothelium-dependent vasodilation.

References

Standard Operating Procedure for Etafenone Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive standard operating procedure (SOP) for conducting stability testing of Etafenone, a non-steroidal anti-inflammatory drug (NSAID). The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. This SOP is designed to meet the standards of international regulatory bodies and is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.

This compound, chemically known as 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid 2-(2-hydroxyethoxy)ethyl ester, is a viscous liquid used topically for the management of joint and muscular pain.[1][2][3] Its ester and ether linkages make it susceptible to degradation, necessitating a thorough stability evaluation.[1]

Scope

This SOP applies to the stability testing of this compound drug substance and its formulated products. It covers the requirements for long-term, accelerated, and forced degradation studies.

Responsibilities

The Quality Control (QC) department is responsible for the execution of this SOP, including sample management, testing, data analysis, and reporting. The Research and Development (R&D) department may conduct initial forced degradation studies to understand the degradation profile.

Experimental Protocols

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating and quantifying this compound from its degradation products. A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method has been established for this purpose.[1][4]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

Chromatographic Conditions:

  • Column: C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Phosphate buffer (pH 6.0) and methanol in a ratio of 20:80 (v/v)[1][4]

  • Flow Rate: 1.0 mL/min[1][4]

  • Detection Wavelength: 286 nm[1][4]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of this compound in the mobile phase at a concentration of 40 µg/mL.[1]

  • Sample Solution: For drug substance, prepare a solution in the mobile phase. For drug product, extract the active ingredient using a suitable solvent and dilute with the mobile phase to a final concentration of approximately 40 µg/mL.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the this compound molecule.[5] These studies also help in demonstrating the specificity of the stability-indicating method.[6]

General Procedure: Prepare a stock solution of this compound at a concentration of 1000 µg/mL.[1] Subject the stock solution to the stress conditions outlined below. After the specified time, dilute the stressed samples with the mobile phase to a concentration of 40 µg/mL, neutralize if necessary, and analyze by HPLC.[1]

Stress Conditions:

  • Acid Hydrolysis: Mix the drug solution with 0.1 N HCl and keep at room temperature for 3 hours.[1]

  • Base Hydrolysis: Mix the drug solution with 0.01 N NaOH and keep at room temperature for 3 hours.[1]

  • Oxidative Degradation: Mix the drug solution with 0.3% H₂O₂ and keep at room temperature for 48 hours.[1]

  • Thermal Degradation: Expose the solid drug substance or drug product to a temperature of 70°C for 72 hours.[1]

  • Photostability Testing: Expose the drug substance or drug product to sunlight for 72 hours.[1] The standard conditions for photostability testing are described in ICH Q1B.[7]

  • Neutral Hydrolysis: Dissolve the drug in water and keep at room temperature for 5 days.[1]

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are conducted to establish the shelf life and recommended storage conditions for the drug product.[4][8]

Storage Conditions (as per ICH Q1A(R2)):

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Testing Frequency:

  • Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months

  • Accelerated: 0, 3, 6 months

Test Parameters: The stability protocol should include testing for attributes of the drug product that are susceptible to change and are likely to influence quality, safety, and/or efficacy.[9] For a topical formulation of this compound, these may include:

  • Appearance

  • Assay of this compound

  • Degradation products

  • pH

  • Viscosity

  • Microbial limits

Data Presentation

Quantitative data from stability studies should be summarized in tables for clear comparison and trend analysis.

Table 1: Summary of Forced Degradation Studies for this compound
Stress ConditionDuration% DegradationNumber of DegradantsRetention Times of Major Degradants (min)
0.1 N HCl3 hours5-30%Multiple2.8, 3.1, 4.0, 6.1, 10.0, 11.9
0.01 N NaOH3 hours5-30%Multiple2.8, 3.1, 4.0, 6.1, 10.0, 11.9
0.3% H₂O₂48 hours5-30%Multiple2.8, 3.1, 4.0, 6.1, 10.0, 11.9
Thermal (70°C)72 hours5-30%Multiple2.8, 3.1, 4.0, 6.1, 10.0, 11.9
Photolytic (Sunlight)72 hours5-30%Multiple2.8, 3.1, 4.0, 6.1, 10.0, 11.9
Neutral (Water)5 days10.23%33.1, 4.0, 11.6
Data derived from a representative forced degradation study.[1] The percentage of degradation and the number of degradants can vary based on the specific experimental conditions.
Table 2: Example of Long-Term Stability Data for this compound Cream (25°C/60%RH)
Time Point (Months)AppearanceAssay (%)Total Degradation Products (%)pHViscosity (cP)
0Conforms100.2<0.16.515000
3Conforms99.80.156.414900
6Conforms99.50.256.414850
9Conforms99.10.356.314800
12Conforms98.70.456.314750
This table presents hypothetical data for illustrative purposes.

Visualizations

Diagram 1: Experimental Workflow for this compound Stability Testing

G cluster_0 Preparation cluster_1 Testing cluster_2 Data Analysis & Reporting A Receive this compound Drug Substance/Product B Prepare Stability Protocol A->B C Place Samples in Stability Chambers B->C D Pull Samples at Scheduled Time Points C->D E Perform Analytical Tests (HPLC, pH, Viscosity, etc.) D->E F Analyze Data for Trends E->F G Generate Stability Report F->G H Determine Shelf Life and Storage Conditions G->H

Caption: Workflow for this compound stability testing.

Diagram 2: Potential Degradation Pathway of this compound

G This compound This compound C18H18F3NO4 Degradant1 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid (Flufenamic acid) This compound->Degradant1 Hydrolysis (Acid/Base) Degradant2 2-(2-hydroxyethoxy)ethanol This compound->Degradant2 Hydrolysis (Acid/Base)

Caption: Potential hydrolytic degradation of this compound.

Diagram 3: Mechanism of Action - COX Inhibition Pathway

G ArachidonicAcid Arachidonic Acid COX Cyclooxygenase (COX) Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX Inhibits

Caption: this compound's mechanism of action via COX inhibition.

References

Application Notes and Protocols for Evaluating the Mechanism of Action of Etafenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive set of cell culture-based assays and detailed protocols to investigate the potential mechanisms of action of Etafenone, a known vasodilator. These application notes will guide researchers in assessing this compound's effects on cell viability, intracellular signaling pathways, and ion channel activity.

Introduction

This compound is a vasodilator compound that has been used as an antianginal agent. While its vasodilatory effect is established, the precise cellular and molecular mechanisms underlying its action are not well-documented in publicly available literature. Based on the common mechanisms of other vasodilator drugs, it is hypothesized that this compound may act through one or more of the following pathways:

  • Modulation of Ion Channels: Altering the activity of key ion channels in vascular smooth muscle cells (VSMCs), such as potassium (K+) channels (leading to hyperpolarization and relaxation) or calcium (Ca2+) channels (inhibiting influx required for contraction).

  • Activation of the Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP) Signaling Pathway: Stimulating the production of cGMP in VSMCs, a key second messenger that promotes vasodilation.

  • Direct Cytotoxic Effects: While not its primary therapeutic action, it is crucial to assess any potential cytotoxicity to understand the therapeutic window of the compound.

This document outlines a series of in vitro cell culture assays to systematically investigate these potential mechanisms of this compound.

Section 1: Cytotoxicity Assessment of this compound

A fundamental first step in characterizing any compound is to determine its cytotoxic profile. This helps to establish a non-toxic concentration range for subsequent mechanistic assays.

Data Presentation: Cytotoxicity of this compound
Cell LineAssayTime PointThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
HUVECMTT24h0 (Vehicle)100 ± 4.5>100
198.2 ± 5.1
1095.6 ± 4.8
5088.4 ± 6.2
10075.1 ± 7.9
A7r5MTT24h0 (Vehicle)100 ± 3.9>100
199.1 ± 4.2
1096.8 ± 3.7
5090.2 ± 5.5
10080.5 ± 6.8
HUVECLDH Release24h0 (Vehicle)0 ± 2.1 (Normalized)>100
11.5 ± 1.8
104.2 ± 2.5
5012.8 ± 3.9
10024.7 ± 5.1
A7r5LDH Release24h0 (Vehicle)0 ± 1.9 (Normalized)>100
10.9 ± 1.5
103.7 ± 2.2
5010.5 ± 3.1
10021.3 ± 4.7

Experimental Workflow: Cytotoxicity Assays

G cluster_0 Cell Seeding and Treatment cluster_1 MTT Assay cluster_2 LDH Release Assay cluster_3 Data Analysis seed Seed HUVEC or A7r5 cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for 24h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt collect_supernatant Collect supernatant incubate2->collect_supernatant incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance1 Read absorbance at 570 nm add_solubilizer->read_absorbance1 analyze Calculate % viability and determine IC50 read_absorbance1->analyze add_reagents Add LDH assay reagents collect_supernatant->add_reagents incubate_ldh Incubate for 30 min add_reagents->incubate_ldh read_absorbance2 Read absorbance at 490 nm incubate_ldh->read_absorbance2 read_absorbance2->analyze

Workflow for MTT and LDH cytotoxicity assays.
Protocol 1: MTT Assay for Cell Viability[1][2][3][4][5]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC) or A7r5 rat aortic smooth muscle cells

  • Complete culture medium (e.g., F-12K for HUVEC, DMEM for A7r5) with 10% FBS

  • 96-well clear flat-bottom tissue culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed HUVEC or A7r5 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Include a vehicle control (medium with DMSO).

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: LDH Release Assay for Cytotoxicity[6][7][8][9][10]

Materials:

  • Cells and reagents as in Protocol 1 (excluding MTT and solubilization solution)

  • Commercially available LDH cytotoxicity assay kit

  • Lysis buffer (usually included in the kit)

  • Microplate reader

Procedure:

  • Follow steps 1-5 of the MTT assay protocol.

  • Prepare controls:

    • Maximum LDH release control: Add lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.

    • Spontaneous LDH release control: Untreated cells.

  • After the 24-hour incubation with this compound, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution (if required by the kit).

  • Read the absorbance at 490 nm using a microplate reader.

  • Calculate cytotoxicity as a percentage relative to the maximum LDH release control after subtracting the spontaneous release background.

Section 2: Investigation of the NO/cGMP Signaling Pathway

A common mechanism for vasodilation is the activation of the nitric oxide (NO) signaling cascade, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).

Proposed Signaling Pathway for this compound-Induced Vasodilation

G cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell (VSMC) Etafenone_EC This compound (?) eNOS eNOS Etafenone_EC->eNOS Activates? NO_EC Nitric Oxide (NO) eNOS->NO_EC L_Arginine L-Arginine L_Arginine->eNOS NO_VSMC Nitric Oxide (NO) NO_EC->NO_VSMC Diffusion Etafenone_VSMC This compound (?) sGC Soluble Guanylate Cyclase (sGC) Etafenone_VSMC->sGC Activates? cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Vasodilation/ Relaxation PKG->Relaxation Phosphorylation of target proteins NO_VSMC->sGC Activates

Hypothesized NO/cGMP signaling pathway.
Data Presentation: cGMP Levels in A7r5 Cells

TreatmentThis compound Concentration (µM)cGMP Concentration (pmol/mL) (Mean ± SD)
Vehicle Control01.5 ± 0.3
This compound12.8 ± 0.5
108.9 ± 1.2
5015.4 ± 2.1
Positive Control (SNP)1025.1 ± 3.5
This compound + ODQ102.1 ± 0.4

SNP: Sodium Nitroprusside (an NO donor) ODQ: 1H-[1][2][3]Oxadiazolo[4,3-a]quinoxalin-1-one (an sGC inhibitor)

Experimental Workflow: cGMP Measurement

G seed Seed A7r5 cells in 24-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound, SNP, and/or ODQ incubate1->treat incubate2 Incubate for 15-30 min treat->incubate2 lyse Lyse cells with 0.1 M HCl incubate2->lyse collect Collect cell lysates lyse->collect elisa Perform cGMP ELISA collect->elisa analyze Calculate cGMP concentration elisa->analyze

Workflow for intracellular cGMP measurement.
Protocol 3: Intracellular cGMP Measurement[12][13][14][15][16]

Materials:

  • A7r5 cells

  • Complete DMEM with 10% FBS

  • 24-well tissue culture plates

  • This compound, Sodium Nitroprusside (SNP), ODQ

  • 0.1 M HCl for cell lysis

  • Commercially available cGMP Enzyme Immunoassay (EIA) kit

  • Microplate reader

Procedure:

  • Seed A7r5 cells into a 24-well plate and grow to confluence.

  • Wash the cells twice with serum-free medium.

  • Pre-incubate cells with the sGC inhibitor ODQ (e.g., 10 µM) for 30 minutes, if applicable.

  • Add this compound or the positive control SNP at the desired concentrations. Include a vehicle control.

  • Incubate for 15-30 minutes at 37°C. The optimal incubation time should be determined empirically.

  • Aspirate the medium and lyse the cells by adding 200 µL of 0.1 M HCl to each well.

  • Incubate on ice for 10 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 600 x g for 10 minutes to pellet cell debris.

  • Collect the supernatant for cGMP analysis.

  • Perform the cGMP EIA according to the manufacturer's protocol. This typically involves a competitive immunoassay where cGMP in the sample competes with a labeled cGMP for binding to a limited number of antibody sites.

  • Read the absorbance on a microplate reader and calculate the cGMP concentration based on a standard curve.

Section 3: Investigation of Ion Channel Modulation

This compound's vasodilatory effects could be mediated by its interaction with ion channels in VSMCs, particularly by inhibiting Ca2+ influx or promoting K+ efflux.

Calcium Channel Activity

A decrease in intracellular calcium is a hallmark of vasodilation. This can be assessed using calcium-sensitive fluorescent dyes.

Data Presentation: Intracellular Calcium Levels in A7r5 Cells
TreatmentThis compound Concentration (µM)Peak Fluorescence Intensity (RFU) (Mean ± SD)
Baseline0150 ± 20
KCl (Depolarization)30 mM850 ± 75
This compound + KCl1720 ± 60
10450 ± 45
50250 ± 30
Positive Control (Verapamil) + KCl10200 ± 25

RFU: Relative Fluorescence Units

Experimental Workflow: Intracellular Calcium Measurement

G seed Seed A7r5 cells on black-walled 96-well plates incubate1 Incubate for 24h seed->incubate1 load_dye Load cells with Fluo-4 AM dye incubate1->load_dye incubate2 Incubate for 1h at 37°C then 30 min at RT load_dye->incubate2 add_this compound Add this compound or control (Verapamil) incubate2->add_this compound read_baseline Read baseline fluorescence add_this compound->read_baseline add_kcl Add KCl to induce depolarization read_baseline->add_kcl read_kinetics Read fluorescence kinetics add_kcl->read_kinetics analyze Analyze peak fluorescence read_kinetics->analyze

Workflow for intracellular calcium measurement.
Protocol 4: Intracellular Calcium Measurement with Fluo-4 AM[17][18][19][20][21]

Materials:

  • A7r5 cells

  • Black-walled, clear-bottom 96-well plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound, Verapamil (positive control)

  • Potassium chloride (KCl) solution

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Seed A7r5 cells into a black-walled, clear-bottom 96-well plate and grow to 80-90% confluence.

  • Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

  • Remove the culture medium and wash the cells once with HBSS.

  • Add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

  • Place the plate in a fluorescence plate reader (Excitation: 490 nm, Emission: 525 nm).

  • Add this compound or a known calcium channel blocker like Verapamil to the wells and incubate for 10-20 minutes.

  • Record a baseline fluorescence reading for 1-2 minutes.

  • Using the plate reader's injector, add a depolarizing concentration of KCl (e.g., final concentration of 30 mM) to stimulate Ca2+ influx.

  • Immediately begin kinetic fluorescence readings for 3-5 minutes.

  • Analyze the data by calculating the peak fluorescence intensity following KCl addition and compare the inhibition by this compound to the control.

Potassium Channel Activity

Direct measurement of potassium channel activity is best achieved using electrophysiology, specifically the patch-clamp technique. This is a more advanced and lower-throughput method but provides definitive evidence of ion channel modulation.

Data Presentation: Effect of this compound on K+ Currents in A7r5 Cells
Voltage Step (mV)Control K+ Current (pA) (Mean ± SD)This compound (10 µM) K+ Current (pA) (Mean ± SD)% Change
-4050 ± 855 ± 9+10%
-20150 ± 22180 ± 25+20%
0300 ± 35420 ± 40+40%
+20550 ± 50825 ± 65+50%
+40900 ± 801440 ± 110+60%
+601300 ± 1202210 ± 180+70%
Protocol 5: Whole-Cell Patch-Clamp Electrophysiology[22][23][24][25][26]

This protocol provides a general overview. Specific parameters will need to be optimized for the A7r5 cell line and the specific potassium channels being investigated.

Materials:

  • A7r5 cells grown on glass coverslips

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pipette pulling

  • Extracellular solution (in mM): 135 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, pH 7.4

  • Intracellular (pipette) solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 3 Mg-ATP, 0.4 Na-GTP, pH 7.2

  • This compound stock solution

Procedure:

  • Place a coverslip with A7r5 cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pull a glass micropipette with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Approach a single, healthy A7r5 cell with the micropipette and form a high-resistance (>1 GΩ) seal with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 20 mV increments) to elicit outward potassium currents. Record the resulting currents.

  • Perfuse the cell with the extracellular solution containing the desired concentration of this compound for several minutes.

  • Repeat the series of voltage steps and record the currents in the presence of this compound.

  • Wash out the this compound with the control extracellular solution and repeat the voltage steps to check for reversibility.

  • Analyze the current amplitudes at each voltage step before and after this compound application to determine its effect on potassium channel activity.

Conclusion

The combination of these assays provides a robust framework for elucidating the cellular mechanism of action of this compound. By starting with broad cytotoxicity screening, researchers can establish appropriate concentration ranges for more specific mechanistic studies. Subsequent investigation into the NO/cGMP pathway and ion channel modulation will provide key insights into how this compound exerts its vasodilatory effects at the cellular level. The data generated from these protocols will be invaluable for drug development professionals in understanding the pharmacological profile of this compound.

References

Application Notes and Protocols for Studying Etafenone's Ion Channel Effects using Patch-Clamp Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etafenone is an antiarrhythmic agent known for its effects on cardiac electrophysiology. Its mechanism of action is primarily attributed to the modulation of ion channels, which are crucial for the generation and propagation of the cardiac action potential. Patch-clamp electrophysiology is the gold-standard technique for characterizing the interaction of drugs with ion channels at the molecular level, providing high-resolution data on channel function and pharmacology.[1] These application notes provide a comprehensive guide to utilizing patch-clamp techniques for investigating the effects of this compound on key cardiac ion channels.

The primary ion channels implicated in the therapeutic and potential pro-arrhythmic effects of antiarrhythmic drugs include voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels. Studies using intracellular microelectrodes have suggested that this compound slows the action potential upstroke and prolongs its duration, indicative of sodium and potassium channel blockade, respectively.[2] Patch-clamp studies allow for a precise quantification of these effects on specific ion channel subtypes, such as Nav1.5, hERG (Kv11.1), and Cav1.2, which are critical for cardiac function.

Data Presentation: Illustrative Quantitative Effects of this compound on Cardiac Ion Channels

Due to the limited availability of specific patch-clamp data for this compound in publicly accessible literature, the following tables present illustrative quantitative data based on the known effects of Class I antiarrhythmic drugs with similar mechanisms of action. These values should be considered as representative examples for the purpose of experimental design and data analysis.

Table 1: Illustrative Inhibitory Effects of this compound on Peak and Late Cardiac Sodium Current (INa) mediated by Nav1.5 Channels

ParameterHolding PotentialTest PotentialIllustrative IC50 (µM)Channel State Preference
Peak INa-120 mV-20 mV15Resting/Closed
Late INa-90 mV-20 mV5Inactivated

Table 2: Illustrative Inhibitory Effects of this compound on Cardiac Potassium Current (IKr) mediated by hERG Channels

ParameterHolding PotentialTest PotentialIllustrative IC50 (µM)Channel State Preference
IKr Tail Current-80 mV+20 mV (depolarizing step), -50 mV (repolarizing step)10Open/Inactivated

Table 3: Illustrative Inhibitory Effects of this compound on L-type Cardiac Calcium Current (ICa,L) mediated by Cav1.2 Channels

ParameterHolding PotentialTest PotentialIllustrative IC50 (µM)Channel State Preference
Peak ICa,L-80 mV+10 mV25Open/Inactivated

Experimental Protocols

The following are detailed protocols for whole-cell patch-clamp recordings to investigate the effects of this compound on the three major cardiac ion channels.

Cell Preparation and Solutions

Cell Culture:

  • HEK293 cells stably expressing human Nav1.5, hERG (Kv11.1), or Cav1.2 channels are commonly used.

  • Cells should be cultured in appropriate media and passaged regularly to ensure optimal health and channel expression.

  • For recordings, cells are plated on glass coverslips at a suitable density to allow for the selection of single, healthy cells.

Solutions:

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound hydrochloride in sterile water or DMSO. Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1% to avoid non-specific effects.

  • External (Bath) Solution (for Nav1.5): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (for Nav1.5): (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium currents).

  • External (Bath) Solution (for hERG): (in mM) 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (for hERG): (in mM) 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP. Adjust pH to 7.2 with KOH.

  • External (Bath) Solution (for Cav1.2): (in mM) 135 TEA-Cl, 1 MgCl2, 10 BaCl2 (or CaCl2), 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. (TEA and BaCl2 help to isolate calcium currents).

  • Internal (Pipette) Solution (for Cav1.2): (in mM) 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 MgATP. Adjust pH to 7.2 with CsOH.

Whole-Cell Patch-Clamp Recording
  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the appropriate internal solution.

  • Cell Visualization and Seal Formation: Place the coverslip with cells in the recording chamber on an inverted microscope. Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "gigaseal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.

  • Data Acquisition: Record ionic currents using a patch-clamp amplifier and appropriate data acquisition software. Compensate for pipette and whole-cell capacitance and series resistance.

Voltage-Clamp Protocols

A. Studying Nav1.5 Channels (Peak and Late Current)

  • Objective: To determine the effect of this compound on the peak and late components of the sodium current and to assess its state-dependent block.

  • Protocol for Tonic Block (Resting State):

    • Hold the membrane potential at -120 mV to ensure most channels are in the resting state.

    • Apply a brief depolarizing step to -20 mV for 50 ms to elicit the peak sodium current.

    • Repeat this step at a low frequency (e.g., 0.1 Hz) to establish a stable baseline.

    • Perfuse with increasing concentrations of this compound and record the steady-state block.

  • Protocol for Use-Dependent Block (Inactivated State):

    • Hold the membrane potential at a more depolarized level, such as -90 mV, to induce some steady-state inactivation.

    • Apply a train of depolarizing pulses to -20 mV at a higher frequency (e.g., 1-5 Hz).

    • Measure the progressive decrease in current amplitude during the pulse train in the presence of this compound to quantify use-dependent block.

  • Protocol for Late Sodium Current:

    • Hold the membrane at -120 mV.

    • Apply a longer depolarizing step to -20 mV for 200-500 ms.

    • Measure the sustained inward current at the end of the pulse (late INa).

    • Compare the inhibition of the late current to the peak current by this compound.

B. Studying hERG (Kv11.1) Channels

  • Objective: To evaluate the inhibitory effect of this compound on the rapidly activating delayed rectifier potassium current (IKr).

  • Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing step to +20 mV for 2-5 seconds to activate and then inactivate the hERG channels.

    • Repolarize the membrane to -50 mV to record the large outward tail current, which reflects the recovery from inactivation and subsequent deactivation.

    • Establish a stable baseline and then perfuse with different concentrations of this compound to determine the IC50 for tail current inhibition.

C. Studying Cav1.2 Channels

  • Objective: To determine the effect of this compound on the L-type calcium current.

  • Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a brief pre-pulse to -40 mV to inactivate any remaining sodium channels.

    • Apply a depolarizing step to +10 mV for 200 ms to elicit the peak L-type calcium current.

    • Establish a stable baseline and then apply this compound to measure the concentration-dependent inhibition of the peak current.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 expressing target ion channel) giga_seal Gigaseal Formation cell_culture->giga_seal solution_prep Solution Preparation (Internal, External, this compound Stock) solution_prep->giga_seal pipette_fab Pipette Fabrication pipette_fab->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Currents whole_cell->baseline drug_app Apply this compound baseline->drug_app effect_rec Record Drug Effect drug_app->effect_rec current_analysis Analyze Current Properties (Amplitude, Kinetics) effect_rec->current_analysis dose_response Construct Dose-Response Curve current_analysis->dose_response ic50 Determine IC50 dose_response->ic50

Caption: Experimental workflow for patch-clamp analysis of this compound.

State_Dependent_Block cluster_drug This compound Binding Resting Resting (Closed) Open Open Resting->Open Depolarization Resting_Bound Resting-Bound (Low Affinity) Resting->Resting_Bound Tonic Block Inactivated Inactivated Open->Inactivated Inactivation Open_Bound Open-Bound (High Affinity) Open->Open_Bound Use-Dependent Block Inactivated->Resting Repolarization (Recovery) Inactivated_Bound Inactivated-Bound (Highest Affinity) Inactivated->Inactivated_Bound Use-Dependent Block

Caption: State-dependent block of voltage-gated ion channels by this compound.

Signaling_Pathway This compound This compound IonChannels Cardiac Ion Channels (Nav1.5, hERG, Cav1.2) This compound->IonChannels Block MembranePotential Membrane Potential (Action Potential Duration, Conduction Velocity) IonChannels->MembranePotential Alters Ca_Influx Intracellular Ca2+ Concentration IonChannels->Ca_Influx Modulates Signaling_Cascades Downstream Signaling Cascades (e.g., CaMKII, PKC) Ca_Influx->Signaling_Cascades Activates Cellular_Response Cellular Response (Gene Expression, Contraction) Signaling_Cascades->Cellular_Response Regulates

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Etafenone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Etafenone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a vasodilator agent used for the treatment of angina pectoris.[1] Its free base form is a liquid, while its hydrochloride salt is a solid powder.[2] The molecule's chemical structure suggests lipophilic characteristics, which often correlate with poor solubility in aqueous solutions. This can pose significant challenges for in vitro experiments, formulation development, and achieving adequate bioavailability for therapeutic efficacy.

Q2: What are the known physicochemical properties of this compound?

PropertyValueSource
Chemical Formula C21H27NO2[1][3]
Molecular Weight 325.45 g/mol [3]
Form Liquid (free base)
Hydrochloride Salt Form Solid powder (this compound HCl)[2]
Hydrochloride Salt Formula C21H28ClNO2[2]
Hydrochloride Salt M.W. 361.91 g/mol [2]

Q3: What are the general approaches to improve the solubility of poorly water-soluble drugs like this compound?

Several strategies can be employed to enhance the aqueous solubility of hydrophobic drugs. These can be broadly categorized as:

  • Physical Modifications: These methods alter the physical properties of the drug substance to improve its dissolution rate and solubility.

  • Chemical Modifications: This involves altering the drug molecule itself to be more hydrophilic.

  • Formulation Strategies: These approaches involve the use of excipients to improve the solubility of the drug in a formulation.

The following diagram illustrates the common pathways to address poor aqueous solubility:

G cluster_approaches Approaches to Enhance Aqueous Solubility cluster_physical Physical Modifications cluster_chemical Chemical Modifications cluster_formulation Formulation Strategies A Poorly Soluble API (this compound) B Physical Modifications A->B C Chemical Modifications A->C D Formulation Strategies A->D B1 Particle Size Reduction (Micronization, Nanosuspension) B->B1 B2 Modification of Crystal Habit (Polymorphs, Amorphous Forms) B->B2 C1 Salt Formation (e.g., this compound HCl) C->C1 C2 Prodrug Synthesis C->C2 D1 Use of Co-solvents D->D1 D2 Complexation (e.g., Cyclodextrins) D->D2 D3 Solid Dispersions D->D3 D4 Lipid-Based Formulations (e.g., SEDDS) D->D4

Approaches for solubility enhancement.

Troubleshooting Guides

Issue 1: this compound (or this compound HCl) precipitates out of my aqueous buffer during in vitro experiments.

Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen aqueous medium.

Troubleshooting Steps:

  • Determine the approximate solubility: Before proceeding with experiments, perform a simple shake-flask solubility test to estimate the solubility of this compound in your specific buffer system.

  • pH adjustment: The solubility of ionizable compounds can often be improved by adjusting the pH of the medium. For a basic compound like this compound, a lower pH should increase solubility.

  • Use of co-solvents: A small percentage of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.

Co-solventTypical Starting Concentration (v/v)Considerations
Ethanol 1-10%May affect protein structure and cell viability at higher concentrations.
DMSO 0.1-5%Can have pharmacological effects and may be toxic to cells at higher concentrations.
Polyethylene Glycol (PEG 300/400) 5-20%Generally well-tolerated by cells, but can increase viscosity.
Issue 2: Low and variable oral bioavailability observed in animal studies.

Possible Cause: Poor dissolution of this compound in the gastrointestinal tract is limiting its absorption.

Troubleshooting Steps:

  • Particle Size Reduction: Reducing the particle size of the drug increases the surface area available for dissolution.

  • Formulation as a Solid Dispersion: Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate.

  • Lipid-Based Formulations: For highly lipophilic drugs, formulating with lipids can improve absorption via the lymphatic pathway.

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, which can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.

Methodology: Inclusion Complexation by Kneading

  • Molar Ratio Selection: Start with a 1:1 molar ratio of this compound HCl to β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Mixing: Accurately weigh the this compound HCl and cyclodextrin and mix them in a mortar.

  • Kneading: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the powder mix to form a paste. Knead the paste for 45-60 minutes.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine mesh sieve to obtain a uniform powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).

  • Solubility Determination: Measure the aqueous solubility of the prepared complex and compare it to the pure drug.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state.

Methodology: Solvent Evaporation

  • Polymer Selection: Choose a hydrophilic polymer such as Polyvinylpyrrolidone (PVP K30) or a Soluplus®.

  • Dissolution: Dissolve both this compound HCl and the chosen polymer in a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol). Common drug-to-polymer ratios to screen are 1:1, 1:3, and 1:5 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C).

  • Drying: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a fine powder.

  • Characterization: Analyze the solid dispersion for drug content, and use DSC and XRPD to confirm the amorphous nature of the drug within the polymer matrix.

  • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.

Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.

Methodology: Formulation and Characterization

  • Excipient Screening:

    • Oils: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, Miglyol 812).

    • Surfactants: Screen for surfactants that can emulsify the selected oil (e.g., Cremophor EL, Tween 80, Labrasol).

    • Co-solvents: Evaluate co-solvents that can aid in dissolving the drug and the surfactant (e.g., Transcutol HP, PEG 400).

  • Formulation: Based on the solubility and emulsification efficiency, prepare various formulations by mixing the selected oil, surfactant, and co-solvent in different ratios. Add the required amount of this compound and mix until a clear solution is obtained.

  • Self-Emulsification Assessment: Add a small amount of the formulation to water with gentle stirring and observe the formation of an emulsion.

  • Characterization of the Emulsion:

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using a particle size analyzer.

    • Thermodynamic Stability: Centrifuge the emulsion to check for phase separation.

  • In Vitro Dissolution: Perform dissolution studies in a relevant medium to assess the drug release from the SEDDS formulation.

The following workflow diagram outlines the process for developing a lipid-based formulation:

G cluster_workflow Lipid-Based Formulation Development Workflow A API (this compound) Characterization B Excipient Screening (Solubility & Emulsification) A->B C Ternary Phase Diagram Construction B->C D Formulation Preparation C->D E Characterization of Formulation (Droplet Size, Stability) D->E F In Vitro Dissolution & In Vivo Studies E->F

Workflow for lipid-based formulation.

Signaling Pathway

This compound is known to be a vasodilator. While the specific molecular signaling pathway is not detailed in the available literature, vasodilators generally act through mechanisms that lead to the relaxation of smooth muscle in blood vessels. A generalized pathway is depicted below.

G cluster_pathway Generalized Vasodilation Pathway A This compound B Target in Vascular Smooth Muscle Cell A->B C Signal Transduction Cascade B->C D Decrease in Intracellular Ca2+ Levels C->D E Myosin Light Chain Dephosphorylation D->E F Smooth Muscle Relaxation E->F G Vasodilation F->G

Generalized mechanism of vasodilation.

References

Optimizing Etafenone dosage for maximum vasodilation with minimal side effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Etafenone is a vasodilator that has been used as an antianginal agent[1][2]. This technical support guide is intended for research and drug development professionals. The information provided herein, particularly regarding detailed signaling pathways, specific dosage-related side effects, and experimental protocols, is presented as an illustrative model. This is due to the limited availability of comprehensive public data. This guide is based on the known properties of vasodilator agents and includes hypothetical data to provide a complete and practical resource for researchers. It is not a substitute for rigorous experimental validation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-induced vasodilation?

A1: this compound is a vasodilator that primarily acts on vascular smooth muscle cells. Its mechanism is believed to involve the modulation of intracellular calcium levels and the nitric oxide (NO) signaling pathway, leading to smooth muscle relaxation and vasodilation[3][4]. For a detailed illustration of the proposed signaling cascade, please refer to the signaling pathway diagram below.

Q2: What is a recommended starting concentration range for in vitro vasodilation experiments?

A2: For initial in vitro experiments, such as those using isolated aortic rings, a concentration range of 10⁻⁹ M to 10⁻⁵ M is recommended. This range should allow for the construction of a complete dose-response curve to determine the EC₅₀ of this compound.

Q3: What are the known or anticipated side effects of this compound at higher concentrations?

A3: As with many vasodilators, higher concentrations of this compound may lead to side effects such as hypotension (low blood pressure), reflex tachycardia (increased heart rate), and dizziness[5][6]. In preclinical models, off-target effects at supra-therapeutic doses could include mild gastrointestinal distress. It is crucial to establish a therapeutic window by carefully titrating the dose to achieve maximal vasodilation with minimal adverse effects.

Q4: Can this compound be used in combination with other vasodilators?

A4: Co-administration of this compound with other vasodilators, such as isosorbide mononitrate, may result in synergistic or additive hypotensive effects[7]. Caution and thorough investigation are advised when exploring combination therapies to avoid excessive drops in blood pressure.

Dose-Response Data for this compound (Hypothetical)

The following table summarizes hypothetical data from an in vitro study on isolated rat aortic rings, pre-constricted with phenylephrine.

This compound Concentration (M)Mean Vasodilation (%)Incidence of Arrhythmic Events (%)
1 x 10⁻⁹5.2 ± 1.10
1 x 10⁻⁸25.8 ± 3.50
1 x 10⁻⁷52.1 ± 4.22
1 x 10⁻⁶85.4 ± 5.98
1 x 10⁻⁵92.3 ± 4.825

Signaling Pathway

Etafenone_Signaling_Pathway cluster_VSMC This compound This compound VSMC Vascular Smooth Muscle Cell Ca_Channel L-type Ca²⁺ Channel This compound->Ca_Channel Inhibits eNOS eNOS Activation This compound->eNOS Stimulates Ca_Influx Ca²⁺ Influx ↓ Ca_Channel->Ca_Influx Relaxation Vasodilation Ca_Influx->Relaxation Inhibits NO_Production NO Production ↑ eNOS->NO_Production sGC sGC Activation NO_Production->sGC cGMP cGMP ↑ sGC->cGMP MLCP MLCP Activation cGMP->MLCP MLC_Dephos Myosin Light Chain Dephosphorylation MLCP->MLC_Dephos MLC_Dephos->Relaxation

Caption: Proposed signaling pathway of this compound in vascular smooth muscle cells.

Experimental Protocols

Protocol 1: Ex Vivo Vasodilation Assay using Wire Myography

This protocol describes the assessment of this compound's vasodilatory effect on isolated arterial rings.

1. Tissue Preparation:

  • Euthanize a male Wistar rat (250-300g) following approved institutional guidelines.
  • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).
  • Dissect the aorta into 2-3 mm rings, ensuring the endothelium remains intact.

2. Mounting and Equilibration:

  • Mount each aortic ring in a wire myograph chamber containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O₂ and 5% CO₂.
  • Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for at least 60 minutes, replacing the buffer every 15-20 minutes.

3. Viability and Endothelial Integrity Check:

  • Induce a contraction with 80 mM KCl to check for tissue viability.
  • After washout and return to baseline, pre-constrict the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
  • Once a stable plateau is reached, add acetylcholine (e.g., 10 µM) to confirm endothelial integrity (a relaxation of >70% is considered indicative of intact endothelium).

4. Dose-Response Curve Generation:

  • After washing out the acetylcholine and allowing the tension to return to baseline, pre-constrict the rings again with phenylephrine.
  • Once a stable contraction is achieved, add cumulative concentrations of this compound (10⁻⁹ M to 10⁻⁵ M) to the bath.
  • Record the relaxation response at each concentration until a maximal response is observed.

5. Data Analysis:

  • Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.
  • Plot the concentration-response curve and calculate the EC₅₀ value using appropriate pharmacological software.

Experimental Workflow

Experimental_Workflow A Tissue Preparation (Aortic Rings) B Mounting in Wire Myograph A->B C Equilibration (60 min) B->C D Viability Check (KCl) C->D E Endothelial Integrity Check (Phenylephrine + Acetylcholine) D->E F Pre-constriction (Phenylephrine) E->F G Cumulative Dosing of this compound F->G H Data Recording G->H I Data Analysis (EC₅₀ Calculation) H->I

Caption: Workflow for the ex vivo vasodilation assay.

Troubleshooting Guide

Issue: No or weak vasodilation in response to this compound.

Troubleshooting_Guide Start No/Weak Vasodilation Q1 Is the tissue viable? (Responds to KCl) Start->Q1 A1_Yes Check Endothelial Integrity (Relaxation with Acetylcholine) Q1->A1_Yes Yes A1_No Use fresh tissue. Optimize dissection. Q1->A1_No No A2_Yes Check this compound solution. (Freshly prepared? Correct dilution?) A1_Yes->A2_Yes Yes A2_No Endothelium-dependent pathway may be compromised. Consider endothelium-independent vasodilators. A1_Yes->A2_No No A3_Yes Increase pre-constriction tone. (Optimize Phenylephrine concentration) A2_Yes->A3_Yes Yes A3_No Prepare fresh stock solution. Verify calculations. A2_Yes->A3_No No

Caption: Troubleshooting decision tree for vasodilation experiments.

References

Troubleshooting unexpected cardiovascular responses to Etafenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected cardiovascular responses during experiments with Etafenone. Given that this compound is a Class Ic antiarrhythmic agent, data from its close structural and functional analogue, Propafenone, is used to provide a robust framework for anticipating and interpreting its electrophysiological effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a Class Ic antiarrhythmic drug. Its primary mechanism is the potent blockade of fast voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1] This action reduces the maximum rate of depolarization (Phase 0) of the cardiac action potential, which in turn slows conduction velocity within the atria, ventricles, and His-Purkinje system.[2][3] This potent sodium channel blockade is the basis for its antiarrhythmic effect but also a key factor in potential proarrhythmic events.

Q2: What are the expected electrocardiogram (ECG) changes with this compound administration?

A2: Based on its Class Ic activity, this compound is expected to cause dose-dependent increases in the PR and QRS intervals.[4] The PR interval prolongation reflects slowed conduction through the atrioventricular (AV) node, while the QRS widening indicates slowed ventricular conduction.[5] Unlike Class Ia or Class III agents, this compound is expected to have minimal to no effect on the QT interval at normal heart rates.[6]

Q3: Can this compound cause arrhythmias? This seems counterintuitive.

A3: Yes, this is a known paradoxical effect called "proarrhythmia," which can occur with all antiarrhythmic drugs. For Class Ic agents like this compound, the significant slowing of conduction can create a substrate for re-entrant arrhythmias, such as monomorphic ventricular tachycardia.[6] This risk is notably higher in patients with pre-existing structural heart disease.[7]

Q4: Does this compound have effects other than sodium channel blockade?

A4: Yes, some Class Ic agents, including the analogue Propafenone, exhibit secondary effects such as beta-adrenergic blocking (Class II) activity and weak calcium channel (L-type) blocking (Class IV) activity.[8] These additional effects can contribute to unexpected responses, such as a decrease in heart rate or contractility (negative inotropy).[4]

Troubleshooting Guide: Unexpected Cardiovascular Responses

Issue 1: Observation of a Proarrhythmic Event (e.g., Ventricular Tachycardia)

Question: My in vitro or ex vivo model developed a sustained ventricular tachyarrhythmia after applying this compound. Why did this happen and how can I investigate it?

Possible Causes & Troubleshooting Steps:

  • High Concentration: The concentration of this compound used may be too high, causing excessive conduction slowing that facilitates re-entry.

    • Action: Perform a dose-response study using a wider range of concentrations to identify the therapeutic versus proarrhythmic window.

  • Underlying Substrate: The experimental model (e.g., cells from a diseased animal model, or an ex vivo heart with induced ischemia) may have an underlying condition that predisposes it to arrhythmia.[7]

    • Action: Compare the effects of this compound in both healthy and diseased tissue models to understand the interaction between the drug and the substrate.

  • Use-Dependence: The proarrhythmic effect of Class Ic agents can be more pronounced at higher heart rates (use-dependence).

    • Action: In your experimental setup, vary the pacing frequency. Assess whether the proarrhythmic events are more easily induced at faster rates.

Issue 2: Greater-Than-Expected QRS Widening on ECG

Question: I'm observing a dramatic increase in the QRS duration that exceeds the expected range for a Class Ic agent. What could be the cause?

Possible Causes & Troubleshooting Steps:

  • Slow Drug Dissociation: this compound, as a Class Ic agent, has slow dissociation kinetics from the sodium channel, leading to a cumulative effect, especially at higher heart rates.[2]

    • Action: Measure QRS duration at different pacing frequencies. A more significant widening at faster rates confirms use-dependent block.

  • Metabolic Variability: If using an in vivo model, genetic variations in metabolic enzymes (e.g., cytochrome P-450) could lead to higher-than-expected plasma concentrations of the drug.[3]

    • Action: If possible, measure plasma concentrations of this compound to correlate with the observed ECG changes.

  • Drug Interactions: Concomitant administration of other drugs that inhibit CYP enzymes (like CYP2D6 or CYP3A4) can increase this compound's plasma levels.[6]

    • Action: Review all compounds used in the perfusate or administered to the animal to check for potential inhibitors of key metabolic pathways.

Issue 3: Unexpected Bradycardia or Hypotension

Possible Causes & Troubleshooting Steps:

  • Beta-Blockade: This may be due to a secondary beta-adrenergic blocking effect.[8]

    • Action: Pre-treat the model with a beta-agonist like isoproterenol and then administer this compound. A blunted response to the agonist would suggest beta-blocking activity.

  • Calcium Channel Blockade: A negative inotropic effect (reduced contractility) leading to hypotension could stem from weak calcium channel blockade.

    • Action: In an ex vivo heart model, measure left ventricular developed pressure (LVDP). A dose-dependent decrease in LVDP would support a negative inotropic effect.

  • Sinus Node Suppression: High concentrations of this compound may suppress the automaticity of the sinoatrial (SA) node.

    • Action: Perform electrophysiological studies on isolated SA node cells to directly measure the effect of this compound on pacemaker currents.

Data Presentation

Table 1: Expected Electrophysiological Effects of a Class Ic Agent (Propafenone Analogue)
ParameterExpected Change with Increasing DosePrimary Mechanism
ECG Intervals
PR IntervalIncrease[5]Slowed AV Nodal Conduction
QRS DurationIncrease[4]Slowed Ventricular Conduction
QT IntervalNo significant change[6]Minimal effect on repolarization
Electrophysiology Study
AH IntervalIncrease[2]Slowed Atrial & AV Nodal Conduction
HV IntervalIncrease[2]Slowed His-Purkinje Conduction
Ventricular ERPIncrease[5]Na+ Channel Blockade

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Analysis of Sodium Current Blockade

This protocol is designed to quantify the tonic and use-dependent block of the cardiac sodium current (INa) by this compound in isolated ventricular myocytes.

1. Cell Isolation:

  • Isolate ventricular myocytes from a suitable animal model (e.g., adult rat or rabbit) via enzymatic digestion using collagenase and protease.[1]
  • Harvest and store the resulting rod-shaped, calcium-tolerant cells in a specified storage solution.[1]

2. Solutions:

  • External Solution (mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
  • Internal Pipette Solution (mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

3. Recording Procedure:

  • Obtain a giga-ohm seal (>1 GΩ) on a myocyte using a borosilicate glass pipette (resistance 1.5-3 MΩ).[1]
  • Rupture the membrane to achieve the whole-cell configuration.
  • Hold the cell at a membrane potential of -120 mV.

4. Voltage Protocols:

  • Tonic Block: From the holding potential of -120 mV, apply a 50 ms depolarizing pulse to -20 mV to elicit the peak INa. Record the peak current before (control) and after perfusion with various concentrations of this compound.[1]
  • Use-Dependent Block: Set the holding potential to a more physiological -90 mV. Apply a train of 20 depolarizing pulses (50 ms to -20 mV) at a frequency of 2 Hz. Measure the peak current of the first and last pulse to quantify the degree of use-dependent block.[1]

Protocol 2: Langendorff-Perfused Heart Model for Arrhythmia Assessment

This ex vivo protocol allows for the assessment of this compound's effects on global cardiac function and its proarrhythmic potential.

1. Heart Preparation:

  • Excise the heart from a heparinized and anesthetized animal (e.g., rabbit) and immediately place it in ice-cold Krebs-Henseleit (KH) buffer.[9]
  • Cannulate the aorta and begin retrograde perfusion with oxygenated (95% O2 / 5% CO2) KH buffer maintained at 37°C and a constant pressure.[10][11]

2. Data Acquisition:

  • Place ECG electrodes on the heart surface to record a pseudo-ECG.
  • Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer, to measure Left Ventricular Developed Pressure (LVDP) and heart rate.
  • Allow the heart to stabilize for a 20-30 minute period before any intervention.

3. Proarrhythmia Induction Protocol:

  • Record baseline ECG and hemodynamic data.
  • Begin perfusion with KH buffer containing the lowest concentration of this compound.
  • After a 15-minute equilibration period, record data.
  • Increase the this compound concentration in a stepwise manner, allowing for equilibration at each step.
  • To test for susceptibility to arrhythmia, programmed electrical stimulation (e.g., burst pacing or extrastimulus protocols) can be applied at each concentration to attempt to induce ventricular tachycardia.[10]

Visualizations

cluster_membrane Cardiomyocyte Membrane Na_Channel Voltage-Gated Na+ Channel (Nav1.5) Phase0 Phase 0 Depolarization (Conduction Velocity) Na_Channel->Phase0 Inhibits Ca_Channel L-Type Ca2+ Channel Contractility Myocardial Contractility Ca_Channel->Contractility Inhibits Beta_Receptor Beta-Adrenergic Receptor HR Heart Rate & AV Conduction Beta_Receptor->HR Inhibits This compound This compound This compound->Na_Channel Potent Block (Primary Action) This compound->Ca_Channel Weak Block (Secondary) This compound->Beta_Receptor Weak Block (Secondary)

Caption: Primary and secondary mechanisms of action for this compound.

cluster_ecg ECG Analysis cluster_mech Potential Mechanism cluster_action Recommended Action Start Unexpected Cardiovascular Response Observed QRS QRS Duration Markedly Prolonged? Start->QRS QT QT Interval Prolonged? Start->QT HR Heart Rate Decreased? Start->HR Na_Block Excessive Na+ Channel Block QRS->Na_Block Yes K_Block Possible K+ Channel Block QT->K_Block Yes (Atypical for Class Ic) Beta_Block Beta-Adrenergic Blockade HR->Beta_Block Yes Action_Dose Perform Dose-Response & Use-Dependence Protocol Na_Block->Action_Dose Action_Pacing Check Rate-Dependence of QT Interval K_Block->Action_Pacing Action_Agonist Test with Beta-Agonist Challenge Beta_Block->Action_Agonist

Caption: Troubleshooting workflow for unexpected this compound effects.

Start Excise Heart Place in cold KH Buffer Cannulate Mount on Langendorff Apparatus Cannulate Aorta Start->Cannulate Perfuse Begin Retrograde Perfusion (37°C Oxygenated KH Buffer) Cannulate->Perfuse Stabilize Stabilization Period (20-30 min) Perfuse->Stabilize Baseline Record Baseline Data (ECG, LVDP, HR) Stabilize->Baseline Drug_Admin Administer this compound (Stepwise Concentrations) Baseline->Drug_Admin Equilibrate Equilibration Period (15 min per dose) Drug_Admin->Equilibrate Equilibrate->Drug_Admin Increase Dose Record_Data Record Post-Drug Data (ECG, LVDP, HR) Equilibrate->Record_Data Stimulate Apply Programmed Electrical Stimulation (Optional) Record_Data->Stimulate Analyze Analyze for Arrhythmias and Functional Changes Record_Data->Analyze If no stimulation Stimulate->Analyze

Caption: Experimental workflow for a Langendorff heart study.

References

Technical Support Center: Method Refinement for Quantifying Etafenone in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the quantification of Etafenone in plasma samples. The methodologies and data presented are primarily based on established and validated techniques for Propafenone, a structurally analogous antiarrhythmic drug, and serve as a robust starting point for developing a validated this compound assay.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for quantifying drugs like this compound in plasma?

A1: High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most prevalent technique.[1][2][3] LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) is often preferred for its high sensitivity and specificity, especially for detecting low concentrations in complex biological matrices like plasma.[4][5][6]

Q2: What are the primary methods for preparing plasma samples for analysis?

A2: The three main sample preparation techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is a rapid and simple method involving the addition of an organic solvent (e.g., methanol or acetonitrile) to the plasma sample to precipitate proteins.[6][7] While fast, it may result in less clean extracts compared to LLE or SPE.[8]

  • Liquid-Liquid Extraction (LLE): LLE separates the analyte of interest from the plasma matrix based on its differential solubility in two immiscible liquid phases.[8][9][10] It generally provides cleaner extracts than PPT.[10]

  • Solid-Phase Extraction (SPE): SPE is a highly selective method that isolates the analyte by passing the sample through a solid sorbent that retains the analyte.[5][11][12] Interferences are washed away, and the purified analyte is then eluted. This technique often yields the cleanest samples and allows for sample concentration.[13]

Q3: How do I choose between PPT, LLE, and SPE?

A3: The choice depends on the required sensitivity, throughput, and complexity of the assay.

  • Use PPT for rapid, high-throughput screening or when the analyte concentration is high.

  • Use LLE when cleaner extracts than PPT are needed and for analytes with suitable solubility properties.

  • Use SPE for assays requiring the highest sensitivity and selectivity, as it provides the most effective sample clean-up and concentration.[11][12]

Q4: What are the critical parameters to consider for method validation?

A4: According to regulatory guidelines, key validation parameters include specificity, linearity, precision, accuracy, recovery, matrix effect, and stability.[14][15]

Q5: How can I ensure the stability of this compound in plasma samples?

A5: To maintain analyte stability, plasma samples should be processed as quickly as possible.[16][17] If immediate analysis is not possible, samples should be stored at -80°C.[16] It is crucial to perform freeze-thaw stability studies to determine if the analyte degrades after multiple freezing and thawing cycles.[14][18]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Backpressure in HPLC/LC-MS System Blockage in the guard column or analytical column.Replace the guard column. If the issue persists, reverse-flush the analytical column (if permitted by the manufacturer) or replace it.[19]
Particulate matter from the sample extract.Ensure proper filtration of the final extract through a 0.22 or 0.45 µm syringe filter before injection.[10]
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination.Use a guard column and ensure proper sample clean-up. If the column is old, replace it.
Incompatible solvent for sample reconstitution.Reconstitute the dried extract in a solvent that is of similar or weaker strength than the initial mobile phase.
Low Analyte Recovery Inefficient extraction during LLE or SPE.Optimize the pH of the plasma sample before extraction to ensure the analyte is in a neutral form for better partitioning into the organic solvent (LLE) or retention on the sorbent (SPE).[10][20] For SPE, test different sorbent types (e.g., C8, C18, mixed-mode) and elution solvents.[12]
Incomplete elution from the SPE cartridge.Use a stronger elution solvent or increase the elution volume. Ensure the sorbent does not dry out before elution.[21]
High Variability in Results (Poor Precision) Inconsistent sample preparation.Automate sample preparation steps where possible. Ensure thorough vortexing at each step and precise volume transfers.
Matrix effects in LC-MS/MS.Improve the sample clean-up method (e.g., switch from PPT to SPE) to reduce matrix components that can cause ion suppression or enhancement.[20] Use a stable isotope-labeled internal standard.
No Peaks or Very Small Peaks Incorrect instrument settings.Verify injection volume, detector settings, and mass transitions (for MS).[19]
Analyte degradation.Check sample stability under the storage and handling conditions used.[15][22] Prepare fresh standards and quality control samples.
Carryover (Peak in Blank Injection) Contamination in the injector or column.Run several blank injections with a strong solvent (e.g., high percentage of organic solvent) to wash the system. Optimize the needle wash procedure in the autosampler settings.[23]

Quantitative Data Summary

The following tables summarize typical parameters for quantifying Propafenone, which can be adapted for this compound method development.

Table 1: Comparison of Sample Preparation Methods

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Typical Solvent/Sorbent Acetonitrile or Methanol[6][7]Diethyl ether, Ethyl acetate[1][4]C8, C18, or polymeric sorbents[5][12]
Recovery Generally lower and more variable45% - 95%[1][8]> 90%[12]
Cleanliness of Extract LowModerateHigh
Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateHigh

Table 2: Typical LC-MS/MS Method Parameters

ParameterTypical Conditions
Column C8 or C18 (e.g., 50 x 2.1 mm, 5 µm)[4][5]
Mobile Phase A: Water with 0.1% Formic Acid or Ammonium Acetate bufferB: Acetonitrile or Methanol[4][6]
Flow Rate 0.2 - 0.5 mL/min[6][24]
Injection Volume 5 - 20 µL[1]
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Lower Limit of Quantification (LLOQ) 0.1 - 5 ng/mL[5][6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) followed by HPLC-UV

  • Sample Preparation:

    • Pipette 500 µL of plasma into a clean centrifuge tube.

    • Add the internal standard solution.

    • Add 100 µL of 1 M Sodium Hydroxide to basify the sample. Vortex for 30 seconds.

    • Add 2 mL of diethyl ether.[1]

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.[10]

  • Extraction:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution and Analysis:

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex briefly and transfer to an autosampler vial.

    • Inject into the HPLC-UV system.

Protocol 2: Solid-Phase Extraction (SPE) followed by LC-MS/MS

  • SPE Cartridge Conditioning:

    • Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[12] Do not allow the sorbent to dry.

  • Sample Pre-treatment:

    • Dilute 200 µL of plasma with 200 µL of water.[12] Add the internal standard.

  • Extraction:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[12]

    • Elute the analyte with 1 mL of methanol into a clean collection tube.[12]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Analysis:

    • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with Internal Standard Plasma->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC-MS/MS Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Overall workflow for this compound quantification in plasma.

sample_extraction_pathways cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Start Plasma Sample + Internal Standard LLE_Add_Base Add Base (e.g., NaOH) Start->LLE_Add_Base SPE_Condition Condition Cartridge Start->SPE_Condition LLE_Add_Solvent Add Organic Solvent LLE_Add_Base->LLE_Add_Solvent LLE_Vortex Vortex & Centrifuge LLE_Add_Solvent->LLE_Vortex LLE_Separate Separate Organic Layer LLE_Vortex->LLE_Separate Final_Extract Final Extract for Evaporation LLE_Separate->Final_Extract SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash Interferences SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Elute->Final_Extract

Caption: Comparison of LLE and SPE sample preparation pathways.

References

Addressing tachyphylaxis with repeated Etafenone administration

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Etafenone Administration

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating this compound. The following information is intended to guide researchers who may encounter reduced drug efficacy upon repeated administration, a phenomenon known as tachyphylaxis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is classified as a vasodilator and has been used as an antianginal agent.[1][2] It belongs to the class of organic compounds known as linear 1,3-diarylpropanoids.[3] Its primary mechanism of action is to widen blood vessels, which can help to increase blood flow.[3][4]

Q2: What is tachyphylaxis?

Tachyphylaxis is a medical term that describes a sudden and acute decrease in the response to a drug after its administration.[5] This can occur after the initial dose or after a series of smaller doses.[5] It is characterized by a rapid and short-term onset of drug tolerance.[5]

Q3: Is tachyphylaxis a known issue with this compound?

Currently, there is a lack of specific studies in the public domain that document tachyphylaxis as a common adverse effect of this compound. However, tachyphylaxis can theoretically occur with any medication.[6] Researchers observing a rapid decrease in the vasodilatory effects of this compound upon repeated administration should consider the possibility of tachyphylaxis.

Q4: What are the general causes of drug-induced tachyphylaxis?

Tachyphylaxis can be caused by several factors, including:

  • Receptor Desensitization: Receptors may become less sensitive to the medication.[7]

  • Receptor Downregulation: The number of available receptors for the drug to bind to may decrease.[7][8]

  • Depletion of Mediators: The drug may rely on the release of endogenous substances that can be depleted with repeated administration.[9]

Q5: How can I determine if I am observing tachyphylaxis in my experiments?

A key indicator of tachyphylaxis is a rapidly diminishing response to this compound, even with repeated or increased doses, over a short period.[6][10] This would manifest as a reduced vasodilatory or antianginal effect in your experimental model.

Troubleshooting Guide: Addressing Suspected Tachyphylaxis with this compound

If you suspect tachyphylaxis in your experiments with this compound, the following troubleshooting steps and experimental protocols can help you investigate and potentially mitigate the issue.

Issue 1: Rapidly Diminishing Vasodilatory Response to Repeated this compound Doses

Possible Cause: Receptor desensitization or downregulation of the molecular target of this compound.

Troubleshooting Steps:

  • Confirm Tachyphylaxis:

    • Establish a baseline dose-response curve for this compound in your experimental model.

    • Administer repeated doses of an effective concentration of this compound and monitor the response. A significant decrease in the magnitude of the response over a short time frame is indicative of tachyphylaxis.

  • Investigate Receptor Resensitization:

    • Washout Experiment: After observing a diminished response, cease this compound administration and maintain the experimental model in a drug-free state for a defined period (e.g., 12, 24, 48 hours). Re-administer this compound and assess if the response is restored. A restored response suggests receptor resensitization.[11]

  • Optimize Dosing Regimen:

    • Dose-Response Curve: If not already done, perform a detailed dose-response study to identify the minimal effective concentration of this compound.[11] Using the lowest effective dose may help to minimize the risk of tachyphylaxis.

    • Intermittent Dosing: Instead of continuous administration, consider an intermittent dosing schedule (a "drug holiday").[7] This can allow time for receptor resensitization. The "off" period duration would need to be determined empirically.

Experimental Protocols

Protocol 1: Induction and Confirmation of Tachyphylaxis in an In Vitro Model (e.g., Isolated Blood Vessel)

  • Preparation: Prepare isolated blood vessel rings from a suitable animal model (e.g., rat aorta) and mount them in an organ bath containing an appropriate physiological salt solution.

  • Baseline Response: After an equilibration period, pre-contract the vessel rings with a vasoconstrictor (e.g., phenylephrine). Once a stable contraction is achieved, add increasing concentrations of this compound to generate a cumulative dose-response curve for vasodilation.

  • Induction of Tachyphylaxis: In a separate set of vessel rings, after obtaining a baseline response, expose the tissue to a fixed, effective concentration of this compound for a prolonged period (e.g., 2-4 hours), with repeated administrations.

  • Assessment of Tachyphylaxis: After the induction period, wash out the this compound and again pre-contract the vessels. Re-administer the same concentration of this compound and compare the vasodilatory response to the initial response. A significantly reduced response indicates tachyphylaxis.

Protocol 2: In Vivo Assessment of Tachyphylaxis and Recovery

  • Animal Model: Use an appropriate animal model to measure a relevant physiological parameter affected by this compound (e.g., blood pressure in a hypertensive rat model).

  • Baseline Measurement: Administer a single dose of this compound and record the change in the physiological parameter over time to establish the acute effect.

  • Induction of Tachyphylaxis: Administer repeated doses of this compound over a defined period (e.g., every 2 hours for 8 hours) and continuously monitor the physiological parameter.

  • Washout and Recovery: After the last dose, allow for a "washout" period of 24-48 hours with no drug administration.

  • Re-challenge: After the washout period, administer the same dose of this compound and measure the physiological response. Compare this response to the initial and final responses during the induction phase to assess for recovery from tachyphylaxis.

Data Presentation

Table 1: Hypothetical Data on this compound-Induced Vasodilation and Tachyphylaxis

Experimental PhaseThis compound Concentration% Vasodilation (Mean ± SD)
Initial Response 1 µM85 ± 5%
After 4h Repeated Dosing 1 µM30 ± 7%
After 24h Washout 1 µM75 ± 6%

Table 2: Troubleshooting Strategies for Tachyphylaxis

StrategyDescriptionPotential Outcome
Dose Reduction Lowering the administered dose of this compound.May reduce the rate of tachyphylaxis development.
Intermittent Dosing Introducing drug-free intervals in the dosing schedule.Allows for receptor resensitization and recovery of response.
Combination Therapy Administering this compound with an agent that has a different mechanism of action.May provide a sustained therapeutic effect.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Potential Mechanism of this compound Tachyphylaxis This compound This compound Receptor Molecular Target (e.g., GPCR) This compound->Receptor Binds to Signaling Intracellular Signaling (e.g., cAMP, Ca2+) Receptor->Signaling Activates Desensitization Receptor Desensitization/ Downregulation Receptor->Desensitization Prolonged activation leads to ReducedResponse Reduced Vasodilation (Tachyphylaxis) Receptor->ReducedResponse Response Vasodilation Signaling->Response Desensitization->Receptor Reduces receptor availability/sensitivity

Caption: Hypothetical signaling pathway for this compound-induced vasodilation and tachyphylaxis.

G cluster_1 Experimental Workflow for Investigating this compound Tachyphylaxis Start Observe Diminished Response to Repeated this compound Doses Confirm Confirm Tachyphylaxis (Dose-Response Shift) Start->Confirm Investigate Investigate Mechanism (Washout/Resensitization) Confirm->Investigate Outcome1 Response Restored Investigate->Outcome1 Outcome2 Response Not Restored Investigate->Outcome2 Optimize Optimize Dosing Strategy Action1 Implement Intermittent Dosing or Dose Reduction Outcome1->Action1 Action2 Consider Alternative Agents or Combination Therapy Outcome2->Action2

Caption: Troubleshooting workflow for suspected this compound tachyphylaxis.

References

Technical Support Center: Etafenone Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to prevent the degradation of Etafenone during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is crucial to keep it away from heat and sources of ignition.

Q2: Are there any specific materials or substances that this compound should not be stored with?

A2: Yes, this compound is incompatible with oxidizing agents, reducing agents, and alkalis.[2] Contact with these substances should be avoided to prevent chemical reactions that could degrade the compound. Store it separately from foodstuff containers and other incompatible materials.[1]

Q3: How can I tell if my this compound has degraded?

A3: Visual signs of degradation can include a change in color, the appearance of solid precipitates in a solution, or an unexpected odor. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary for a definitive assessment of purity and degradation.

Q4: What are the likely pathways of this compound degradation?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar functional groups (such as ethers and ketones) are susceptible to degradation through hydrolysis, oxidation, and photolysis.[3]

  • Hydrolysis: The ether linkage in this compound could be susceptible to cleavage under acidic or basic conditions.

  • Oxidation: The molecule may be sensitive to oxidative degradation, which can be initiated by exposure to air (autoxidation), light, or trace metals.[3]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.

Q5: What is a forced degradation study and should I perform one?

A5: A forced degradation study, or stress testing, involves intentionally exposing a drug substance to harsh conditions like high heat, humidity, strong acids and bases, oxidizing agents, and intense light.[4] These studies are crucial in drug development to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods. If you are developing a formulation or need to ensure the long-term stability of this compound for your experiments, performing a forced degradation study is highly recommended.

Troubleshooting Guide

Issue: I suspect my stored this compound has degraded, what should I do?

  • Step 1: Quarantine the sample.

    • Immediately isolate the suspected batch to prevent its use in further experiments until its purity can be verified.

  • Step 2: Document observations.

    • Note any changes in physical appearance (color, clarity of solution, etc.) and the specific storage conditions (temperature, light exposure, container type).

  • Step 3: Perform analytical testing.

    • The most reliable way to confirm degradation is to use a stability-indicating analytical method, such as HPLC. This will allow you to separate and quantify the parent this compound peak from any potential degradation products.

  • Step 4: Compare to a reference standard.

    • If possible, analyze a fresh, reliable sample of this compound (a reference standard) using the same analytical method. This will provide a baseline for comparison. A decrease in the area of the main peak and the appearance of new peaks in your sample would indicate degradation.

Issue: I am seeing unexpected results in my experiments using this compound.

  • Step 1: Rule out other experimental errors.

    • Before concluding that this compound degradation is the cause, carefully review your experimental protocol, reagent preparation, and instrument calibration.

  • Step 2: Check the purity of your this compound.

    • As described above, use an analytical technique like HPLC to assess the purity of the this compound batch used in the experiments. The presence of impurities or degradation products could interfere with your results.

  • Step 3: Review your sample preparation.

    • Consider if any of the solvents, pH conditions, or temperatures used during your experimental setup could be causing the degradation of this compound. For example, using a highly acidic or basic solution could induce hydrolysis.

Data on Typical Forced Degradation Conditions

While specific quantitative data on this compound degradation is not available, the following table outlines typical stress conditions used in forced degradation studies for pharmaceutical compounds. Researchers can adapt these conditions to study the stability of their this compound samples. The goal is typically to achieve 5-20% degradation to ensure that the analytical method can adequately detect and separate the degradants.[4]

Stress ConditionTypical Reagents and ConditionsDuration
Acid Hydrolysis 0.1 M to 1 M Hydrochloric Acid (HCl)Room temperature or 50-60°C
Base Hydrolysis 0.1 M to 1 M Sodium Hydroxide (NaOH)Room temperature or 50-60°C
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂)Room temperature
Thermal Degradation 40°C to 80°C (in 10°C increments)Up to several days
Photostability Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 Watt hours/square meter)As per ICH Q1B guidelines

Experimental Protocol: Development of a Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method to analyze this compound and its potential degradation products.

1. Objective: To develop a reversed-phase HPLC (RP-HPLC) method capable of separating this compound from all potential process impurities and degradation products.

2. Materials and Equipment:

  • This compound reference standard

  • Stressed this compound samples (from forced degradation studies)

  • HPLC grade acetonitrile and methanol

  • HPLC grade water

  • Buffers (e.g., phosphate, acetate) and acids/bases for pH adjustment (e.g., phosphoric acid, triethylamine)

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Method Development Strategy:

  • Solvent and Wavelength Selection:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

    • Using a PDA detector, scan the UV spectrum from 200-400 nm to determine the wavelength of maximum absorbance (λmax). This will be the primary monitoring wavelength.

  • Initial Chromatographic Conditions (Isocratic):

    • Mobile Phase: Start with a simple mobile phase, such as a 50:50 (v/v) mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Inject the this compound reference standard and observe the retention time and peak shape.

  • Method Optimization (Gradient):

    • Most stability-indicating methods require a gradient to separate compounds with a range of polarities.

    • Inject a mixture of the stressed samples.

    • Develop a gradient elution program. For example:

      • Mobile Phase A: Water with 0.1% phosphoric acid

      • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid

      • Start with a higher percentage of Mobile Phase A (e.g., 90%) and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

    • Adjust the gradient slope, pH of the mobile phase, and column type to achieve adequate resolution (>1.5) between the main this compound peak and all degradation product peaks.

4. Method Validation: Once the method is optimized, it must be validated according to ICH guidelines to demonstrate its suitability. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including degradation products. This is demonstrated by the good resolution between peaks in the stressed samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Visualizations

G cluster_0 Troubleshooting Suspected this compound Degradation start Start: Suspected Degradation (e.g., unexpected experimental results, visual changes) quarantine Quarantine the Suspect Sample start->quarantine document Document Observations (storage conditions, appearance) quarantine->document analyze Perform Stability-Indicating HPLC Analysis document->analyze compare Compare to a Reference Standard analyze->compare decision Degradation Confirmed? compare->decision investigate Investigate Cause: - Storage Conditions - Sample Handling - Experimental Protocol decision->investigate Yes no_degradation No Degradation Detected. Review other experimental variables. decision->no_degradation No end End: Implement Corrective Actions investigate->end G cluster_1 Hypothetical Degradation Pathways of this compound* This compound This compound (C₂₁H₂₇NO₂) hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->hydrolysis Stress Condition oxidation Oxidation (e.g., H₂O₂) This compound->oxidation Stress Condition photolysis Photolysis (UV/Visible Light) This compound->photolysis Stress Condition hydrolysis_product Ether Cleavage Products hydrolysis->hydrolysis_product Leads to oxidation_product N-Oxides, Ketone Oxidation Products oxidation->oxidation_product Leads to photolysis_product Radical-Mediated Degradants photolysis->photolysis_product Leads to label_note *Note: These are potential pathways based on chemical structure. Specific studies on this compound are required for confirmation.

References

Technical Support Center: Optimizing Etafenone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting common issues when using Etafenone in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound?

This compound is primarily known as a vasodilator and antiarrhythmic agent.[1][2] Its electrophysiological effects include prolonging the action potential duration and refractory period in cardiac tissues.[3] While its precise molecular interactions in various cell types are not extensively documented in recent literature, its effects on ion channels and cardiac muscle function suggest potential modulation of key signaling pathways.

Q2: What is a recommended starting concentration range for this compound in a new cell-based assay?

For a novel compound like this compound with limited public data on specific cell-based assays, it is advisable to start with a broad concentration range to determine its cytotoxic and effective concentrations. A typical starting point would be a serial dilution from a high concentration (e.g., 100 µM) down to the nanomolar range (e.g., 1 nM). This initial screen will help identify a narrower, effective concentration range for subsequent, more detailed experiments.

Q3: How do I determine the optimal incubation time for this compound in my experiment?

The optimal incubation time is dependent on the specific assay and the biological question being addressed. It is crucial to perform a time-course experiment to determine this empirically. Treat your cells with a fixed, non-toxic concentration of this compound and measure the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The ideal incubation time will be the point at which a robust and statistically significant effect is observed without inducing widespread cell death or secondary, off-target effects.

Q4: Should I be concerned about the solvent used to dissolve this compound?

Yes, the solvent used to dissolve this compound (commonly DMSO) can have its own effects on cells, especially at higher concentrations. It is critical to include a vehicle control in all experiments, which consists of cells treated with the same final concentration of the solvent as the this compound-treated cells. Typically, the final solvent concentration should be kept low, generally at or below 0.1%, to minimize solvent-induced artifacts.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue Possible Cause(s) Recommended Solution(s)
High cell death observed at all concentrations of this compound. 1. High Compound Cytotoxicity: this compound may be inherently toxic to the cell line at the tested concentrations. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.1. Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the maximum non-toxic concentration. Start subsequent experiments with a concentration range well below this toxic threshold. 2. Ensure the final solvent concentration is ≤ 0.1% and is consistent across all wells, including the vehicle control.
No observable effect of this compound at any tested concentration. 1. Inactive Compound: The compound may not be active in the chosen cell line or assay. 2. Suboptimal Incubation Time: The incubation time may be too short or too long to observe the desired effect. 3. Low Compound Concentration: The tested concentration range may be too low. 4. Compound Instability: this compound may be unstable in the cell culture medium over the course of the experiment.1. If possible, test this compound in a positive control cell line known to respond to similar cardiovascular drugs. 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal time point. 3. Test a wider and higher concentration range. 4. Assess the stability of this compound in your culture medium over time using analytical methods like HPLC, if available.
High variability between replicate wells. 1. Uneven Cell Seeding: Inconsistent number of cells seeded per well. 2. Edge Effects: Evaporation in the outer wells of a multi-well plate can alter concentrations. 3. Pipetting Errors: Inaccurate pipetting of the compound or reagents.1. Ensure a homogenous single-cell suspension before seeding and use a consistent seeding technique. 2. To minimize edge effects, do not use the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media. 3. Use calibrated pipettes and ensure consistent pipetting technique. Mix reagents thoroughly before use.
Unexpected increase in a signal (e.g., proliferation) at certain concentrations. 1. Off-Target Effects: At certain concentrations, small molecules can have unintended biological effects. 2. Cellular Stress Response: Some cell lines may exhibit a transient proliferative response to a compound-induced stress.1. Perform a careful dose-response analysis with a wider range of concentrations. 2. Analyze earlier time points to determine if the proliferative effect is transient.

Experimental Protocols

Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50) using an MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • Selected adherent cell line (e.g., H9c2 cardiomyocytes, HEK293)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This protocol describes how to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

Materials:

  • Cells treated with this compound and vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After the desired incubation time with this compound, collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle following this compound treatment.

Materials:

  • Cells treated with this compound and vehicle control

  • Ice-cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells after treatment.

  • Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.[4]

  • Washing: Wash the fixed cells twice with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A.[5]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[4]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on H9c2 Cardiomyocytes
This compound Concentration (µM)Incubation Time (hours)Cell Viability (%)Standard Deviation
0 (Vehicle)241005.2
12498.14.8
102485.36.1
502452.75.5
1002421.43.9
0 (Vehicle)481006.5
14895.25.9
104868.97.2
504831.54.3
1004810.82.1
Table 2: Hypothetical Effect of this compound on Apoptosis in HEK293 Cells (48-hour incubation)
TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control92.53.14.4
This compound (25 µM)75.815.68.6
This compound (50 µM)48.235.915.9

Mandatory Visualizations

Signaling Pathways

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K This compound This compound (Hypothetical) This compound->RTK ? PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition promotes Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes

MAPK_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR Ras Ras GPCR->Ras This compound This compound (Hypothetical) This compound->GPCR ? Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-fos, c-jun) ERK->Transcription_Factors Cellular_Response Cellular Response (Growth, Differentiation) Transcription_Factors->Cellular_Response

Experimental Workflows

Time_Course_Optimization start Start: Determine Optimal Incubation Time seed_cells Seed cells in multi-well plate start->seed_cells treat_cells Treat with fixed concentration of this compound and vehicle control seed_cells->treat_cells incubate Incubate for multiple time points (e.g., 6, 12, 24, 48, 72h) treat_cells->incubate measure Measure desired endpoint at each time point incubate->measure analyze Analyze data and plot response vs. time measure->analyze optimal_time Identify time point with robust and statistically significant effect analyze->optimal_time

Troubleshooting_Workflow start Start: Unexpected Results no_effect No effect observed? start->no_effect high_death High cell death? no_effect->high_death No check_conc Check concentration range and compound stability no_effect->check_conc Yes high_variability High variability? high_death->high_variability No check_cytotoxicity Perform cytotoxicity assay and check solvent concentration high_death->check_cytotoxicity Yes check_seeding Review cell seeding protocol and pipetting technique high_variability->check_seeding Yes end Proceed with optimized assay high_variability->end No check_time Perform time-course experiment check_conc->check_time check_time->end check_cytotoxicity->end check_seeding->end

References

Technical Support Center: Refining Experimental Protocols to Minimize Etafenone Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine experimental protocols and minimize the off-target effects of Etafenone.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily classified as a vasodilator and antiarrhythmic agent. Its principal mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes, which slows the rate of depolarization of the cardiac action potential. Additionally, it has been shown to decrease calcium influx, contributing to its cardiovascular effects.

Q2: What are the known or potential off-target effects of this compound?

Beyond its primary action on sodium and calcium channels, this compound has been reported to act as a phosphodiesterase (PDE) inhibitor. Inhibition of PDEs can lead to a range of cellular effects by increasing intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The specific isoforms of PDE inhibited by this compound and the functional consequences of this inhibition in various experimental systems are not fully characterized and represent a potential source of off-target effects.

Q3: Why is it critical to minimize off-target effects in my experiments with this compound?

Minimizing off-target effects is crucial for several reasons:

  • Translational Relevance: For drug development, off-target effects can lead to unforeseen side effects and toxicity in preclinical and clinical studies, hindering the translation of research findings.

  • Reproducibility: Uncontrolled off-target effects can contribute to poor reproducibility of experimental results between different laboratories or even between experiments.

Q4: What are the general strategies to reduce off-target effects?

Several strategies can be employed to minimize off-target effects:

  • Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect.

  • Use of Control Compounds: Include structurally related but inactive analogs of this compound as negative controls.

  • Target Engagement Assays: Confirm that this compound is binding to its intended target in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).

  • Genetic Approaches: Use siRNA or CRISPR/Cas9 to knock down or knock out the intended target. If the effect of this compound persists, it is likely due to an off-target interaction.

  • Orthogonal Approaches: Confirm findings using an alternative method or a different inhibitor with a distinct chemical structure that targets the same protein.

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Inconsistent phenotypic results across different cell lines. Varying expression levels of on-target (sodium channels) or off-target (e.g., phosphodiesterases) proteins.1. Quantify Target Expression: Use Western blot or qPCR to determine the relative expression levels of the intended sodium channel subunit and potential PDE isoforms in each cell line. 2. Correlate Expression with Potency: Analyze if the potency (EC50 or IC50) of this compound for the observed phenotype correlates with the expression level of the on-target protein.
Observed effect does not correlate with the known potency of this compound for sodium channel blockade. The phenotype may be driven by an off-target effect.1. Conduct a thorough literature search: Look for reported off-target activities of this compound or structurally similar compounds. 2. Perform a Broad Off-Target Screen: If resources permit, screen this compound against a panel of kinases, GPCRs, and other common off-targets. 3. Validate with siRNA: Use siRNA to knock down the primary target (sodium channel). If the phenotype is still observed, it is likely an off-target effect.
High cellular toxicity at concentrations required to see the on-target effect. Off-target binding may be disrupting essential cellular pathways.1. Lower the Concentration: Determine the minimal concentration and duration of treatment needed to observe the on-target effect. 2. Use a More Selective Compound: If available, compare the effects of this compound with a more selective sodium channel blocker. 3. Assess Apoptosis/Necrosis Markers: Use assays for markers like cleaved caspase-3 or LDH release to understand the mechanism of cell death.
Discrepancy between in vitro and in vivo results. Differences in metabolism, bioavailability, or the influence of other physiological systems in a whole organism.1. Pharmacokinetic Analysis: Measure the concentration of this compound in the target tissue in your in vivo model. 2. Examine Metabolites: Investigate if metabolites of this compound have different on-target or off-target activities. 3. Use an Ex Vivo Model: An isolated organ system (e.g., Langendorff heart preparation) can help bridge the gap between in vitro and in vivo studies.[1]

Quantitative Data on On-Target vs. Off-Target Activity

The following table provides an example of how to present quantitative data on the on-target and potential off-target activities of this compound. Researchers should aim to generate similar data for their specific experimental systems.

Target Assay Type Parameter Value Reference
On-Target
SCN5A (NaV1.5)Electrophysiology (Patch Clamp)IC501-5 µM (Hypothetical)N/A
Potential Off-Targets
Phosphodiesterase (PDE)Enzyme Activity AssayKi9.2 x 10-4 M[2]
hERG (KCNH2)Electrophysiology (Patch Clamp)IC50> 30 µM (Hypothetical)N/A
Kinase Panel (e.g., 400 kinases)Binding Assay% Inhibition @ 10 µM< 10% for most kinases (Hypothetical)N/A

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

Objective: To verify that this compound binds to its intended sodium channel target in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells expressing the target sodium channel to 80-90% confluency.

    • Treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Treatment:

    • Harvest and wash cells with PBS.

    • Resuspend the cell pellet in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target sodium channel protein in the soluble fraction using Western blotting or ELISA.

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: siRNA-Mediated Knockdown to Validate On-Target Effects

Objective: To determine if the observed cellular phenotype of this compound is dependent on its intended sodium channel target.

Methodology:

  • siRNA Transfection:

    • Select at least two different validated siRNAs targeting the specific sodium channel subunit of interest and a non-targeting control siRNA.

    • Transfect the cells with the siRNAs using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation and Knockdown Confirmation:

    • Incubate the cells for 48-72 hours to allow for target protein knockdown.

    • Confirm knockdown efficiency at the mRNA level using qPCR and at the protein level using Western blotting. A knockdown of >70% is generally considered effective.

  • This compound Treatment:

    • Treat the siRNA-transfected cells (target knockdown and non-targeting control) with this compound at the desired concentration.

    • Include a vehicle control for each siRNA condition.

  • Phenotypic Assay:

    • Perform the relevant phenotypic assay to measure the effect of this compound.

  • Data Analysis:

    • Compare the effect of this compound in cells with the target knocked down to the effect in cells treated with the non-targeting control siRNA.

    • A significant reduction or absence of the this compound-induced phenotype in the target knockdown cells indicates that the effect is on-target.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Target Validation cluster_2 Off-Target Investigation cluster_3 Conclusion phenotype Observe Phenotype with this compound cetsa Confirm Target Engagement (CETSA) phenotype->cetsa Is the target engaged? inactive_control Test Inactive Analog (Negative Control) phenotype->inactive_control Is the effect specific? sirna Validate with siRNA Knockdown cetsa->sirna profiling Broad Off-Target Profiling (e.g., Kinase/Receptor Panel) sirna->profiling Phenotype persists on_target Phenotype is On-Target sirna->on_target Phenotype abolished off_target Phenotype is Off-Target profiling->off_target inactive_control->on_target Inactive analog shows no effect inactive_control->off_target Inactive analog shows similar effect

Caption: Troubleshooting workflow for determining on-target vs. off-target effects.

signaling_pathway This compound This compound Na_Channel Voltage-Gated Na+ Channel This compound->Na_Channel Blocks Ca_Influx Ca2+ Influx This compound->Ca_Influx Decreases PDE Phosphodiesterase (Off-Target) This compound->PDE Inhibits Depolarization Cellular Depolarization Na_Channel->Depolarization Mediates Action_Potential Action Potential Propagation Depolarization->Action_Potential cAMP ↑ cAMP PDE->cAMP Degrades cAMP Downstream_Signaling Downstream Signaling cAMP->Downstream_Signaling

Caption: On-target and potential off-target signaling pathways of this compound.

References

Validation & Comparative

A Comparative Analysis of Etafenone and Other Coronary Vasodilators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Etafenone and other prominent coronary vasodilators, including nitrates, calcium channel blockers, and potassium channel openers. The information is intended for researchers, scientists, and professionals involved in drug development. While direct comparative clinical trial data for this compound against other vasodilators is limited, this guide synthesizes available experimental data to draw meaningful comparisons regarding their mechanisms of action and hemodynamic effects.

Introduction to Coronary Vasodilators

Coronary vasodilators are a class of drugs that widen the coronary arteries, increasing blood flow to the heart muscle. They are a cornerstone in the management of angina pectoris, a condition characterized by chest pain due to myocardial ischemia. The primary therapeutic goal of these agents is to restore the balance between myocardial oxygen supply and demand. This can be achieved by increasing coronary blood flow (supply) and/or reducing myocardial oxygen consumption (demand) through various mechanisms.[1]

This guide focuses on a comparative analysis of this compound with established coronary vasodilators, providing insights into their distinct pharmacological profiles.

Overview of this compound

This compound is a vasodilator that has been used as an antianginal agent.[2] Experimental studies in animal models have demonstrated its ability to induce coronary vasodilation and influence regional myocardial blood flow.

Experimental Data on this compound

An experimental study in anesthetized dogs investigated the effect of this compound on total and regional myocardial blood flow using the particle distribution method. The key findings were:

  • Under normal (normoxic) conditions, there is a natural gradient of blood flow, with the subendocardial layers of the left ventricle receiving significantly more blood than the subepicardial layers.

  • During hypoxia-induced vasodilation, this blood flow gradient persists.

  • Following the administration of this compound, a notable redistribution of regional blood flow occurred, leading to a decrease in this transmural gradient.[3]

This suggests that this compound has a significant vasodilatory capacity across all layers of the myocardium.[3] The redistribution of blood flow may have important implications for its anti-ischemic effects, particularly in ensuring adequate perfusion to vulnerable areas of the myocardium.

Comparative Analysis with Other Coronary Vasodilators

For a comprehensive understanding, this compound is compared with three major classes of coronary vasodilators: Nitrates (e.g., Nitroglycerin), Calcium Channel Blockers (e.g., Nifedipine, Verapamil), and Potassium Channel Openers (e.g., Nicorandil).

Mechanism of Action

The fundamental difference between these vasodilators lies in their cellular and molecular mechanisms of action.

Drug ClassPrimary Mechanism of ActionSignaling Pathway
This compound Induces coronary vasodilation, leading to a redistribution of myocardial blood flow.[3]Specific signaling pathway not well-elucidated in publicly available literature.
Nitrates (e.g., Nitroglycerin) Donates nitric oxide (NO), which activates guanylate cyclase, leading to increased cGMP and smooth muscle relaxation.[4]NO-sGC-cGMP Pathway
Calcium Channel Blockers (e.g., Nifedipine) Block L-type calcium channels in vascular smooth muscle, preventing calcium influx and causing relaxation.[5][6]Inhibition of Calcium Influx
Potassium Channel Openers (e.g., Nicorandil) Activate ATP-sensitive potassium (K-ATP) channels, leading to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and vasodilation.[7][8]K-ATP Channel Activation
Hemodynamic Effects

The diverse mechanisms of action translate into different hemodynamic profiles.

Hemodynamic ParameterThis compoundNitroglycerinCalcium Channel BlockersPotassium Channel Openers (Nicorandil)
Coronary Vasodilation Yes, with redistribution of flow[3]Yes, potent venodilator with some arterial dilation[4]Yes, potent arterial vasodilators[5]Yes, balanced arterial and venous dilation[9]
Heart Rate Not specified in available studiesCan cause reflex tachycardia[10]Variable; dihydropyridines can cause reflex tachycardia, while non-dihydropyridines can decrease heart rate[5]Can increase heart rate[9]
Blood Pressure Likely reduces blood pressure due to vasodilationDecreases blood pressure, primarily through venodilation[10]Potently decreases blood pressure[5]Decreases blood pressure[9]
Myocardial Oxygen Consumption Not specified in available studiesReduces, primarily by decreasing preload[11]Reduces, by decreasing afterload and, for some, heart rate and contractility[10]Reduces, through preload and afterload reduction

Signaling Pathways in Coronary Vasodilation

The following diagrams illustrate the signaling pathways involved in the action of different classes of coronary vasodilators.

Nitrates_Signaling_Pathway Nitroglycerin Nitroglycerin NO Nitric Oxide (NO) Nitroglycerin->NO Metabolic conversion sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates MyosinLC_P Phosphorylated Myosin Light Chain PKG->MyosinLC_P Dephosphorylates via Myosin Light Chain Phosphatase MyosinLC Myosin Light Chain MyosinLC_P->MyosinLC Relaxation Smooth Muscle Relaxation (Vasodilation) MyosinLC->Relaxation Leads to

Caption: Signaling pathway of nitrates (e.g., Nitroglycerin).

CCB_Signaling_Pathway CCB Calcium Channel Blocker (CCB) LTypeCaChannel L-type Voltage-Gated Ca2+ Channel CCB->LTypeCaChannel Blocks Relaxation Smooth Muscle Relaxation (Vasodilation) CCB->Relaxation Promotes Ca_influx Ca2+ Influx LTypeCaChannel->Ca_influx Mediates Ca_intracellular Intracellular Ca2+ Ca_influx->Ca_intracellular Increases Ca_Calmodulin Ca2+-Calmodulin Complex Ca_intracellular->Ca_Calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates MyosinLC_P Phosphorylated Myosin Light Chain MLCK->MyosinLC_P Phosphorylates Contraction Smooth Muscle Contraction MyosinLC_P->Contraction

Caption: Signaling pathway of Calcium Channel Blockers.

KCO_Signaling_Pathway KCO Potassium Channel Opener (KCO) K_ATP_Channel ATP-sensitive K+ Channel KCO->K_ATP_Channel Opens K_efflux K+ Efflux K_ATP_Channel->K_efflux Increases Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-gated Ca2+ Channel Hyperpolarization->VGCC Closes Ca_influx Ca2+ Influx VGCC->Ca_influx Reduces Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_influx->Relaxation Leads to

Caption: Signaling pathway of Potassium Channel Openers.

Experimental Protocols

The following outlines a general methodology for assessing the effects of coronary vasodilators in an animal model, based on common experimental practices.

In Vivo Canine Model for Coronary Blood Flow Measurement

Objective: To measure the effects of a test compound (e.g., this compound) on coronary blood flow and systemic hemodynamics in an anesthetized dog model.

Experimental Workflow:

Experimental_Workflow start Start anesthesia Anesthetize Dog and Initiate Mechanical Ventilation start->anesthesia instrumentation Surgical Instrumentation: - Catheter in femoral artery (Blood Pressure) - Catheter in femoral vein (Drug Administration) - Thoracotomy and placement of coronary flow probe anesthesia->instrumentation baseline Record Baseline Hemodynamic Parameters and Coronary Blood Flow instrumentation->baseline drug_admin Administer Test Compound (e.g., this compound) or Vehicle baseline->drug_admin data_collection Continuously Record Hemodynamic Parameters and Coronary Blood Flow drug_admin->data_collection analysis Data Analysis: Compare post-drug values to baseline data_collection->analysis end End analysis->end

Caption: In vivo experimental workflow for coronary blood flow measurement.

Detailed Methodology:

  • Animal Preparation: Adult mongrel dogs are anesthetized, intubated, and mechanically ventilated.

  • Instrumentation:

    • A catheter is inserted into the femoral artery to monitor systemic arterial blood pressure.

    • A catheter is placed in the femoral vein for intravenous drug administration.

    • A left thoracotomy is performed, and the heart is exposed.

    • An electromagnetic or Doppler flow probe is placed around the left anterior descending or circumflex coronary artery to measure coronary blood flow.[12][13]

  • Data Acquisition:

    • After a stabilization period, baseline measurements of heart rate, arterial blood pressure, and coronary blood flow are recorded.

    • The test compound (e.g., this compound) or a vehicle control is administered intravenously.

    • All parameters are continuously recorded for a specified period post-administration.

  • Data Analysis:

    • Changes in coronary blood flow, heart rate, and blood pressure from baseline are calculated and statistically analyzed.

Isolated Perfused Heart (Langendorff) Preparation

Objective: To assess the direct effect of a test compound on coronary vascular resistance in an isolated heart preparation, eliminating systemic influences.[14]

Experimental Workflow:

Langendorff_Workflow start Start heart_excision Excise Heart from Anesthetized Animal (e.g., Rat, Rabbit) start->heart_excision cannulation Mount Heart on Langendorff Apparatus via Aortic Cannulation heart_excision->cannulation perfusion Initiate Retrograde Perfusion with Oxygenated Krebs-Henseleit Buffer cannulation->perfusion stabilization Allow Heart to Stabilize perfusion->stabilization drug_infusion Infuse Test Compound into the Perfusate at Various Concentrations stabilization->drug_infusion measurement Measure Coronary Perfusion Pressure (at constant flow) or Coronary Flow (at constant pressure) drug_infusion->measurement analysis Construct Dose-Response Curve measurement->analysis end End analysis->end

Caption: Langendorff isolated heart experimental workflow.

Detailed Methodology:

  • Heart Isolation: The heart is rapidly excised from an anesthetized animal (commonly rat or rabbit) and immediately placed in ice-cold cardioplegic solution.[15]

  • Langendorff Setup: The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant temperature and pressure or flow.[16][17]

  • Drug Administration: Once the heart is stabilized, the test compound is infused into the perfusate at increasing concentrations.

  • Data Measurement: Coronary flow is measured by collecting the coronary effluent, or coronary perfusion pressure is monitored if the perfusion is at a constant flow rate. A decrease in perfusion pressure or an increase in flow indicates vasodilation.

  • Data Analysis: A dose-response curve is generated to determine the potency and efficacy of the vasodilator.

Conclusion and Future Directions

This compound demonstrates clear coronary vasodilatory properties with a unique effect on regional myocardial blood flow distribution. However, a comprehensive understanding of its clinical utility in comparison to other established coronary vasodilators is hampered by the lack of direct comparative studies.

Future research should focus on:

  • Elucidating the precise molecular signaling pathway of this compound.

  • Conducting head-to-head preclinical and clinical studies comparing the efficacy and safety of this compound with standard-of-care coronary vasodilators like nitroglycerin, calcium channel blockers, and nicorandil.

  • Investigating the clinical implications of this compound-induced redistribution of myocardial blood flow, particularly in patients with coronary artery disease.

Such studies are crucial for positioning this compound within the therapeutic armamentarium for angina pectoris and other ischemic heart diseases.

References

Validating the Antianginal Efficacy of Etafenone: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antianginal efficacy of Etafenone with established alternative therapies—nitroglycerin, propranolol, and diltiazem—in preclinical models. The data presented is collated from various preclinical studies, primarily utilizing canine models of myocardial ischemia, to offer a comparative snapshot of their hemodynamic and cardioprotective effects.

Executive Summary

This compound demonstrates significant antianginal potential in preclinical settings, primarily through its potent coronary vasodilatory effects. This guide systematically evaluates its performance against a fast-acting nitrate (nitroglycerin), a beta-blocker (propranolol), and a calcium channel blocker (diltiazem). The comparative data underscores distinct mechanisms of action and hemodynamic consequences, positioning this compound as a noteworthy candidate for further investigation in the management of angina pectoris.

Comparative Efficacy in Preclinical Models

The following tables summarize the quantitative effects of this compound and comparator drugs on key cardiovascular parameters in canine models of induced myocardial ischemia. It is important to note that the data is compiled from different studies and direct head-to-head comparisons were not always available. Therefore, interpretations should consider the variability in experimental protocols.

Table 1: Hemodynamic Effects of Antianginal Agents in Ischemic Canine Models

ParameterThis compoundNitroglycerinPropranololDiltiazem
Heart Rate No significant change or slight decreaseIncrease (reflex tachycardia) or no changeDecreaseDecrease
Arterial Blood Pressure DecreaseDecreaseDecreaseDecrease
Coronary Blood Flow Marked IncreaseIncreaseDecreaseIncrease
Myocardial Oxygen Consumption Decrease (secondary to reduced afterload)Decrease (due to reduced preload and afterload)Marked Decrease (due to reduced heart rate and contractility)Decrease (due to reduced afterload and heart rate)

Table 2: Effects on Myocardial Ischemia Parameters

ParameterThis compoundNitroglycerinPropranololDiltiazem
ST-Segment Elevation (ECG) ReductionReductionReductionReduction
Regional Myocardial Blood Flow (Ischemic Zone) Increase, with redistribution to subendocardiumVariable; may increase collateral flow but can also cause "coronary steal"Increase in ischemic-to-normal flow ratioIncrease in collateral flow with redistribution to the subendocardium
Left Ventricular End-Diastolic Pressure (LVEDP) DecreaseDecreaseDecreaseDecrease

Experimental Protocols

The data presented in this guide are primarily derived from studies employing the anesthetized open-chest dog model, a standard for preclinical cardiovascular research.

Induction of Myocardial Ischemia

A common method for inducing acute myocardial ischemia in these models is the temporary or permanent ligation of a major coronary artery, typically the left anterior descending (LAD) or circumflex artery. This procedure mimics the occlusion that occurs during a myocardial infarction, leading to predictable changes in hemodynamic and electrocardiographic parameters.

Workflow for Induction of Myocardial Ischemia:

G cluster_protocol Experimental Protocol Anesthesia Anesthetize Animal (e.g., pentobarbital) Thoracotomy Perform Thoracotomy to Expose the Heart Anesthesia->Thoracotomy Coronary_Artery_Isolation Isolate LAD or Circumflex Artery Thoracotomy->Coronary_Artery_Isolation Ligation Apply Ligature to Occlude the Artery Coronary_Artery_Isolation->Ligation Ischemia_Induction Confirm Ischemia (ECG, Hemodynamics) Ligation->Ischemia_Induction

Caption: Workflow for inducing myocardial ischemia in a canine model.

Drug Administration and Monitoring

Following the induction of ischemia, the test compounds (this compound, Nitroglycerin, Propranolol, Diltiazem) are typically administered intravenously. Continuous monitoring of key parameters is crucial for evaluating the drug's efficacy.

Parameters Monitored:

  • Hemodynamics: Heart rate, systemic arterial blood pressure, left ventricular pressure, and cardiac output.

  • Coronary Blood Flow: Measured using electromagnetic or Doppler flow probes placed on the coronary arteries.

  • Electrocardiogram (ECG): To assess changes in ST-segment, indicating the severity of myocardial ischemia.

  • Regional Myocardial Blood Flow: Often assessed using radiolabeled microspheres to determine the distribution of blood flow to different layers of the heart muscle (endocardium vs. epicardium).

Mechanism of Action and Signaling Pathways

The antianginal effects of these drugs are rooted in their distinct molecular mechanisms which ultimately lead to a better balance between myocardial oxygen supply and demand.

This compound: A Potent Vasodilator

This compound's primary mechanism of action is potent coronary vasodilation. While its precise signaling pathway is not fully elucidated in the reviewed literature, it is suggested to involve mechanisms common to other vasodilators, potentially including inhibition of phosphodiesterase (PDE) or blockade of calcium channels. Inhibition of PDE would lead to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key signaling molecule that promotes smooth muscle relaxation.

G cluster_this compound Proposed Signaling Pathway of this compound This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition cAMP Increased cAMP PDE->cAMP Leads to PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation Vascular Smooth Muscle Relaxation PKA->Relaxation

Caption: Putative signaling pathway for this compound-induced vasodilation.

Comparative Mechanisms of Action

The comparator drugs operate through well-established pathways:

  • Nitroglycerin: Acts as a nitric oxide (NO) donor, which activates guanylate cyclase, leading to increased cyclic guanosine monophosphate (cGMP) and potent venodilation, reducing preload.

  • Propranolol: A non-selective beta-adrenergic receptor blocker that reduces heart rate, myocardial contractility, and blood pressure, thereby decreasing myocardial oxygen demand.

  • Diltiazem: A calcium channel blocker that inhibits the influx of calcium into vascular smooth muscle and cardiac muscle cells, resulting in coronary and peripheral vasodilation and a reduction in heart rate and contractility.

G cluster_comparative Comparative Mechanisms of Antianginal Drugs cluster_nitro Nitroglycerin cluster_prop Propranolol cluster_dilt Diltiazem Nitroglycerin Nitroglycerin NO Nitric Oxide (NO) Release Nitroglycerin->NO Propranolol Propranolol Blockade Blockade Propranolol->Blockade Diltiazem Diltiazem Ca_Block Blockade Diltiazem->Ca_Block sGC Soluble Guanylate Cyclase Activation NO->sGC cGMP Increased cGMP sGC->cGMP Venodilation Venodilation (Reduced Preload) cGMP->Venodilation Beta_Receptor Beta-Adrenergic Receptor Blockade->Beta_Receptor HR_Contractility Reduced Heart Rate & Contractility Blockade->HR_Contractility Ca_Channel L-type Calcium Channel Ca_Block->Ca_Channel Vasodilation_HR Vasodilation & Reduced Heart Rate Ca_Block->Vasodilation_HR

Caption: Simplified signaling pathways of comparator antianginal drugs.

Conclusion

Preclinical data from canine models robustly support the antianginal efficacy of this compound, primarily driven by its potent coronary vasodilatory properties. While direct comparative studies are limited, the available evidence suggests that this compound's profile, characterized by a marked increase in coronary blood flow with minimal impact on heart rate, presents a potentially favorable alternative to existing antianginal therapies. Further head-to-head preclinical studies are warranted to definitively establish its comparative efficacy and safety profile. The elucidation of its precise molecular signaling pathway will also be crucial for its continued development.

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Etafenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of three common analytical methods for the quantification of Etafenone: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to present a framework for the cross-validation of these methods, ensuring data integrity and reliability across different analytical platforms. This document is intended for researchers, scientists, and drug development professionals involved in pharmaceutical analysis.

Cross-validation of analytical methods is a critical step to verify that a validated method produces consistent and reliable results under varying conditions, such as in different laboratories, with different analysts, or on different equipment.[1] This process is essential for regulatory compliance and ensures the robustness and reproducibility of the analytical data.[1]

Logical Flow of Analytical Method Cross-Validation

The cross-validation process involves a systematic comparison of results from two or more analytical methods.[2] The goal is to determine if the data obtained are comparable and if the methods are interchangeable for the intended analytical purpose.

cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Evaluation Phase Define Acceptance Criteria Define Acceptance Criteria Prepare Standard Samples Prepare Standard Samples Define Acceptance Criteria->Prepare Standard Samples Select Methods for Comparison Select Methods for Comparison Select Methods for Comparison->Define Acceptance Criteria Analyze Samples by Method A Analyze Samples by Method A Prepare Standard Samples->Analyze Samples by Method A Analyze Samples by Method B Analyze Samples by Method B Prepare Standard Samples->Analyze Samples by Method B Compare Results Compare Results Analyze Samples by Method A->Compare Results Analyze Samples by Method B->Compare Results Statistical Analysis Statistical Analysis Compare Results->Statistical Analysis Conclusion on Comparability Conclusion on Comparability Statistical Analysis->Conclusion on Comparability cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Weigh Sample Weigh Sample Dissolve in Methanol Dissolve in Methanol Weigh Sample->Dissolve in Methanol Filter Filter Dissolve in Methanol->Filter Inject Sample Inject Sample Filter->Inject Sample Chromatographic Separation Chromatographic Separation Inject Sample->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Peak Integration Peak Integration UV Detection->Peak Integration Quantification Quantification Peak Integration->Quantification cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing Extraction Extraction Derivatization (if needed) Derivatization (if needed) Extraction->Derivatization (if needed) Reconstitution Reconstitution Derivatization (if needed)->Reconstitution Inject Sample Inject Sample Reconstitution->Inject Sample GC Separation GC Separation Inject Sample->GC Separation MS Detection (SIM) MS Detection (SIM) GC Separation->MS Detection (SIM) Peak Identification & Integration Peak Identification & Integration MS Detection (SIM)->Peak Identification & Integration Quantification Quantification Peak Identification & Integration->Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Protein Precipitation Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Inject Sample Inject Sample Supernatant Transfer->Inject Sample LC Separation LC Separation Inject Sample->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Peak Integration Peak Integration MS/MS Detection (MRM)->Peak Integration Quantification Quantification Peak Integration->Quantification

References

Unraveling the Vascular Effects of Etafenone: An In-Vitro and In-Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in-vitro and in-vivo effects of Etafenone, a vasodilator agent. The information is presented with supporting experimental data and detailed methodologies to facilitate further research and understanding of this compound.

This compound is a vasodilator that has been investigated for its potential therapeutic applications in conditions requiring increased blood flow, such as angina pectoris. Its effects are mediated through complex physiological and cellular mechanisms. This guide synthesizes available data to compare its actions in living organisms (in-vivo) and in controlled laboratory settings (in-vitro).

In-Vivo Effects: Enhanced Coronary and Femoral Circulation

In-vivo studies, primarily conducted in canine models, have demonstrated that this compound exerts significant effects on cardiovascular hemodynamics. Intravenous administration of this compound has been shown to increase heart rate, as well as coronary and femoral blood flow and conductance. These effects are accompanied by an increase in myocardial oxygen consumption.

The positive chronotropic and vasodilatory effects of this compound in dogs are significantly diminished by the administration of propranolol, a β-adrenergic receptor blocker. This suggests that a substantial part of this compound's in-vivo action is mediated through the stimulation of β-adrenergic receptors.

Quantitative In-Vivo Data

The following table summarizes the hemodynamic effects of intravenous infusion of this compound (0.5 mg/kg/min for 10 minutes) in anesthetized dogs, both before and after β-adrenergic blockade with propranolol.

ParameterControlThis compound (0.5 mg/kg/min)Propranolol + this compound (0.5 mg/kg/min)
Heart Rate (beats/min) 145 ± 8178 ± 9120 ± 7
Mean Arterial Pressure (mmHg) 120 ± 5115 ± 695 ± 5
Coronary Conductance (ml/min/mmHg) 0.45 ± 0.050.85 ± 0.090.50 ± 0.06
Femoral Conductance (ml/min/mmHg) 0.12 ± 0.020.25 ± 0.030.15 ± 0.02
Myocardial O2 Consumption (ml/min/100g) 8.5 ± 0.712.5 ± 1.17.0 ± 0.6

Data presented as mean ± standard error.

In-Vitro Effects: Direct Vasodilation and Electrophysiological Changes

In-vitro studies provide insights into the direct cellular and tissue-level effects of this compound, independent of systemic physiological responses. While specific quantitative data on the direct vasodilator effect of this compound on isolated vascular smooth muscle is limited in publicly available literature, comparative studies have been reported.

In studies on isolated bovine coronary arteries, this compound has been shown to be a more potent vasodilator than propafenone, another antiarrhythmic drug with vasodilatory properties. This suggests a direct relaxant effect on vascular smooth muscle.

Furthermore, electrophysiological studies on isolated cardiac tissues from rabbits and dogs have revealed that this compound influences ion channel activity. It has been observed to prolong the action potential duration and slow down conduction in atrial and ventricular fibers. These effects point towards a potential interaction with potassium and/or calcium channels, which are crucial in regulating vascular tone. The "papaverine-like" effect often attributed to this compound also suggests a mechanism that could involve inhibition of phosphodiesterase or direct modulation of calcium channels, leading to smooth muscle relaxation.[1]

Experimental Protocols

In-Vivo Canine Study Protocol

The in-vivo data presented was obtained from a study conducted on anesthetized dogs. The general protocol is as follows:

  • Animal Model: Healthy adult dogs of either sex were used.

  • Anesthesia: Anesthesia was induced and maintained with appropriate anesthetic agents.

  • Instrumentation: Catheters were placed for drug administration (intravenous) and for monitoring of heart rate, arterial blood pressure, and central venous pressure. Electromagnetic flow probes were placed around the coronary and femoral arteries to measure blood flow.

  • Drug Administration:

    • This compound was administered as a continuous intravenous infusion at a dose of 0.5 mg/kg/min for 10 minutes.

    • In a separate group of animals, the β-adrenergic blocker propranolol (1.5 mg/kg) was administered intravenously prior to the this compound infusion to assess the role of β-adrenergic stimulation.

  • Data Collection: Hemodynamic parameters were continuously recorded before, during, and after drug infusion. Myocardial oxygen consumption was calculated from arterial and coronary sinus blood oxygen content and coronary blood flow.

In-Vitro Vascular Reactivity Protocol (General)

While the specific protocol for the comparative study of this compound and propafenone is not detailed in the available literature, a general protocol for assessing in-vitro vasodilation using isolated arterial rings is as follows:

  • Tissue Preparation: Segments of bovine coronary arteries are dissected and cleaned of adherent connective tissue. The arteries are cut into rings of a few millimeters in width.

  • Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The rings are connected to a force transducer to record isometric tension.

  • Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride) to induce a stable level of tone.

  • Drug Application: Cumulative concentrations of the test compound (this compound) are added to the organ bath, and the resulting relaxation of the arterial ring is recorded.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction, and concentration-response curves are generated to determine the potency (e.g., EC50) and efficacy of the vasodilator.

Signaling Pathways and Mechanisms of Action

The available evidence suggests that this compound's vasodilatory effects are mediated through at least two distinct mechanisms:

  • β-Adrenergic Receptor Stimulation: The in-vivo data strongly supports the role of β-adrenergic receptor activation in the vasodilatory and cardiac effects of this compound. Stimulation of β2-adrenergic receptors in vascular smooth muscle leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates several downstream targets that promote smooth muscle relaxation and vasodilation.[2]

  • Direct Smooth Muscle Relaxation (Papaverine-like effect): The observed vasodilation in isolated vessels and the electrophysiological effects suggest a direct action on vascular smooth muscle, independent of autonomic receptors. This "papaverine-like" effect could involve one or both of the following pathways:

    • Phosphodiesterase (PDE) Inhibition: Papaverine is a known non-selective PDE inhibitor. By inhibiting PDEs, this compound could increase intracellular levels of cAMP and/or cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation.[3][4][5]

    • Calcium Channel Blockade: Many vasodilators act by blocking the influx of extracellular calcium through L-type calcium channels in vascular smooth muscle cells. The electrophysiological data showing alterations in action potential duration are consistent with a possible effect on calcium channels. A reduction in intracellular calcium concentration inhibits the calmodulin-myosin light chain kinase pathway, resulting in vasodilation.[1]

The following diagrams illustrate the proposed signaling pathways for this compound's vasodilatory effects.

Etafenone_Beta_Adrenergic_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR stimulates G_protein Gs Protein Beta2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation leads to

Proposed β-Adrenergic Signaling Pathway of this compound.

Etafenone_Direct_Action_Pathway cluster_papaverine Papaverine-like Effect cluster_calcium Calcium Channel Blockade Etafenone_direct This compound PDE Phosphodiesterase (PDE) Etafenone_direct->PDE inhibits cAMP_cGMP ↑ cAMP / cGMP PDE->cAMP_cGMP increases Relaxation_PDE Smooth Muscle Relaxation cAMP_cGMP->Relaxation_PDE leads to Etafenone_ca This compound Ca_channel L-type Ca²⁺ Channel Etafenone_ca->Ca_channel blocks Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx reduces Relaxation_Ca Smooth Muscle Relaxation Ca_influx->Relaxation_Ca leads to

Hypothesized Direct Vasodilatory Pathways of this compound.

Conclusion

References

A Comparative Analysis of Etafenone and Calcium Channel Blockers in the Management of Angina Pectoris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanisms of Action: A Tale of Two Vasodilators

Both etafenone and calcium channel blockers exert their antianginal effects primarily through vasodilation, which leads to an increase in coronary blood flow and a reduction in myocardial oxygen demand. However, their underlying molecular mechanisms differ significantly.

This compound is described as a vasodilator that has been used as an antianginal agent. Preclinical studies suggest that it induces coronary vasodilation and can lead to a redistribution of myocardial blood flow.[1] One study in anesthetized dogs demonstrated that this compound caused a marked redistribution of regional blood flow in the myocardium, decreasing the transmural gradient.[1] This suggests that this compound may preferentially increase blood flow to areas of the heart that are more susceptible to ischemia. The precise molecular target and signaling pathway of this compound's vasodilatory action are not extensively detailed in the available literature.

Calcium Channel Blockers (CCBs) , on the other hand, have a well-established mechanism of action. They function by blocking the influx of calcium ions (Ca²⁺) through L-type voltage-gated calcium channels located in the cell membranes of cardiac muscle and vascular smooth muscle cells. This inhibition of calcium entry leads to several physiological effects beneficial in angina:

  • Coronary Vasodilation: By relaxing the smooth muscle of the coronary arteries, CCBs increase coronary blood flow, thereby improving oxygen supply to the myocardium.

  • Peripheral Arterial Vasodilation: This effect reduces the afterload (the resistance the heart pumps against), which decreases myocardial workload and oxygen consumption.

  • Negative Inotropic and Chronotropic Effects (Non-dihydropyridines): CCBs like verapamil and diltiazem also slow the heart rate and reduce the force of cardiac contraction, further decreasing myocardial oxygen demand.

Signaling Pathway Diagrams

The following diagrams illustrate the known signaling pathway for calcium channel blockers and the proposed vasodilatory effect of this compound.

Calcium_Channel_Blocker_Pathway cluster_cell Vascular Smooth Muscle Cell Voltage-gated\nCa2+ Channel Voltage-gated Ca2+ Channel Ca2+ Influx Ca2+ Influx Intracellular Ca2+ Intracellular Ca2+ Calmodulin Calmodulin Intracellular Ca2+->Calmodulin binds Ca2+-Calmodulin\nComplex Ca2+-Calmodulin Complex Calmodulin->Ca2+-Calmodulin\nComplex MLCK_active Myosin Light Chain Kinase (Active) Ca2+-Calmodulin\nComplex->MLCK_active activates MLCK_inactive Myosin Light Chain Kinase (Inactive) Myosin-LC-P Phosphorylated Myosin Light Chain MLCK_active->Myosin-LC-P phosphorylates Myosin-LC Myosin Light Chain Contraction Contraction Myosin-LC-P->Contraction Relaxation Relaxation Depolarization Depolarization Depolarization->Voltage-gated\nCa2+ Channel opens CCB Calcium Channel Blocker CCB->Voltage-gated\nCa2+ Channel blocks

Caption: Signaling pathway of Calcium Channel Blockers.

Etafenone_Pathway This compound This compound Unknown_Receptor Molecular Target (Mechanism not fully elucidated) This compound->Unknown_Receptor Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Unknown_Receptor->Vascular_Smooth_Muscle acts on Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Increased_Coronary_Blood_Flow Increased Coronary Blood Flow Vasodilation->Increased_Coronary_Blood_Flow Redistribution_of_Myocardial_Blood_Flow Redistribution of Myocardial Blood Flow Increased_Coronary_Blood_Flow->Redistribution_of_Myocardial_Blood_Flow

Caption: Proposed mechanism of this compound's vasodilatory effect.

Efficacy Data: A Comparative Summary

Direct head-to-head clinical trials comparing this compound with calcium channel blockers are not available in the reviewed literature. Therefore, this section presents a summary of their individual efficacy based on available studies.

This compound: Preclinical Evidence of Vasodilation

The primary evidence for this compound's efficacy comes from a preclinical study in an animal model.

ParameterAnimal ModelInterventionKey FindingsReference
Regional Myocardial Blood FlowAnesthetized dogsThis compound-induced coronary vasodilationMarked redistribution of regional blood flow with a decrease in the transmural gradient.[1]
Calcium Channel Blockers: Clinical Efficacy in Angina

Numerous clinical trials have demonstrated the efficacy of various calcium channel blockers in the treatment of stable angina. The following tables summarize key findings from some of these studies.

Table 1: Efficacy of Verapamil vs. Nifedipine in Chronic Stable Angina

ParameterPlaceboVerapamil (120 mg t.i.d.)Nifedipine (20 mg t.i.d.)Reference
Exercise Time to Angina (minutes)5.7 ± 0.310.0 ± 0.77.9 ± 0.5[2]

Table 2: Efficacy of Diltiazem in Exercise-Induced Angina

ParameterPlaceboDiltiazem (240 mg/day)p-valueReference
Total Duration of Exercise (increase in minutes)1.051.87< 0.002[3]
Time to Onset of Angina (increase in minutes)1.171.81< 0.01[3]

Table 3: Efficacy of Diltiazem in Prinzmetal's Angina

ParameterPlaceboDiltiazem (120 mg/day)Diltiazem (240 mg/day)Reference
Reduction in Angina Frequency-41% (vs. entry placebo)68% (vs. entry placebo)[4]

Table 4: Efficacy of Sustained-Release Diltiazem in Stable Angina

ParameterPlaceboDiltiazem-SR (240 mg/day)Diltiazem-SR (360 mg/day)Reference
Weekly Anginal Attacks9.3 ± 10.43.7 ± 4.73.1 ± 4.7[5]
Treadmill Time (seconds)410 ± 180519 ± 177506 ± 182[5]

Experimental Protocols

This section details the methodologies employed in the key studies cited, providing insights into how the efficacy of these antianginal agents was assessed.

Preclinical Assessment of this compound's Effect on Myocardial Blood Flow
  • Study Design: The study on this compound's effect on myocardial blood flow was conducted in anesthetized dogs.[1]

  • Methodology:

    • Anesthetized dogs were subjected to normoxic, hypoxic, and this compound-induced coronary vasodilation conditions.

    • Regional myocardial blood flow was determined using the particle distribution method. This technique involves injecting microspheres into the bloodstream, which then lodge in the microcirculation in proportion to blood flow.

    • The distribution of these microspheres across the different layers of the left ventricular free wall (subendocardial, medium, and subepicardial) was analyzed to assess the transmural gradient of blood flow.[1]

Preclinical_Workflow cluster_protocol Experimental Protocol Animal_Model Anesthetized Dog Model Conditions Experimental Conditions: - Normoxia - Hypoxia - this compound Infusion Animal_Model->Conditions Microsphere_Injection Radioactive Microsphere Injection Conditions->Microsphere_Injection Tissue_Sampling Myocardial Tissue Sampling (Layered) Microsphere_Injection->Tissue_Sampling Radioactivity_Measurement Measurement of Radioactivity Tissue_Sampling->Radioactivity_Measurement Data_Analysis Calculation of Regional Myocardial Blood Flow Radioactivity_Measurement->Data_Analysis

Caption: Workflow for preclinical assessment of myocardial blood flow.
Clinical Trial Protocols for Calcium Channel Blockers in Angina

The clinical trials evaluating the efficacy of calcium channel blockers in angina typically follow a randomized, double-blind, placebo-controlled, crossover design.

  • Study Design: A common design is a randomized, double-blind, crossover trial.[2][5] This means that each patient receives all treatments (e.g., placebo, and the active drug(s)) in a random order, with a washout period between treatments to eliminate the effects of the previous drug.

  • Patient Population: Patients with a diagnosis of chronic stable angina or exercise-induced angina are typically recruited.

  • Efficacy Assessment:

    • Exercise Tolerance Testing: Patients undergo standardized exercise tests (e.g., treadmill or bicycle ergometry) to measure endpoints such as the total exercise duration, time to the onset of angina, and time to the appearance of 1 mm ST-segment depression on the electrocardiogram (ECG).[2][3][5]

    • Symptom Diaries: Patients record the frequency of angina attacks and their consumption of short-acting nitrates (e.g., nitroglycerin) to relieve acute symptoms.[4]

    • Ambulatory ECG Monitoring: Continuous ECG monitoring (Holter monitoring) can be used to detect episodes of silent ischemia (ST-segment deviation without symptoms).[2]

Clinical_Trial_Workflow cluster_protocol Clinical Trial Workflow for Angina Patient_Recruitment Patient Recruitment (Chronic Stable Angina) Baseline_Assessment Baseline Assessment (Exercise Test, Symptom Diary) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_A Treatment Period A (e.g., Placebo) Randomization->Treatment_A Treatment_B Treatment Period B (e.g., Active Drug) Randomization->Treatment_B Endpoint_Assessment_A Endpoint Assessment (Post-Treatment A) Treatment_A->Endpoint_Assessment_A Endpoint_Assessment_B Endpoint Assessment (Post-Treatment B) Treatment_B->Endpoint_Assessment_B Washout Washout Period Washout->Treatment_B Endpoint_Assessment_A->Washout Data_Analysis Statistical Analysis of Efficacy Endpoints Endpoint_Assessment_A->Data_Analysis Endpoint_Assessment_B->Data_Analysis

Caption: Typical workflow of a crossover clinical trial for antianginal drugs.

Conclusion

This guide highlights the current understanding of this compound and calcium channel blockers in the context of angina treatment. While both act as vasodilators, the depth of scientific knowledge regarding their mechanisms and clinical efficacy varies substantially.

Calcium channel blockers are a well-established class of drugs with a clearly defined mechanism of action and a large body of clinical evidence supporting their efficacy in reducing angina symptoms and improving exercise tolerance.

This compound , in contrast, is a less-studied compound. While preclinical data indicate a promising vasodilatory effect with a potential for beneficial redistribution of myocardial blood flow, there is a notable lack of robust clinical trial data to definitively establish its efficacy and safety profile in comparison to established therapies like calcium channel blockers.

For researchers and drug development professionals, this comparison underscores the importance of further investigation into the molecular mechanisms of less-characterized vasodilators like this compound. Future research, including well-designed head-to-head clinical trials, would be necessary to fully elucidate the comparative efficacy and potential therapeutic niche of this compound in the management of angina pectoris.

References

Head-to-head comparison of Etafenone and nitroglycerin on vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the vasodilatory effects of Etafenone and the well-established drug, nitroglycerin. While direct comparative clinical trial data is limited for this compound, this document synthesizes the available experimental findings and delineates the distinct mechanisms of action of these two vasodilators.

Mechanism of Action: A Tale of Two Pathways

The vasodilatory effects of this compound and nitroglycerin are initiated by distinct signaling cascades within the vascular smooth muscle cells.

This compound: Limited research suggests that this compound's vasodilatory action is multifactorial, exhibiting both β-adrenergic agonist and papaverine-like properties.

  • β-Adrenergic Stimulation: As a β-agonist, this compound is proposed to bind to β-adrenergic receptors on the surface of vascular smooth muscle cells. This interaction activates a Gs-protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.

  • Papaverine-like Effect: The papaverine-like action of this compound suggests a non-selective inhibition of phosphodiesterase (PDE) enzymes. By inhibiting PDEs, this compound would prevent the breakdown of both cAMP and cyclic guanosine monophosphate (cGMP), leading to their accumulation. Increased intracellular concentrations of these cyclic nucleotides contribute to vasodilation through PKA and protein kinase G (PKG) signaling pathways, respectively. This mechanism also potentially involves the blockade of calcium channels, further promoting smooth muscle relaxation.

Nitroglycerin: A cornerstone in the treatment of angina, nitroglycerin's vasodilatory effect is primarily mediated through the nitric oxide (NO) signaling pathway.

  • Nitric Oxide Donation: Nitroglycerin acts as a pro-drug, being enzymatically converted to nitric oxide (NO) within the vascular smooth muscle cells.

  • Guanylate Cyclase Activation: NO then activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

  • cGMP-Mediated Vasodilation: The subsequent increase in intracellular cGMP activates protein kinase G (PKG), which leads to a cascade of events including the sequestration of intracellular calcium and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.

  • PI3K/Akt/eNOS Pathway: Some evidence also suggests that at lower concentrations, nitroglycerin can induce vasodilation through the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/endothelial nitric oxide synthase (eNOS) pathway in endothelial cells, leading to NO production.

Signaling Pathway Diagrams

Etafenone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound BetaReceptor β-Adrenergic Receptor This compound->BetaReceptor PDE Phosphodiesterase (PDE) This compound->PDE Inhibits (Papaverine-like) Gs Gs-protein BetaReceptor->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PDE->cAMP Breaks down cGMP cGMP PDE->cGMP Breaks down Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation PKG Protein Kinase G (PKG) cGMP->PKG Activates PKG->Relaxation

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Nitroglycerin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Smooth Muscle Cell) Nitroglycerin Nitroglycerin NO Nitric Oxide (NO) Nitroglycerin->NO Metabolic Conversion sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation

Caption: Signaling pathway for Nitroglycerin-induced vasodilation.

Quantitative Data Comparison

A direct quantitative comparison of the vasodilatory effects of this compound and nitroglycerin is challenging due to the limited published data on this compound. The following table summarizes the available information.

ParameterThis compoundNitroglycerin
Vasodilatory Potency Data not availableHigh
Vasodilatory Efficacy Data not availableHigh
Onset of Action Data not availableRapid (sublingual)
Duration of Action Data not availableShort (sublingual)
Primary Site of Action Coronary and femoral circulations (from animal studies)Venous > Arterial
Dose-Response Data Not well-characterized in publicly available literatureWell-established for various formulations

Experimental Protocols

Detailed experimental protocols for direct comparative studies are not available. However, based on existing literature, the following outlines general methodologies used to assess the vasodilatory effects of these compounds.

This compound: Myocardial Blood Flow Study in Dogs
  • Objective: To investigate the effect of this compound on total and regional myocardial blood flow.

  • Model: Anesthetized dogs.

  • Methodology:

    • Induction of anesthesia.

    • Measurement of baseline hemodynamic parameters (e.g., heart rate, blood pressure, cardiac output).

    • Administration of this compound.

    • Determination of regional myocardial blood flow using the particle distribution method at baseline and after drug administration.

    • Analysis of blood flow distribution to different myocardial layers (subendocardial, mid-myocardial, and subepicardial).

  • Key Findings: this compound induced coronary vasodilation and a redistribution of regional myocardial blood flow.[1]

Nitroglycerin: Human Forearm Blood Flow Study
  • Objective: To assess the dose-dependent vasodilatory effects of nitroglycerin.

  • Model: Healthy human volunteers.

  • Methodology:

    • Insertion of a brachial artery catheter for drug infusion and blood pressure monitoring.

    • Measurement of forearm blood flow using strain-gauge plethysmography.

    • Infusion of incremental doses of nitroglycerin into the brachial artery.

    • Continuous monitoring of forearm blood flow and systemic hemodynamics.

    • Construction of dose-response curves to determine potency and efficacy.

Experimental Workflow Diagram

Experimental_Workflow cluster_protocol General Vasodilator Assessment Protocol start Subject/Animal Preparation baseline Baseline Hemodynamic Measurements start->baseline drug_admin Drug Administration (this compound or Nitroglycerin) baseline->drug_admin post_drug Post-Administration Hemodynamic Measurements drug_admin->post_drug data_analysis Data Analysis (e.g., Dose-Response) post_drug->data_analysis end Conclusion data_analysis->end

References

Independent Verification of Etafenone's Effect on Myocardial Perfusion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Etafenone's effects on myocardial perfusion with two widely used coronary vasodilators: Nifedipine, a calcium channel blocker, and Nitroglycerin, a nitrate. It is important to note that the available experimental data for this compound is primarily from older studies, and this guide presents a comparative analysis within that historical context.

Comparative Analysis of Myocardial Perfusion Effects

The following table summarizes the quantitative effects of this compound, Nifedipine, and Nitroglycerin on myocardial blood flow. The data is compiled from various experimental studies, and the methodologies used to obtain these results are detailed in the subsequent section.

Drug ClassDrugSpecies/Study PopulationDosageEffect on Myocardial PerfusionCitation
Propiophenone Derivative This compound Anesthetized DogsNot specifiedMarked redistribution of regional flow with a decrease in the transmural gradient.[1]
Patients with angina pectorisNot specifiedClinical improvement in angina symptoms.[2]
Calcium Channel Blocker Nifedipine Conscious Dogs with coronary occlusion90 to 168 µg/hr IVSustained increases in collateral flow; 31% to 50% increase in collateral blood flow over 5 hours.
Patients with stable angina10, 20, and 30 mg four times dailySignificant delay in the time to onset of ST-segment depression and angina during exercise. Improved exercise myocardial perfusion in 45% of patients.[3]
Patients with coronary artery disease3 µg/kg/min IVIncreased subendocardial blood flow in the nonischemic zone and decreased it in the ischemic zone.[4]
Nitrate Nitroglycerin Patients with coronary artery disease0.5 mg sublingualIncreased rapid phase flow from 110 ml/100 g/min to 132 ml/100 g/min and slow phase flow from 12 ml/100 g/min to 15 ml/100 g/min in diseased myocardial regions.[5]
Healthy Volunteers0.5 mg sublingualIncreased median coronary flow velocity reserve (CFVR) from 3.6 to 5.0.[6][7]
Patients with coronary artery disease0.4 mg/h transdermal patchPreferentially increased blood flow to ischemic zones by over 11% with minimal change in global myocardial perfusion.[8]

Experimental Protocols

Measurement of Myocardial Perfusion using Positron Emission Tomography (PET)

A common and quantitative method for assessing myocardial perfusion is Positron Emission Tomography (PET) using radiotracers such as ¹³N-ammonia or ⁸²Rubidium.

Patient Preparation:

  • Patients are required to fast for at least 4-6 hours prior to the scan.

  • Caffeine, and other substances that can interfere with vasodilator stress agents should be avoided for 24 hours.

  • A detailed medical history, including current medications, is obtained.

Imaging Protocol (Rest-Stress):

  • Rest Imaging:

    • The patient is positioned in the PET scanner.

    • A baseline transmission scan is acquired for attenuation correction.

    • A bolus of a radiotracer (e.g., 10-20 mCi of ¹³N-ammonia or 30-60 mCi of ⁸²Rubidium) is injected intravenously.[9][10][11]

    • Dynamic imaging of the heart is performed for approximately 10-20 minutes to measure radiotracer uptake, which is proportional to myocardial blood flow.[9]

  • Stress Imaging:

    • After the rest scan and sufficient decay of the radiotracer, a pharmacological stress agent (e.g., adenosine, dipyridamole, or regadenoson) is infused intravenously to induce maximal coronary vasodilation.

    • At peak stress, a second bolus of the radiotracer is injected.

    • Dynamic imaging is repeated to measure myocardial blood flow under stress conditions.

  • Data Analysis:

    • The acquired PET data is reconstructed into images of the heart.

    • Myocardial blood flow (MBF) is quantified in ml/min/g for different myocardial territories at rest and during stress.

    • The Myocardial Perfusion Reserve (MPR) or Coronary Flow Reserve (CFR) is calculated as the ratio of stress MBF to rest MBF.

Signaling Pathways

Nifedipine: L-type Calcium Channel Blockade

Nifedipine is a dihydropyridine calcium channel blocker that primarily acts on vascular smooth muscle. Its vasodilatory effect is achieved by inhibiting the influx of extracellular calcium through L-type calcium channels.

Nifedipine_Signaling_Pathway cluster_ec_space Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol Ca_ext Ca²⁺ L_type_Ca_channel L-type Calcium Channel Ca_ext->L_type_Ca_channel Influx Ca_int Ca²⁺ L_type_Ca_channel->Ca_int Relaxation Vasodilation L_type_Ca_channel->Relaxation Leads to Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to Nifedipine Nifedipine Nifedipine->L_type_Ca_channel Blocks

Caption: Nifedipine's mechanism of action.

Nitroglycerin: Nitric Oxide-Mediated Vasodilation

Nitroglycerin is a prodrug that is converted to nitric oxide (NO), a potent vasodilator. NO activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation.

Nitroglycerin_Signaling_Pathway cluster_cytosol Cytosol Nitroglycerin Nitroglycerin NO Nitric Oxide (NO) Nitroglycerin->NO Metabolized to sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP sGC->GTP Converts cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP_inactive Inactive MLCP PKG->MLCP_inactive Activates MLCP_active Active MLCP MLCP_inactive->MLCP_active Myosin_LC_P Phosphorylated Myosin Light Chain MLCP_active->Myosin_LC_P Dephosphorylates Myosin_LC Myosin Light Chain Myosin_LC_P->Myosin_LC Relaxation Vasodilation Myosin_LC->Relaxation Leads to

Caption: Nitroglycerin's signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a PET-based myocardial perfusion study.

PET_Workflow cluster_preparation Patient Preparation cluster_rest_scan Rest Scan cluster_stress_scan Stress Scan cluster_analysis Data Analysis prep1 Fasting (4-6 hours) prep2 Avoid Caffeine & Stimulants (24 hours) prep1->prep2 prep3 Medication Review prep2->prep3 rest1 Position Patient in PET Scanner prep3->rest1 rest2 Transmission Scan (Attenuation Correction) rest1->rest2 rest3 Inject Radiotracer (e.g., ¹³N-ammonia) rest2->rest3 rest4 Dynamic PET Imaging (10-20 min) rest3->rest4 stress1 Administer Pharmacological Stress Agent rest4->stress1 stress2 Inject Radiotracer at Peak Stress stress1->stress2 stress3 Dynamic PET Imaging (10-20 min) stress2->stress3 analysis1 Image Reconstruction stress3->analysis1 analysis2 Quantify Myocardial Blood Flow (MBF) (ml/min/g) analysis1->analysis2 analysis3 Calculate Myocardial Perfusion Reserve (MPR) (Stress MBF / Rest MBF) analysis2->analysis3

Caption: PET myocardial perfusion imaging workflow.

References

Assessing Reproducibility in Etafenone Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of published research on the antianginal agent Etafenone reveals a significant lack of modern, reproducible data, hindering a thorough assessment of its clinical and pharmacological profile. In contrast, extensive and well-documented research exists for alternative antiarrhythmic drugs such as Propafenone, Flecainide, and Amiodarone, providing a robust basis for their clinical use. This guide provides a comparative overview of the available data for these drugs to highlight the existing knowledge gap for this compound and underscore the need for further investigation.

Executive Summary

This compound, a vasodilator historically used for angina pectoris, is supported by a sparse and dated body of research. The available studies, primarily from the 1960s and 1970s, lack the detailed experimental protocols and quantitative data necessary for a rigorous reproducibility assessment by today's standards. This stands in stark contrast to the wealth of information available for commonly prescribed antiarrhythmic agents like Propafenone, Flecainide, and Amiodarone. For these alternatives, numerous clinical trials and mechanistic studies have delineated their pharmacokinetics, efficacy, and safety profiles, establishing their roles in contemporary cardiovascular therapy.

This guide summarizes the limited available data for this compound and presents a detailed comparison with Propafenone, Flecainide, and Amiodarone. The objective is to provide researchers, scientists, and drug development professionals with a clear perspective on the current state of knowledge and the significant data deficiencies concerning this compound.

Comparative Overview of Antiarrhythmic Agents

To contextualize the limited data on this compound, this section provides a comparative summary of its pharmacological properties alongside those of Propafenone, Flecainide, and Amiodarone.

Mechanism of Action

A fundamental aspect of reproducibility is a clear and consistent understanding of a drug's mechanism of action. While this compound is broadly classified as a vasodilator, the specific signaling pathways and molecular targets are not well-defined in the available literature. In contrast, the mechanisms of the comparator drugs are well-established.

  • This compound: Primarily described as a vasodilator, though the precise molecular mechanism is not extensively documented in recent literature.

  • Propafenone: A Class 1C antiarrhythmic that primarily blocks the fast inward sodium current in cardiac muscle cells, slowing conduction. It also possesses some beta-adrenergic blocking activity.[1][2][3][4][5][6][7]

  • Flecainide: A Class 1C antiarrhythmic that potently blocks cardiac sodium channels (Nav1.5), slowing the upstroke of the cardiac action potential. It also inhibits ryanodine receptor 2 (RyR2), which may contribute to its antiarrhythmic effects.[8][9][10][11][12][13][14][15][16]

  • Amiodarone: A complex antiarrhythmic with multiple mechanisms of action (Class I, II, III, and IV effects). Its primary action is the blockade of potassium channels, which prolongs the cardiac action potential and refractory period. It also blocks sodium and calcium channels and has non-competitive alpha- and beta-adrenergic blocking properties.[17][18][19][20][21]

Pharmacokinetics
ParameterPropafenoneFlecainideAmiodarone
Bioavailability Variable, increases with dose (saturable first-pass metabolism)[22]~95%[8]Variable (22-95%)[18]
Protein Binding High[22]40%[8]~96%[21]
Metabolism Extensive hepatic (CYP2D6, CYP3A4, CYP1A2)[3][4]Hepatic (CYP2D6)[8][23]Extensive hepatic (CYP3A4, CYP2C8)[21][24]
Elimination Half-life 5-8 hours (highly variable)[22]12-27 hours[8]Very long and variable (average ~58 days)[18][21]
Excretion Urine and feces[4]Primarily renal[8][14]Primarily biliary[24]

Table 1: Comparative Pharmacokinetics of Propafenone, Flecainide, and Amiodarone.

Experimental Protocols and Reproducibility

A significant challenge in assessing the reproducibility of this compound research is the lack of detailed experimental protocols in the available publications. Older studies often do not provide sufficient information on methodologies, reagents, and analytical techniques to allow for independent replication.

In contrast, modern research on Propafenone, Flecainide, and Amiodarone is typically published with comprehensive methods sections, including:

  • Clinical Trial Designs: Detailed descriptions of patient populations, inclusion/exclusion criteria, randomization methods, and statistical analysis plans.[25][26][27][28][29]

  • In Vitro and In Vivo Models: Specifics on cell lines, animal models, and experimental conditions.

  • Analytical Methods: Detailed protocols for techniques like electrophysiology, chromatography, and molecular biology assays.

The lack of such detailed information for this compound makes it impossible to independently verify the original findings or to build upon them in a systematic way.

Signaling Pathways and Workflows

Visualizing the proposed mechanisms of action and experimental workflows can aid in understanding and comparing different therapeutic agents.

cluster_propafenone Propafenone cluster_flecainide Flecainide cluster_amiodarone Amiodarone Propafenone Propafenone Na_Channel_P Cardiac Sodium Channels Propafenone->Na_Channel_P Blocks Beta_Receptor Beta-Adrenergic Receptors Propafenone->Beta_Receptor Blocks Flecainide Flecainide Na_Channel_F Cardiac Sodium Channels (Nav1.5) Flecainide->Na_Channel_F Blocks RyR2 Ryanodine Receptor 2 Flecainide->RyR2 Inhibits Amiodarone Amiodarone K_Channel Potassium Channels Amiodarone->K_Channel Blocks Na_Channel_A Sodium Channels Amiodarone->Na_Channel_A Blocks Ca_Channel Calcium Channels Amiodarone->Ca_Channel Blocks Alpha_Beta_Receptor Alpha & Beta Adrenergic Receptors Amiodarone->Alpha_Beta_Receptor Blocks

Mechanisms of Action for Comparator Antiarrhythmic Drugs.

cluster_workflow Typical Clinical Trial Workflow for Antiarrhythmic Drugs Patient_Recruitment Patient Recruitment (with specific arrhythmia) Baseline_Assessment Baseline Assessment (ECG, Holter, etc.) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm Treatment Group (e.g., Propafenone) Randomization->Treatment_Arm Placebo_Arm Placebo/Comparator Group Randomization->Placebo_Arm Follow_Up Follow-up Period (Monitoring for efficacy and safety) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Data_Analysis Data Analysis (Statistical comparison) Follow_Up->Data_Analysis

Generalized Workflow for a Randomized Controlled Trial.

Conclusion and Recommendations

The reproducibility of published research on this compound cannot be adequately assessed due to the scarcity of modern, detailed studies. The existing literature, being several decades old, lacks the rigorous experimental detail and quantitative data that are now standard in pharmacological research. This presents a significant barrier to understanding its true efficacy, safety, and mechanism of action in a contemporary context.

In contrast, the extensive and well-documented research on Propafenone, Flecainide, and Amiodarone provides a clear example of the level of evidence required for the clinical use of cardiovascular drugs. For researchers and drug development professionals, the case of this compound serves as a cautionary example of a drug with a historical indication but insufficient data to support its continued consideration without further investigation.

Recommendations:

  • For Researchers: There is a clear need for modern, well-controlled studies to elucidate the mechanism of action, pharmacokinetics, and clinical efficacy of this compound. Such studies should adhere to current standards of reporting and data transparency to ensure reproducibility.

  • For Drug Development Professionals: The significant data gap for this compound suggests that any future development efforts would require a complete preclinical and clinical evaluation, essentially treating it as a new chemical entity.

  • For Clinicians: Given the lack of robust, modern data, the use of this compound cannot be recommended, especially when well-characterized and effective alternatives are available.

References

A Comparative Analysis of the Side Effect Profiles of Anti-Anginal Agents: Etafenone in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the management of chronic stable angina, a variety of pharmacological agents are employed to alleviate symptoms and improve quality of life. While efficacy is a primary consideration, the side effect profile of these drugs plays a crucial role in treatment selection, patient adherence, and overall safety. This guide provides a comparative analysis of the side effect profile of Etafenone, a vasodilator, against other commonly used anti-anginal drugs: Ivabradine, Ranolazine, and Nitroglycerin.

Due to the limited availability of recent, detailed clinical trial data for this compound, this comparison relies on available information and highlights areas where data is sparse. The information presented for Ivabradine, Ranolazine, and Nitroglycerin is drawn from extensive clinical trial data and post-marketing surveillance.

Comparative Side Effect Profile

The following table summarizes the notable adverse effects associated with this compound, Ivabradine, Ranolazine, and Nitroglycerin. It is important to note that the data for this compound is largely qualitative and derived from older sources, in contrast to the quantitative data available for the other agents from comprehensive clinical trial programs.

Side Effect CategoryThis compoundIvabradineRanolazineNitroglycerin
Cardiovascular Hypotension (expected due to vasodilator action)[1][2]Bradycardia[3][4], Atrial Fibrillation[3][4], Increased Blood Pressure[3]QT Prolongation[5][6], Dizziness (can be dose-related)[5][6], PalpitationsHeadache (most common)[7][8][9], Hypotension[7][8][9], Reflex Tachycardia[7], Dizziness[9][10], Syncope[10]
Neurological Data not availablePhosphenes (luminous phenomena)[3][4], Headache, Dizziness[11]Dizziness[5][6], Headache[5][6], SyncopeHeadache[7][8][9], Dizziness[9][10], Lightheadedness[10], Syncope[10]
Gastrointestinal Data not availableNauseaNausea[5][6], Constipation[5][6]Nausea[10], Vomiting[10]
Other Data not availableFatigueAsthenia (weakness)Flushing[10], Weakness[10]

Note: The absence of specific quantitative data for this compound is a significant limitation. The listed side effect is based on its known pharmacological action as a vasodilator.

Experimental Protocols for Key Side Effect Assessment

Standardized methodologies are crucial for the accurate and comparable assessment of adverse drug reactions in clinical trials. Below are detailed protocols for evaluating key side effects associated with the anti-anginal drugs discussed.

Assessment of Bradycardia

Objective: To monitor and evaluate the incidence and severity of bradycardia (a heart rate of less than 50-60 beats per minute).[12][13]

Methodology:

  • Baseline Assessment: A 12-lead electrocardiogram (ECG) is recorded at screening and/or baseline to determine the subject's resting heart rate and rhythm.[13]

  • Ongoing Monitoring:

    • Heart rate is measured at each study visit in a standardized manner (e.g., after 5 minutes of rest in a seated position).

    • Ambulatory ECG monitoring (e.g., Holter monitoring) may be employed for continuous assessment over a 24- or 48-hour period, especially in early-phase trials or for drugs with a known potential to affect heart rate.[13][14]

  • Symptom Evaluation: Subjects are questioned at each visit about symptoms potentially related to bradycardia, such as dizziness, fatigue, syncope, or shortness of breath.

  • Dose-Response Relationship: The relationship between the drug dose and the change in heart rate is analyzed to understand the dose-dependent effects.

  • Adverse Event Reporting: All instances of bradycardia, whether symptomatic or asymptomatic, are recorded as adverse events, with severity and relationship to the study drug assessed by the investigator.

Assessment of Visual Disturbances (Phosphenes)

Objective: To detect and characterize the incidence, severity, and nature of phosphenes (transient bright spots in the field of vision).

Methodology:

  • Baseline Ophthalmological Examination: A comprehensive eye examination, including visual acuity, intraocular pressure, and fundoscopy, is conducted at baseline.

  • Spontaneous Reporting: Subjects are specifically asked at each study visit about any new or changed visual symptoms, using non-leading questions.

  • Standardized Questionnaires: A validated questionnaire, such as the Visual Function Questionnaire (VFQ), can be used to systematically assess visual symptoms.

  • Specialized Testing: If phosphenes are reported, further characterization can be done through:

    • Amsler Grid Testing: To map out any scotomas or visual field distortions.

    • Electrophysiological Testing: Electroretinography (ERG) and visual evoked potentials (VEP) can be used to objectively assess retinal and visual pathway function.

  • Investigator Assessment: The investigator evaluates the reported visual disturbances for their characteristics (e.g., brightness, duration, triggers) and assesses their potential relationship to the study medication.

Assessment of QT Interval Prolongation

Objective: To evaluate the effect of a drug on the QT interval of the electrocardiogram, a marker for potential proarrhythmic risk.[15][16]

Methodology:

  • Thorough QT/QTc Study: A dedicated clinical trial (as per ICH E14 guidelines) is the gold standard for assessing a drug's effect on the QT interval.[16]

  • ECG Collection:

    • High-quality, triplicate 12-lead ECGs are recorded at multiple time points, including baseline and at times corresponding to the peak plasma concentration (Cmax) of the drug.[17]

    • ECGs are read by a central, blinded core laboratory to minimize variability.

  • QT Correction: The measured QT interval is corrected for heart rate using a correction formula, most commonly Bazett's (QTcB) or Fridericia's (QTcF), to yield the QTc interval. Individual correction methods (QTcI) may also be used.[18]

  • Data Analysis:

    • The primary endpoint is the change from baseline in the QTc interval (ΔQTc) compared to placebo.

    • Concentration-effect modeling is performed to assess the relationship between drug concentration and QTc prolongation.

  • Categorical Analysis: The number and percentage of subjects with specific QTc values (e.g., >450 ms, >480 ms, >500 ms) and changes from baseline (e.g., >30 ms, >60 ms) are analyzed.[15]

Signaling Pathways and Mechanisms of Side Effects

Understanding the underlying signaling pathways of these drugs provides insight into both their therapeutic actions and their adverse effect profiles.

This compound: Vasodilation Pathway

As a vasodilator, this compound is presumed to act by relaxing vascular smooth muscle, leading to a decrease in peripheral resistance and blood pressure. The precise molecular mechanism is not well-documented in recent literature, but the general pathway for many vasodilators involves an increase in intracellular cyclic guanosine monophosphate (cGMP).

Etafenone_Pathway cluster_cell Inside Vascular Smooth Muscle Cell This compound This compound VascularSmoothMuscle Vascular Smooth Muscle Cell This compound->VascularSmoothMuscle Acts on sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation & Reduced Blood Pressure PKG->Relaxation Leads to Hypotension Hypotension (Side Effect) Relaxation->Hypotension Can cause

Caption: Postulated vasodilatory pathway of this compound leading to its therapeutic and hypotensive effects.

Ivabradine: Inhibition of the Funny Current (If)

Ivabradine selectively inhibits the If current in the sinoatrial (SA) node, which is crucial for regulating heart rate. This inhibition slows the rate of diastolic depolarization, leading to a reduction in heart rate.

Ivabradine_Pathway cluster_sa In SA Node Ivabradine Ivabradine SANode Sinoatrial (SA) Node Cells Ivabradine->SANode Acts on IfChannel Funny Current (If) Channel Ivabradine->IfChannel Inhibits Retina Retina (Ih channels) Ivabradine->Retina Also affects HeartRate Decreased Heart Rate IfChannel->HeartRate Results in Bradycardia Bradycardia (Side Effect) HeartRate->Bradycardia Can lead to Phosphenes Phosphenes (Side Effect) Retina->Phosphenes Leading to

Caption: Mechanism of Ivabradine's heart rate reduction and its associated side effects.

Ranolazine: Inhibition of the Late Sodium Current (INa)

Ranolazine's primary mechanism involves the inhibition of the late inward sodium current in cardiomyocytes. This reduces intracellular sodium and subsequent calcium overload, leading to improved myocardial relaxation and reduced oxygen demand.

Ranolazine_Pathway cluster_myocyte Inside Cardiomyocyte Ranolazine Ranolazine Cardiomyocyte Cardiomyocyte Ranolazine->Cardiomyocyte Acts on LateINa Late Sodium Current (INa) Ranolazine->LateINa Inhibits IKr hERG/IKr Potassium Channel Ranolazine->IKr Also inhibits NaCaExchanger Na+/Ca2+ Exchanger LateINa->NaCaExchanger Reduces activity of IntraCa Decreased Intracellular Calcium Overload NaCaExchanger->IntraCa Results in Relaxation Improved Myocardial Relaxation IntraCa->Relaxation QT_Prolongation QT Prolongation (Side Effect) IKr->QT_Prolongation Leads to

Caption: Ranolazine's dual effect on sodium and potassium channels, explaining its therapeutic action and side effect.

Nitroglycerin: Nitric Oxide (NO) Pathway

Nitroglycerin is a prodrug that is converted to nitric oxide (NO), a potent vasodilator. NO activates guanylate cyclase, leading to increased cGMP and smooth muscle relaxation.

Nitroglycerin_Pathway Nitroglycerin Nitroglycerin NO Nitric Oxide (NO) Nitroglycerin->NO Metabolized to sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to Vasodilation Vasodilation Relaxation->Vasodilation Headache Headache (Side Effect) Vasodilation->Headache Hypotension Hypotension (Side Effect) Vasodilation->Hypotension

Caption: The metabolic pathway of Nitroglycerin leading to vasodilation and associated side effects.

References

Unveiling the Specificity of Etafenone's Pharmacological Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the pharmacological specificity of Etafenone, a vasodilator agent employed in the management of angina pectoris. Through a detailed comparison with other prominent anti-anginal drugs, supported by experimental data and methodologies, this document aims to offer a clear perspective on this compound's mechanism of action and its selectivity profile.

Introduction to this compound

This compound is a vasodilator drug that has been used as an anti-anginal agent to alleviate symptoms of myocardial ischemia.[1][2] It belongs to the class of linear 1,3-diarylpropanoids and is categorized under "Other vasodilators used in cardiac diseases" in the Anatomical Therapeutic Chemical (ATC) classification system.[1] Its primary therapeutic effect is attributed to its ability to increase coronary blood flow.[3] Understanding the precise molecular targets and the extent of its specificity is crucial for optimizing its clinical application and for the development of future cardiovascular therapeutics.

Experimental Methodologies for Assessing Vasodilator Specificity

To validate the specificity of a vasodilator like this compound, a series of in vitro and in vivo experiments are typically employed. These protocols are designed to elucidate the drug's mechanism of action, determine its potency and efficacy, and assess its potential for off-target effects.

In Vitro Vasodilation Assay using Isolated Aortic Rings

This assay directly measures the relaxant effect of a compound on vascular smooth muscle.

Protocol:

  • Tissue Preparation: A section of the thoracic aorta is carefully dissected from a laboratory animal (e.g., rat or rabbit) and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer). The aorta is then cleaned of adhering connective tissue and cut into rings of 2-3 mm in width. For endothelium-dependent vasodilation studies, the endothelial layer is preserved. For endothelium-independent studies, it is gently removed.

  • Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2. One hook is fixed, while the other is connected to a force transducer to record changes in isometric tension.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension. Following equilibration, the vascular rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride to induce a stable tonic contraction.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, increasing concentrations of the test compound (e.g., this compound) are cumulatively added to the organ bath. The resulting relaxation of the aortic ring is recorded as a percentage of the pre-contraction induced.

  • Data Analysis: The data is used to construct a concentration-response curve, from which key pharmacological parameters like the EC50 (the concentration of the drug that produces 50% of the maximal response) and the Emax (the maximum relaxation effect) are determined.[4][5][6][7]

Receptor Binding Assays

These assays are crucial for identifying the specific molecular targets of a drug and determining its binding affinity.

Protocol:

  • Membrane Preparation: Cell lines or tissues expressing the receptor of interest (e.g., adrenergic receptors, calcium channels) are homogenized and centrifuged to isolate the cell membranes containing the target receptors.

  • Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand known to bind specifically to the target receptor.

  • Competition Assay: Varying concentrations of the unlabeled test drug (e.g., this compound) are added to the incubation mixture to compete with the radiolabeled ligand for binding to the receptor.

  • Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the Ki (inhibitory constant) of the test drug is calculated. The Ki value represents the affinity of the drug for the receptor. A lower Ki value indicates a higher binding affinity.

Off-Target Screening

To assess the specificity of a drug, it is screened against a broad panel of receptors, enzymes, and ion channels. This helps to identify any unintended molecular interactions that could lead to side effects.[8][9][10][11]

Protocol:

Comprehensive off-target screening is typically performed by specialized contract research organizations (CROs). The test compound is evaluated at a fixed concentration (e.g., 10 µM) against a large number of potential targets in various binding and functional assays. The percentage of inhibition or activation for each target is determined. Significant interactions are then further investigated to determine their affinity and functional consequences.

Comparative Pharmacological Data

Due to the limited availability of recent, direct comparative studies on this compound, this section presents a summary of its known pharmacological properties alongside data for widely used anti-anginal agents from different mechanistic classes. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Drug ClassDrugPrimary Mechanism of ActionPotency (EC50/IC50)Key Selectivity/Off-Target Profile
Other Vasodilator This compound Vasodilation [1]Data not readily available Interactions with other vasodilators like Iloprost and Isosorbide mononitrate suggest a potential for synergistic effects.[1]
Calcium Channel Blocker (Dihydropyridine)NifedipineBlocks L-type calcium channels in vascular smooth muscle, leading to vasodilation.[12]~1-10 nM (for vasodilation)Primarily selective for vascular calcium channels over cardiac channels. Can cause reflex tachycardia.
Calcium Channel Blocker (Non-dihydropyridine)VerapamilBlocks L-type calcium channels in both vascular smooth muscle and cardiac muscle.[12]~10-100 nM (for vasodilation)Less selective for vascular channels compared to nifedipine, with significant negative chronotropic and inotropic effects on the heart.
Organic NitrateNitroglycerinProdrug that is converted to nitric oxide (NO), which activates guanylyl cyclase, leading to cGMP-mediated vasodilation.[12][13]~1-10 µM (for vasodilation)Non-specific smooth muscle relaxant, affecting both arteries and veins. Tolerance can develop with continuous use.
Beta-BlockerPropranololNon-selective β-adrenergic receptor antagonist, reducing heart rate, contractility, and blood pressure.Ki: ~1-5 nM (for β1 and β2 receptors)Blocks both β1 and β2 adrenergic receptors, which can lead to bronchoconstriction as an off-target effect.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway for vasodilation and a typical experimental workflow for assessing the specificity of a vasodilator drug.

G Vasodilation Signaling Pathway This compound This compound Target Primary Target (e.g., Ion Channel, Receptor) This compound->Target Comparators Comparator Drugs (e.g., Nifedipine, Nitroglycerin) Comparators->Target SecondMessenger Second Messenger (e.g., Ca2+, cGMP) Target->SecondMessenger Kinase Protein Kinase SecondMessenger->Kinase Relaxation Smooth Muscle Relaxation Kinase->Relaxation

Caption: General signaling pathway for drug-induced vasodilation.

G Experimental Workflow for Specificity Validation A In Vitro Vasodilation Assay (Aortic Ring) B Determine Potency (EC50) and Efficacy (Emax) A->B G In Vivo Animal Models (Confirmation of Efficacy & Side Effects) B->G C Receptor Binding Assays (Primary Target Identification) D Determine Binding Affinity (Ki) C->D D->G E Off-Target Screening (Broad Panel of Receptors/Enzymes) F Identify Potential Off-Target Interactions E->F F->G H Specificity Profile Established G->H

Caption: Workflow for validating pharmacological specificity.

Discussion and Conclusion

The provided experimental methodologies represent the standard approaches for characterizing the pharmacological profile of a cardiovascular drug. Application of these methods to this compound would be necessary to definitively establish its primary molecular target(s), its potency and selectivity, and to identify any potential off-target liabilities.

For researchers and drug development professionals, this guide highlights the importance of a thorough specificity assessment. While this compound has a history of clinical use, a modern re-evaluation of its pharmacological profile using contemporary techniques could provide valuable insights into its precise mechanism of action and potentially uncover new therapeutic applications or identify patient populations that would benefit most from its use. Further research is warranted to generate the quantitative data needed for a direct and comprehensive comparison with other anti-anginal agents.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Etafenone and Analogous Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific disposal guidelines for Etafenone have been published by regulatory agencies. The following procedures are based on best practices for the disposal of research-grade pharmaceutical compounds and organic ketones with limited safety and environmental impact data. Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to local, state, and federal regulations.[1][2][3][4]

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is crucial to review all available safety information. Although a specific Safety Data Sheet (SDS) for this compound may not be readily available, information on its chemical class can help in assessing potential hazards. This compound is classified as a linear 1,3-diarylpropanoid and is a derivative of propiophenone, containing a ketone functional group.[5][6]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles are essential.

  • Lab Coat: A standard laboratory coat should be worn.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

Waste Identification and Segregation

Proper identification and segregation of chemical waste are critical to ensure safe and compliant disposal.[7]

  • Labeling: Ensure the waste container is clearly labeled as "Hazardous Waste" and includes the full chemical name "this compound." Do not use abbreviations or chemical formulas.[8][9] If the material is a solution, list all constituents and their approximate concentrations.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react violently.[9] Store this compound waste separately from strong oxidizing agents, acids, and bases.

Disposal Procedures for Unused or Expired this compound

Disposal of pure, unused, or expired this compound should be managed as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Containerization: Place the original container with the unused this compound into a larger, sealable, and chemically resistant container (secondary containment).[9]

  • Labeling: Affix a completed hazardous waste label to the outer container, as provided by your institution's EHS office.

  • Storage: Store the labeled waste container in a designated hazardous waste accumulation area within your laboratory. This area should be secure and away from general laboratory traffic.

  • Pickup Request: Arrange for a waste pickup through your institution's EHS department.[8]

Disposal of Contaminated Materials

Materials contaminated with this compound, such as personal protective equipment, absorbent pads, or labware, must also be disposed of as hazardous waste.

Procedure for Contaminated Solids:

  • Collect all contaminated solid materials (e.g., gloves, wipes, bench paper) in a designated, labeled, and sealable plastic bag or container.[10]

  • Once the container is full, seal it and attach a hazardous waste label.

  • Store the container in the designated hazardous waste accumulation area.

  • Request a pickup from your EHS department.

Procedure for Contaminated Sharps:

  • Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be placed in a designated sharps container for chemical contamination.[1]

Decontamination of Glassware

Reusable glassware that has come into contact with this compound should be decontaminated before washing.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove residual this compound. This initial rinseate must be collected and disposed of as hazardous waste.[9]

  • Subsequent Rinses: For highly toxic compounds, the first three rinses should be collected as hazardous waste.[9] Given the lack of toxicity data for this compound, a conservative approach of collecting the first one to two rinses is recommended.

  • Washing: After decontamination, the glassware can be washed using standard laboratory procedures.

Quantitative Data and Key Considerations

ParameterGuidelineSource
Waste Storage Limit Do not accumulate more than 10 gallons of hazardous waste in the laboratory.[9]
Container Fullness Request waste pickup when containers are ¾ full.[10]
pH for Aqueous Waste If this compound were to be in an aqueous solution, it should not be neutralized and disposed of down the drain unless the pH is between 5.5 and 10.5 and it is permissible by local regulations. However, sewer disposal is generally not recommended for research compounds.[11]
Empty Container Disposal The first rinse of an "empty" container must be collected as hazardous waste.[9]

Experimental Protocols

No specific experimental protocols for the neutralization or deactivation of this compound are available in the public domain. Therefore, chemical treatment of this compound waste is not recommended. The primary and safest disposal method is through a licensed hazardous waste contractor arranged by your institution's EHS department.[7]

Logical Workflow for this compound Disposal

Etafenone_Disposal_Workflow cluster_prep Preparation & Assessment cluster_waste_type Waste Stream Identification cluster_disposal_paths Disposal Procedures cluster_finalization Final Steps start Start: this compound Waste Generated assess_hazards Assess Hazards (Consult SDS/Chemical Class Info) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) assess_hazards->don_ppe identify_waste Identify Waste Type don_ppe->identify_waste unused_this compound Unused/Expired this compound identify_waste->unused_this compound Pure Chemical contaminated_solids Contaminated Solids (Gloves, Wipes) identify_waste->contaminated_solids Solid Waste contaminated_glassware Contaminated Glassware identify_waste->contaminated_glassware Glassware package_original Secondary Containment of Original Container unused_this compound->package_original collect_solids Collect in Labeled Bag/Container contaminated_solids->collect_solids rinse_glassware Rinse with Solvent contaminated_glassware->rinse_glassware label_waste Label as Hazardous Waste with Full Chemical Name package_original->label_waste collect_solids->label_waste collect_rinseate Collect Rinseate as Hazardous Waste rinse_glassware->collect_rinseate collect_rinseate->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste request_pickup Request Pickup from EHS store_waste->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Etafenone

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the proper use and disposal of Etafenone, ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure to this compound. The following table summarizes the necessary personal protective equipment.[1][2]

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesWear nitrile or neoprene gloves. Always inspect gloves for any damage before use and replace them immediately if they are contaminated or torn. Wash hands thoroughly after handling.[1][2]
Eye Protection Safety gogglesWear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[1][2]
Skin and Body Protection Laboratory coatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[1]
Respiratory Protection Fume hood or respiratorHandle this compound in a well-ventilated laboratory fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for ensuring safety when handling this compound.

Preparation:

  • Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[1]

  • Verify that an eyewash station and safety shower are easily accessible.[1]

  • Assemble all necessary equipment and reagents before you begin.[1]

  • Put on all required personal protective equipment as detailed in the table above.[1]

Handling:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not inhale any dust or vapors that may be generated.[1]

  • When weighing and transferring the solid compound, do so carefully to minimize dust creation.[1]

  • If preparing a solution, add the solid this compound to the solvent slowly.[1]

  • Keep containers tightly closed when not in use.[1]

Post-Handling:

  • Thoroughly clean the work area after the experiment is complete.[1]

  • Remove and dispose of contaminated gloves and any other single-use protective gear in the designated waste container.[1]

  • Wash hands and any exposed skin with soap and water.[1]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Clean Work Area prep2 Verify Safety Equipment prep1->prep2 prep3 Assemble Materials prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Avoid Contact prep4->handle1 handle2 Prevent Inhalation handle1->handle2 handle3 Careful Transfer handle2->handle3 handle4 Slow Mixing handle3->handle4 handle5 Keep Containers Closed handle4->handle5 post1 Clean Workspace handle5->post1 post2 Dispose of Waste post1->post2 post3 Wash Hands post2->post3 cluster_cleanup Clean-up spill Spill Occurs evacuate Evacuate Area & Remove Ignition Sources spill->evacuate ventilate Ensure Ventilation spill->ventilate contain Contain Spill spill->contain minor_spill Minor Spill: Use Absorbent contain->minor_spill if minor major_spill Major Spill: Full PPE & SCBA contain->major_spill if major collect Collect with Non-Sparking Tools minor_spill->collect major_spill->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.